Divinylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRTYDVEIRVNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10, Array | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30110005 | |
| Record name | 1,2-Divinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid. | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, diethenyl- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Divinyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/477 | |
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| Record name | Poly(divinylbenzene) | |
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| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Divinyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/477 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005% | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93 | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 4.48 | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Divinyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/477 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIVINYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/226 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Divinyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE. | |
| Record name | VINYLSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale, straw-colored liquid. | |
CAS No. |
1321-74-0, 91-14-5, 9003-69-4 | |
| Record name | DIVINYL BENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6358 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Diethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Divinylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091145 | |
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| Record name | Benzene, diethenyl- | |
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| Record name | Benzene, diethenyl-, homopolymer | |
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| Record name | O-DIVINYLBENZENE | |
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| Record name | VINYLSTYRENE | |
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| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
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Melting Point |
-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F | |
| Record name | DIVINYL BENZENE | |
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| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
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| Record name | DIVINYL BENZENE | |
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| Record name | Divinyl benzene | |
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Synthetic Methodologies and Advanced Reaction Engineering of Divinylbenzene
Chemical Synthesis Routes
The production of divinylbenzene (B73037) is dominated by the catalytic dehydrogenation of diethylbenzene (DEB), a method favored for its high conversion rates and product purity. scribd.com However, a range of other synthetic strategies have been explored, each with its own set of advantages and limitations.
Traditional Synthesis Approaches
The most common and commercially preferred method for preparing DVB is the catalytic dehydrogenation of diethylbenzene. scribd.com This process typically involves passing a mixture of DEB and steam over an iron oxide-based catalyst at elevated temperatures, often around 600°C. scribd.com This method can achieve a conversion rate of 70% or higher, with a DVB selectivity of 40% by weight or more. google.com The resulting product is a mixture of meta- and para-divinylbenzene, along with ethylvinylbenzene. wikipedia.org
Other traditional, though less common, synthesis methods include:
The reaction of methyl magnesium bromide with phthalaldehyde, followed by a dehydration step. scribd.com
A lengthy synthesis involving the reaction of benzyl (B1604629) chloride, paraformaldehyde, and zinc chloride. scribd.com
The pyrolysis of diisopropylbenzene in the presence of hydrogen or steam. scribd.com
These alternative methods generally suffer from lower conversion rates (less than 60%) and product purities (as low as 26%), making them less economically viable compared to the dehydrogenation of DEB. scribd.com
Modern Synthetic Techniques
Recent research has focused on refining the synthesis of DVB, with an emphasis on improving efficiency, selectivity, and sustainability. These modern techniques often employ advanced catalytic systems and explore novel reaction pathways.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, and their application to DVB synthesis is an area of active research. univook.comacs.org These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, offer versatile methods for forming carbon-carbon bonds under relatively mild conditions. acs.org
In the context of DVB synthesis, these reactions could theoretically involve the coupling of a di-halogenated benzene (B151609) with a vinyl-containing organometallic reagent. Catalysts for these reactions are typically based on palladium or nickel. univook.comacs.org For instance, the Suzuki-Miyaura reaction utilizes an organoboron compound coupled with a halide in the presence of a palladium catalyst and a base. acs.org The Sonogashira reaction, on the other hand, couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and often a copper co-catalyst. acs.org
The development of immobilized palladium catalysts on solid supports is a significant advancement, offering the benefits of catalyst reusability and easier product purification. acs.orgresearchgate.net For example, a polymeric palladium catalyst prepared from copolymers of 4-vinylpyridine (B31050) and 4-tert-butylstyrene (B155148) has been used in continuous flow Suzuki coupling reactions. acs.org
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the production of chemicals like DVB. univook.commdpi.com
A key aspect of green chemistry is the use of renewable feedstocks. Research is exploring the synthesis of DVB and its precursors from biomass-derived molecules. researchgate.netmdpi.com For instance, furanic platform molecules derived from biomass are being investigated as building blocks for renewable aromatic compounds through processes like the Diels-Alder cycloaddition. researchgate.net Plant oils are another promising renewable resource, with their fatty acids and triglycerides being chemically modified to produce a variety of monomers, which can be copolymerized with DVB. mdpi.com Limonene, a renewable monomer derived from citrus fruit peels, has been copolymerized with DVB to create environmentally friendly adsorbents. acs.orgnih.gov
Traditional organic solvents often pose environmental and health risks. chromatographyonline.com Green chemistry encourages the use of safer alternatives. In the context of polymerization reactions involving DVB, research has explored the use of supercritical carbon dioxide (scCO2) as a reaction medium, which is a non-toxic and non-flammable alternative to conventional organic solvents. mdpi.com Other "greener" solvents being investigated include ethyl lactate, derived from corn processing, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). chromatographyonline.com For certain applications, water can also be used as a solvent in suspension polymerization methods for synthesizing DVB-containing copolymers. mdpi.com
Interactive Data Tables
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Reactants | Catalyst | Typical Conversion | Product Purity | Key Advantages/Disadvantages |
| Catalytic Dehydrogenation of DEB | Diethylbenzene, Steam | Iron Oxide-based | 79-80% scribd.com | ~90% scribd.com | Commercially preferred, high conversion and purity. scribd.com |
| Grignard Reaction | Methyl magnesium bromide, Phthalaldehyde | - | < 60% scribd.com | ~26% scribd.com | Low conversion and purity. scribd.com |
| Benzyl Chloride Route | Benzyl chloride, Paraformaldehyde, Zinc chloride | Zinc chloride | < 60% scribd.com | ~26% scribd.com | Long synthesis, low conversion and purity. scribd.com |
| Pyrolysis of Diisopropylbenzene | Diisopropylbenzene, Hydrogen/Steam | Zeolite | < 60% scribd.com | ~26% scribd.com | High temperatures can damage the catalyst. scribd.com |
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Key Reactants | Typical Catalyst | Description |
| Suzuki-Miyaura Coupling | Organoboron compound, Halide | Palladium | Versatile C-C bond formation. acs.org |
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium, Copper (co-catalyst) | Forms sp2-sp carbon bonds. acs.org |
| Ullmann Coupling | Phenols, Aryl halides | Copper | Forms diaryl ethers. rsc.org |
Sustainable and Green Chemistry Approaches in DVB Synthesis
Reduction of Waste Generation
The synthesis and application of this compound (DVB) and its copolymers, particularly in the form of resins, present environmental challenges related to waste generation. Traditional chemical processes can produce significant waste streams and consume large amounts of energy. univook.comacs.org Consequently, research and industrial efforts have focused on developing more sustainable and environmentally friendly methodologies.
A primary area of focus is the reduction of waste in the synthesis process itself. "Green chemistry" approaches aim to minimize waste and utilize safer chemicals. univook.com This includes the use of renewable raw materials and less hazardous solvents. univook.com Innovations in catalysis, such as catalysts that operate at lower temperatures, contribute to energy savings and a more efficient, eco-friendly production of DVB. univook.com For related processes like epoxidation, which can be relevant in downstream applications of DVB-based materials, methods are being developed to minimize waste and energy consumption. researchgate.net These include the use of environmentally benign oxidants like molecular oxygen and hydrogen peroxide, which yield water as the only byproduct. researchgate.net Advanced techniques such as continuous flow chemistry, reactive distillation, microwave-assisted synthesis, and sonochemical methods are also being explored to create more energy-efficient and less wasteful processes. researchgate.net
Another significant aspect of waste reduction involves the recycling and reuse of DVB-based materials. For instance, macroporous anion exchange resins based on styrene-DVB copolymers, used in industries like food and beverage for decolorization, can be repurposed. onetunnel.org These used resins can be incorporated into the production of new polymeric materials through processes like mass-suspension sequential polymerization. onetunnel.org This not only diverts waste from landfills but also provides a source of raw material for new products. onetunnel.org The resulting materials can exhibit good thermal stability and desirable mechanical properties. onetunnel.org
In applications such as water treatment, the reusability of DVB-based adsorbents is a key factor in minimizing waste. rsc.org Highly regenerable adsorbents reduce operational costs and contribute to the sustainability of the process. rsc.org For example, poly(this compound) used for dye removal can be regenerated multiple times with only a slight decrease in efficiency, significantly reducing the amount of waste generated. rsc.org
Ultimately, the goal is to create a more circular economy for DVB-based products. This involves not only optimizing the initial synthesis to be cleaner but also designing the materials for longevity, reusability, and eventual recycling. onetunnel.orgsanofi.com
Polymerization and Copolymerization Kinetics and Mechanisms
Free Radical Polymerization and Copolymerization
Free radical polymerization is a fundamental method for synthesizing polymers from this compound (DVB), often in copolymerization with monovinyl monomers like styrene (B11656). ipb.ptmcmaster.ca The process involves initiation, propagation, and termination steps, but the presence of a bifunctional monomer like DVB introduces complexities such as crosslinking and cyclization. mcmaster.caiupac.org
The kinetics of styrene-DVB copolymerization have been extensively studied. mcmaster.caiupac.org It has been observed that DVB is generally more reactive and is consumed more readily than styrene during the initial stages of polymerization. iupac.org This differential reactivity affects the composition of the resulting copolymer over the course of the reaction. iupac.org The rate of polymerization of styrene can be noticeably increased by the presence of even small quantities of DVB. iupac.org
A critical aspect of DVB copolymerization is the reaction of the "pendant" double bonds. iupac.orgresearchgate.net After one vinyl group of a DVB molecule has reacted and been incorporated into a polymer chain, the second vinyl group remains available for further reaction. iupac.orgcapes.gov.br The reaction of these pendant double bonds leads to the formation of branch points and crosslinks, which is the defining characteristic of network formation. iupac.orgresearchgate.net The rate of crosslinking is not simply parallel to the rate of DVB consumption; it is determined by the reactivity of these pendant double bonds. iupac.orgcapes.gov.br
The formation of the polymer network is a complex process involving the simultaneous occurrence of vinyl polymerization, crosslinking, and phase separation. acs.org As the polymer chains grow and crosslink, they become insoluble in the monomer/solvent mixture, leading to phase separation. researchgate.net This process is crucial for the development of the porous structure in many DVB-based materials. researchgate.net
Controlled or "living" free-radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), have been applied to the copolymerization of styrene and DVB. tandfonline.comresearchgate.net These methods offer better control over the polymerization process, aiming to produce more homogeneous network structures. researchgate.net Studies have shown that using a controller like TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) can delay the onset of gelation and reduce the auto-acceleration (gel) effect often seen in conventional free-radical polymerization. tandfonline.com
Suspension Polymerization Techniques
Suspension polymerization is a widely used and effective technique for producing this compound-based polymers in the form of spherical beads. taylorandfrancis.comgoogle.com This method involves dispersing the monomer phase, consisting of DVB, a comonomer like styrene, and a polymerization initiator, as fine droplets in a continuous aqueous phase. taylorandfrancis.comgoogle.comuc.edu The presence of a stabilizing agent in the aqueous phase is crucial to prevent the monomer droplets from coalescing. google.comecorfan.org
The process begins with the creation of a stable suspension of monomer droplets in water, achieved through mechanical agitation and the use of stabilizers such as polyvinyl alcohol or a combination of gelatin and bentonite. google.comuc.eduecorfan.org The size of these droplets, which ultimately determines the size of the final polymer beads, is influenced by factors like agitation speed and the concentration of the stabilizing agent. ecorfan.orgscielo.br
Once the suspension is stable, the polymerization is initiated by heating the mixture to activate the monomer-soluble initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). google.comuc.edu The polymerization proceeds within each individual monomer droplet, which can be considered a tiny bulk polymerization reactor. rsc.org After the reaction is complete, the resulting solid polymer beads are separated from the aqueous phase by filtration, washed, and dried. future4200.com
A key advantage of suspension polymerization is the ability to control the porous structure of the resulting polymer beads. itu.edu.trcnrs.fr This is typically achieved by including an inert substance, known as a diluent or porogen, in the monomer phase. itu.edu.trtandfonline.com The diluent is soluble in the monomers but is a poor solvent for the resulting copolymer. itu.edu.tr During polymerization, the crosslinked polymer network precipitates from the diluent, and upon removal of the diluent after the reaction, a permanent porous structure is left within the beads. itu.edu.tr This technique allows for the creation of macroporous resins with high surface areas and specific pore size distributions, which are essential for applications like ion exchange and chromatography. taylorandfrancis.comitu.edu.tr
Effect of Initiator Concentration on Particle Size and Distribution
In the suspension polymerization of this compound (DVB) copolymers, the concentration of the initiator plays a significant role in determining the final particle size and size distribution of the polymer beads. redalyc.orgresearchgate.netiaea.org Generally, an increase in the initiator concentration leads to a decrease in the average particle size. researchgate.netiaea.orgscielo.br
This phenomenon is attributed to the influence of the initiator concentration on the polymerization kinetics. redalyc.orgscielo.br A higher initiator concentration results in a faster polymerization rate. redalyc.orgscielo.br This accelerated rate causes the viscosity of the monomer-polymer mixture within the droplets to increase more rapidly. redalyc.orgscielo.br The quicker viscosity gain makes the gel effect more pronounced early in the reaction. scielo.br Consequently, the rate at which the viscosity increases surpasses the rate of droplet coalescence, leading to the formation of smaller, more stable particles. redalyc.orgscielo.br
Research has demonstrated this inverse relationship between initiator concentration and particle size. For instance, studies on styrene-DVB copolymerization have shown that doubling the amount of initiator can lead to a noticeable reduction in particle size. redalyc.org Similarly, increasing the initiator concentration has been observed to shift the particle size distribution towards smaller values. scielo.br
However, there is an optimal range for the initiator concentration. While increasing the concentration can yield smaller particles, excessively high concentrations can have detrimental effects. At very high initiator levels, particle cluster formation and the diffusion and accumulation of polymer particles can occur, resulting in a polydisperse product with undesirable morphology. researchgate.net Conversely, very low initiator concentrations might not be sufficient to achieve a uniform particle size. researchgate.netiaea.org Therefore, finding the optimum initiator concentration is key to producing smooth, monodisperse polymer particles. researchgate.netresearchgate.net Some studies have found that an initiator concentration of around 0.5 wt% is appropriate for achieving this. researchgate.net
The initiator concentration also affects the particle size distribution. scielo.brresearchgate.net It has been reported that a higher initiator concentration can lead to a narrower particle size distribution, or lower polydispersity. scielo.brresearchgate.net This is likely due to the more rapid polymerization rate which helps to stabilize the droplets before significant coalescence can occur. scielo.br
Table 1: Effect of Initiator (BPO) Concentration on Particle Properties in Styrene-DVB Copolymerization
| Initiator (BPO) wt% | Average Particle Size | Particle Size Distribution | Reference |
| 1% | Smaller | Narrower | researchgate.net |
| 5% | Smallest | Most Monodisperse | redalyc.orgscielo.br |
| Increased | Decreased | Narrower | redalyc.orgscielo.br |
| Increased | Decreased | Shifted to smaller values | scielo.br |
| 0.25 wt% | - | Polydisperse | researchgate.net |
| 0.5 wt% | - | Monodisperse | researchgate.net |
| 1.0 wt% | - | Polydisperse (cluster formation) | researchgate.net |
| 1.5 wt% | - | Polydisperse (particle diffusion) | researchgate.net |
This table is a synthesis of findings from multiple sources and specific values may vary based on other reaction conditions.
Influence of Cross-linker and Diluent Type and Amount on Porous Structure
The porous structure of copolymers, particularly those made from this compound (DVB), is critically determined by the amount of the cross-linking agent (DVB itself) and the type and amount of the diluent used during suspension polymerization. taylorandfrancis.comitu.edu.trtandfonline.com These parameters allow for the tailoring of macroporous materials for specific applications. itu.edu.tr
Influence of Cross-linker (DVB) Amount:
The concentration of DVB has a direct and significant impact on the properties of the final polymer network. tandfonline.com
Porosity and Surface Area: A higher concentration of DVB is generally necessary to achieve a greater specific surface area. tandfonline.com As the DVB content increases, the cross-linking density of the copolymer becomes higher, resulting in a more rigid structure. taylorandfrancis.comtandfonline.com This increased rigidity helps the polymer maintain its porous structure after the diluent is removed. tandfonline.com Increasing the amount of DVB leads to the formation of smaller interior microspheres within the polymer beads, which contributes to a larger surface area. tandfonline.com For example, macroporous styrene-DVB copolymers prepared with 33 wt% DVB can achieve a pore volume of 0.9 ml/g and a specific surface area of 200 m²/g. tandfonline.com
Mechanical Stability: As the DVB content is increased to around 25%, the polymer becomes mechanically tough and swells negligibly. taylorandfrancis.com Conversely, with very low DVB content (e.g., 0.25%), the resulting gel swells significantly and is soft and gelatinous. taylorandfrancis.com
Morphology: The concentration of the cross-linking agent also affects the surface morphology of the polymer beads. Higher concentrations of DVB tend to result in smoother bead surfaces. tandfonline.com
Influence of Diluent (Porogen) Type and Amount:
The diluent, or porogen, is an inert solvent added to the monomer mixture that acts as a pore-forming agent. itu.edu.trresearchgate.net It is soluble in the monomers but a poor solvent for the resulting polymer, inducing phase separation during polymerization. itu.edu.trcnrs.fr
Solvating Power: The most critical property of the diluent is its solvating power with respect to the copolymer being formed. itu.edu.trtandfonline.com
Good Solvents (Solvating Diluents): Diluents that are good solvents for the polymer chains (e.g., toluene) tend to delay phase separation. This results in a more homogeneous gel-like structure with smaller pores and a higher specific surface area. itu.edu.trtandfonline.com
Poor Solvents (Non-solvating Diluents): Diluents that are poor solvents for the polymer (e.g., n-heptane, cyclohexanol) cause phase separation to occur earlier in the polymerization process. tandfonline.comresearchgate.net This leads to the formation of a network composed of agglomerated polymer microglobules, resulting in larger pores (macropores) and often a lower specific surface area. tandfonline.com
Diluent Mixtures: Often, a mixture of a good solvent and a poor solvent is used to fine-tune the porous structure. tandfonline.comresearchgate.net For example, in styrene-DVB copolymerization using a toluene (B28343) (good solvent) and cyclohexanol (B46403) (poor solvent) mixture, increasing the proportion of the good solvent leads to smaller pore sizes and higher specific surface area, but lower total pore volume. tandfonline.com
Diluent Amount: The volume of the diluent relative to the monomers also plays a crucial role. Porous structures begin to form only after the amounts of both the diluent and the cross-linker exceed certain critical values. itu.edu.tr Increasing the amount of diluent generally leads to an increase in the total pore volume. researchgate.net
The interplay between the cross-linker concentration and the diluent system is complex. The effect of the diluent's solvating power can change depending on the DVB concentration. tandfonline.com For instance, in a study using DVB and glycidyl (B131873) methacrylate (B99206) (GMA), toluene as a porogen promoted the formation of micro- and mesopores, while a mixture of decanol (B1663958) and benzyl alcohol favored the creation of meso- and macropores. nih.gov
Table 2: General Effects of Cross-linker and Diluent on Porous Structure
| Parameter | Change | Effect on Porous Structure | Reference(s) |
| Cross-linker (DVB) Amount | Increase | Higher specific surface area, increased rigidity, smaller interior microglobules, smoother surface. | taylorandfrancis.comtandfonline.com |
| Decrease | Lower rigidity, significant swelling, potentially lower surface area. | taylorandfrancis.com | |
| Diluent Type | Good Solvent (e.g., Toluene) | Smaller average pore size, higher specific surface area, lower total pore volume. | itu.edu.trtandfonline.comnih.gov |
| Poor Solvent (e.g., Heptane) | Larger average pore size (macropores), often lower specific surface area. | tandfonline.comresearchgate.net | |
| Diluent Amount | Increase | Increased total pore volume. | researchgate.net |
This table provides a generalized summary. The precise effects are highly dependent on the specific chemical system and other reaction conditions.
Agitation Speed Effects on Particle Morphology
In suspension polymerization, the agitation or stirring speed is a critical physical parameter that directly influences the morphology of the resulting polymer particles, particularly their size and size distribution. scielo.brfuture4200.com The primary role of agitation is to break the bulk monomer phase into fine droplets and maintain them in a dispersed state within the continuous aqueous phase, preventing them from coalescing. ecorfan.orgscielo.br
The final particle size of the polymer beads is largely determined by the equilibrium between two competing processes: the breakage of droplets due to the shear forces generated by stirring, and the coalescence of droplets upon collision. scielo.br The agitation speed is a key factor that governs this balance. scielo.brresearchgate.net
Effect on Particle Size: Generally, a higher agitation speed imparts more energy into the system, leading to greater shear forces. This results in the formation of smaller monomer droplets. scielo.br Consequently, the final polymer particles produced at higher stirring speeds are smaller in size. scielo.br Conversely, lower agitation speeds result in larger particles. scielo.br
Effect on Particle Size Distribution (PSD): Agitation speed also affects the uniformity of the particle sizes. Higher stirring speeds tend to produce a narrower particle size distribution. scielo.br However, the relationship is not always linear. For example, one study observed that at a certain speed (480 rpm), the particles had a bimodal size distribution, while at higher speeds (600 and 720 rpm), the particles were smaller and the distribution was narrower. scielo.br
Effect on Particle Shape: Adequate and balanced agitation is essential for obtaining spherical particles. scielo.br If the stirring is insufficient, droplet coalescence can become dominant, leading to irregularly shaped particles or agglomeration. A stable and well-controlled agitation mechanism helps ensure that the particles maintain a spherical morphology throughout the polymerization process. scielo.br
While agitation speed is a primary determinant of particle size, other factors such as the type and concentration of the diluent can also influence the surface morphology of the particles. future4200.comresearchgate.netiaea.org However, studies have shown that the type of diluent does not typically affect the average particle size, which remains principally controlled by the stirring speed. future4200.comresearchgate.netiaea.org
Table 3: Effect of Agitation Speed on Particle Size in Styrene-DVB Copolymerization
| Agitation Speed | General Effect on Particle Size | General Effect on Particle Size Distribution | Reference |
| Increasing | Decreases | Tends to become narrower | scielo.br |
| 480 rpm | Larger particles (88-180 µm) | Bimodal | scielo.br |
| 600 rpm | Smaller particles (<75 µm) | Narrower | scielo.br |
| 720 rpm | Smaller particles (<75 µm) | Narrower | scielo.br |
This table is based on specific experimental results and illustrates the general trend. Absolute values will vary with reactor geometry, impeller design, and other process variables.
Emulsion Polymerization
Emulsion polymerization is a heterogeneous polymerization process in which a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. The polymerization is initiated in the aqueous phase and primarily occurs within the micelles formed by the surfactant.
In the context of this compound, emulsion polymerization offers a versatile route to produce crosslinked polymer particles. researchgate.net The thermal emulsion polymerization of 1,4-divinylbenzene (B89562) has been studied, revealing that, contrary to typical emulsion polymerization, the reaction preferentially occurs in the monomer droplets at a rate similar to bulk polymerization. capes.gov.br The formation of latex particles from the monomer solubilized in micelles happens at a slower rate, comparable to solution polymerization. capes.gov.br This leads to an interesting phenomenon where an increase in emulsifier concentration results in an apparent decrease in the polymerization rate and an increase in the size of the latex particles. capes.gov.br Crosslinking within the DVB polymer network is a key factor influencing these observed characteristics. capes.gov.br
The synthesis of poly(styrene-divinylbenzene) via emulsion polymerization has been investigated, with studies exploring the impact of adding salt to the aqueous phase on the resulting porous polymer structure. ijche.ir It has been found that an aqueous to oil phase ratio of at least 75% is suitable for creating porous polymers. The addition of one percent salt to the aqueous phase resulted in a higher number of smaller pores on the polymer surface. ijche.ir Further increasing the salt concentration led to the formation of pores with larger diameters and a more uniform distribution. ijche.ir
Furthermore, photoinitiated emulsion polymerization has been employed to synthesize poly(methyl methacrylate-co-divinylbenzene) [P(MMA-co-DVB)] microspheres using low-power ultraviolet light. scientific.net This method provides a rapid and environmentally friendly approach to producing polymer microspheres at room temperature. scientific.net
Seeded Emulsion Polymerization for Macroporous Microspheres
Seeded emulsion polymerization is a powerful technique for producing monodisperse macroporous microspheres with controlled particle size and pore structure. tandfonline.com This method involves the use of pre-formed "seed" particles, which are then swollen with monomer, crosslinker, and a porogen before polymerization. tandfonline.commdpi.com
One approach involves a two-step seeded swelling polymerization to create porous poly(styrene-divinylbenzene) (P(S-DVB)) microparticles. mdpi.com In this process, monodisperse polystyrene (PS) seed particles are first synthesized via dispersion polymerization. mdpi.com These seed particles are then swelled with a mixture of porogens, such as toluene and dibutyl phthalate (B1215562) (DBP), followed by the addition of a monomer emulsion containing styrene, DVB, and an initiator. mdpi.com The final polymerization step at an elevated temperature yields monodisperse porous microparticles. mdpi.com The porosity of these microspheres can be tailored by adjusting factors like the type of porogens, swelling temperatures, and the concentration of the crosslinking agent. mdpi.com
The use of different porogens and their ratios significantly impacts the final morphology of the microspheres. For instance, sorbitan (B8754009) monooleate (Span 80) has been introduced into seeded emulsion polymerization to create poly(glycidyl methacrylate-divinylbenzene) (PGMA-DVB) microspheres with various morphologies, including microporous, hollow, and macroporous structures. nih.gov By adjusting the amount of Span 80, it is possible to obtain uniform hollow particles with varying pore sizes. nih.gov
The table below summarizes the conditions for preparing porous P(S-DVB) microparticles using a two-step seeded swelling polymerization technique. mdpi.com
| Parameter | Details |
| Seed Particles | 2.7 μm monodisperse polystyrene (PS) particles |
| Porogens | Toluene and Dibutyl phthalate (DBP) |
| Monomers | Styrene and this compound (DVB) |
| Initiator | Benzoyl peroxide (BPO) |
| Emulsifier | Sodium dodecyl sulfate (B86663) (SDS) |
| Stabilizer | Poly(vinyl alcohol) (PVA) |
| Polymerization Temperature | 70 °C |
| Stirring Speed | 120 rpm |
| Duration | 24 hours |
Pickering Emulsion Polymerization
Pickering emulsion polymerization utilizes solid particles as stabilizers instead of traditional surfactants. These solid particles adsorb at the oil-water interface, creating a stable emulsion.
In the context of this compound, Pickering emulsion polymerization has been used to synthesize various polymer structures. For instance, water-compatible molecularly imprinted polymers have been prepared using halloysite (B83129) nanotubes as the stabilizing solid particles. nih.gov In this system, 4-vinylpyridine served as the monomer and this compound as the cross-linking agent. nih.gov
The polymerization of styrene with this compound as a crosslinking agent has also been investigated in Pickering emulsions stabilized by silica (B1680970) nanoparticles. expresspolymlett.comresearchgate.net The concentration of DVB was found to influence the formation of the final polymer structure. At a low DVB concentration (1.0 wt%), amphiphilic silica nanoparticles with hydrophobic patches were formed, which then self-assembled into copolymer-silica nanoparticle clusters. expresspolymlett.com These clusters subsequently grew by monomer swelling to form core-shell polymer microspheres. expresspolymlett.com However, at higher DVB concentrations (2.0 and 3.0 wt%), the increased hydrophobicity of the surface-patterned silica nanoparticles led to the formation of monoliths instead of discrete microspheres. expresspolymlett.com
Furthermore, micron-sized polymeric particles, prepared through dispersion copolymerization of styrene, this compound, and glycidyl methacrylate, have been used as stabilizers in Pickering high internal phase emulsions (HIPEs). rsc.org Polymerizing these HIPEs resulted in macroporous polymers with a closed-cell structure. The addition of a small amount of a surfactant like Tween 85 to the Pickering HIPE allowed for the creation of porous polymers with a tunable, open-cell structure. rsc.org
Dispersion Polymerization
Dispersion polymerization is a homogeneous polymerization method where the monomer, initiator, and stabilizer are all initially soluble in the reaction medium. As the polymerization proceeds, the resulting polymer becomes insoluble and precipitates from the solution, forming particles that are stabilized by an amphipathic polymer. whiterose.ac.uk
This technique has been employed for the synthesis of poly(this compound) (PDVB) particles. Porous PDVB particles with a large specific surface area have been prepared using AIBN as the initiator, acetonitrile (B52724) as the solvent, and a combination of calcium carbonate and polypyrrolidone as a dispersion stabilizer and porogen. scientific.net The ratio of the dispersion stabilizer to the monomer was found to affect the specific surface area and porous structure of the resulting particles. scientific.net
Dispersion polymerization of DVB has also been carried out in supercritical carbon dioxide (scCO2). tandfonline.comresearchgate.net In this process, silica nanoparticles, pre-treated to be dispersible in scCO2, were used. tandfonline.comresearchgate.net A random copolymeric dispersant was employed as a stabilizer to ensure sufficient stabilization of the latexes in the supercritical fluid. tandfonline.com This method yielded silica/PDVB composite particles with a uniform and spherical morphology. tandfonline.com
Anionic Dispersion Polymerization for Microgel Formation
Anionic dispersion polymerization offers a route for the formation of microgel particles. In this process, the polymerization of 1,4-divinylbenzene is initiated by living poly(4-tert-butylstyrene) (PtBS) chains in a non-polar solvent like n-heptane. itu.edu.tr The resulting PtBS-poly(4-vinylstyrene) block copolymers act as steric stabilizers for the phase-separated particles. itu.edu.tr
The mechanism for microgel formation in this system involves three stages:
Homogeneous polymerization of DVB in solution until the critical micelle concentration of the formed block copolymers is reached. itu.edu.tr
Rapid polymerization and cross-linking reactions within the microgel nuclei. itu.edu.tr
Polymerization at the surface of the nuclei, which can lead to reactions between particles. itu.edu.trresearchgate.net
The properties of the resulting microgels, such as their molecular weight and intrinsic viscosity, are influenced by parameters like the length of the PtBS chains and the concentration of DVB. itu.edu.tr An increase in the DVB concentration leads to a gradual, then abrupt, increase in both the molecular weight and intrinsic viscosity of the microgels, marking the transition from a microgel to a macrogel region. itu.edu.tr
Two-Stage Dispersion Polymerization for Monodisperse Particles
A significant challenge in dispersion polymerization is that the inclusion of functional monomers or cross-linkers can disrupt the particle nucleation process, leading to a broad particle size distribution. researchgate.net To overcome this, a two-stage dispersion polymerization process has been developed. researchgate.netacs.org In this approach, the problematic reagents, such as the cross-linker, are added to the reaction after the initial nucleation stage is complete. researchgate.net
This method allows for the preparation of monodisperse, micrometer-sized polymer particles. researchgate.net By delaying the addition of this compound until after the polymerization of the primary monomer has proceeded for a certain time, highly cross-linked polystyrene particles with a spherical morphology and high monodispersity can be obtained. researchgate.net This strategy enables the incorporation of up to 3 mol% of the cross-linking agent without disturbing the final particle size and size distribution. researchgate.net
This two-stage approach has also been utilized to synthesize monodisperse crosslinked polystyrene hollow core microspheres. atlantis-press.com The concentration of the crosslinking agent was found to influence the final particle size, with an increase in DVB content from 10 wt% to 30 wt% leading to an increase in the average particle size from 600 nm to 1400 nm, while still maintaining monodispersity. atlantis-press.com
The following table presents a summary of the effect of DVB content on particle size in a two-stage dispersion polymerization for hollow core microspheres. atlantis-press.com
| DVB Content (wt%) | Average Particle Size (nm) |
| 10 | 600 |
| 30 | 1400 |
Precipitation Polymerization
Precipitation polymerization is a method for preparing polymer particles without the need for a stabilizer or surfactant. mdpi.com The process begins with a homogeneous solution of monomer, initiator, and solvent. As the polymer chains grow, they become insoluble in the solvent and precipitate out, forming particles. mdpi.com
In the case of this compound polymerization in near-theta solvents, the precipitation is considered to be an entropic process, where cross-linking prevents the polymer and solvent from mixing freely. mdpi.comacs.org The formation of uniform spherical particles is explained by a transient solvent-swollen gel layer mechanism, which accounts for the nucleation, stabilization, and growth of the microspheres. mdpi.com Particle growth occurs through the capture of soluble oligomeric species from the solution by reaction with vinyl groups on the particle surface. acs.org
The choice of solvent plays a critical role in the morphology of the resulting poly(this compound) particles. acs.org While acetonitrile is a commonly used solvent, the much safer acetic acid has also been successfully employed to produce monodisperse cross-linked PDVB microspheres. nih.gov Time-dependent studies of the polymerization in acetic acid revealed that as the reaction progresses, the particle diameter increases, the size distribution narrows, and the sphericity of the particles improves. nih.gov These observations suggest that particle growth primarily occurs through the capture of newly formed oligomers. nih.gov
Photoinitiated Cross-linking Reactions
Photoinitiated polymerization offers a rapid and straightforward method for creating cross-linked DVB networks, often at room temperature and without the need for stabilizers or surfactants. researchgate.net This technique relies on a photoinitiator that, upon exposure to UV light, generates reactive species (radicals) that initiate the polymerization of monomer units. aip.orgaip.org
A common approach involves the photoactivated thiol-ene reaction, where DVB, acting as a cross-linker, is copolymerized with a thiol-containing monomer. aip.orgaip.org For instance, a copolymer network of eugenol (B1671780), a trithiol monomer, and DVB was synthesized using Darocur 1173 as a photoinitiator. aip.org The mixture was irradiated with UV light, resulting in a transparent resin film. aip.org The progress of the reaction can be monitored by observing the decrease in the characteristic infrared absorption bands of the thiol (-SH) and vinyl (C=C) groups. aip.org
Another application is in the preparation of highly cross-linked, monodisperse microspheres via photoinitiated precipitation polymerization. researchgate.net In one study, rigid and monodisperse spherical polymer particles were prepared from DVB using 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the initiator and a xenon lamp as the light source. researchgate.netdiva-portal.org This photoinitiation method was shown to be advantageous over thermal initiation, as it prevented coagulum formation and produced spherical particles with very low polydispersity. researchgate.net
Table 1: Examples of Photoinitiated DVB Polymerization
| System Components | Initiator | Light Source | Product | Key Finding |
|---|---|---|---|---|
| Eugenol, Trithiol, DVB | Darocur 1173 | UV Lamp | Transparent resin film | Fast and straightforward method for preparing new antibacterial materials. aip.orgaip.org |
Initiated Chemical Vapor Deposition (iCVD) for Thin Films
Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique that allows for the one-step synthesis of conformal, functional, and highly cross-linked polymer thin films directly onto a substrate. osti.govmit.edu The process involves flowing the monomer (DVB) and a radical initiator (typically a peroxide) in the vapor phase into a vacuum chamber. osti.gov The initiator thermally decomposes on heated filaments, creating radicals that react with the monomer molecules adsorbed on a temperature-controlled substrate, leading to polymerization and film growth. osti.gov
This method circumvents challenges associated with liquid-based processing, as the resulting poly(this compound) (PDVB) is insoluble and infusible. osti.govresearchgate.net A key advantage of iCVD is the ability to produce films with minimal internal stress. osti.govosti.gov Research has shown that while PDVB films initially grow under tensile stress, the stress becomes more compressive with increasing thickness, eventually converging to near-zero values for films up to 25 μm thick. osti.gov
Table 2: Effect of iCVD Parameters on PDVB Film Properties
| Parameter | Effect on Deposition Rate | Effect on Cross-linking (Pendant Vinyl Conversion) | Reference |
|---|---|---|---|
| Increasing Substrate Temperature | Decreases (at constant monomer pressure) | Significant decrease | nih.gov |
| Increasing Filament Temperature | Allows for higher rates | Increases (at a constant deposition rate) | nih.gov |
Controlled Radical Polymerization (CRP) Techniques
Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a group of techniques that provide excellent control over polymer molecular weight, polydispersity, and architecture. tandfonline.comacs.org These methods have been successfully applied to the polymerization of DVB to create well-defined polymer networks and complex structures. mdpi.com
RAFT polymerization utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer mechanism. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org The RAFT technique has been employed to create complex DVB-containing architectures, such as star polymers. bsb-muenchen.de In the "arm-first" method, a linear macro-RAFT agent (e.g., polystyrene) is first synthesized. bsb-muenchen.de This macro-agent is then used in a subsequent polymerization with DVB, where the DVB acts as a cross-linker to couple the linear arms, forming a star-shaped polymer with a cross-linked DVB core. bsb-muenchen.de The molar ratio of DVB to the macro-RAFT agent and the polymerization time are critical parameters that influence the yield and molecular weight of the resulting star polymers. bsb-muenchen.de
NMP is an RDRP technique that uses a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO), to reversibly terminate growing polymer chains. tandfonline.commdpi.com This dynamic equilibrium between active and dormant species allows for controlled polymer growth. rsc.org NMP has been used to synthesize cross-linked networks by copolymerizing styrene and DVB. mdpi.comrsc.org
Research conducted in supercritical carbon dioxide (scCO2) investigated the kinetics of NMP of styrene/DVB using TEMPO as the controller and dibenzoyl peroxide (BPO) as the initiator. mdpi.com The study found that increasing the DVB content led to a faster polymerization rate and an earlier onset of gelation. mdpi.com Conversely, increasing the concentration of the TEMPO nitroxide resulted in a decreased polymerization rate, which is a characteristic feature of RDRP systems. mdpi.com These findings highlight the ability to tune the network formation kinetics by adjusting the formulation.
Table 3: Effect of DVB Content on Gelation in NMP of Styrene/DVB in scCO₂
| DVB Content (wt.%) | Monomer Conversion at Gel Point | Reference |
|---|---|---|
| 1.0 | 20 - 30% | mdpi.com |
| 1.5 | 15 - 20% | mdpi.com |
ATRP is a versatile and widely used CRP method based on a reversible redox process catalyzed by a transition metal complex, typically involving copper. acs.org The process relies on the repetitive transfer of a halogen atom between the dormant polymer chain and the catalyst complex, which maintains a low concentration of active radicals and thus suppresses termination reactions. acs.org
ATRP has been used to synthesize block copolymers where DVB is one of the components. espublisher.comespublisher.com In one approach, block copolymers of polythis compound and hyperbranched polyethylene (B3416737) were created. espublisher.comespublisher.com This was achieved by first synthesizing a hyperbranched polyethylene macro-comonomer with reactive terminal groups, which was then used to initiate the ATRP of DVB. espublisher.comespublisher.com This method produced copolymers with relatively narrow molecular weight distributions (around 1.18). espublisher.com
Another application involves surface-initiated ATRP from DVB-based particles. diva-portal.org Monodisperse PDVB particles containing residual surface vinyl groups were first treated with hydrogen bromide (HBr) in an anti-Markovnikov addition reaction. diva-portal.org This created 2-bromoethyl functionalities on the particle surface, which then served as macroinitiators for the ATRP of other monomers, such as glycidyl methacrylate, allowing for the growth of polymer brushes from the particle surface. diva-portal.org
Cationic Polymerization
Cationic polymerization of DVB can be initiated using various acidic catalysts. This method has been used to produce both linear copolymers and cross-linked nanostructures. researchgate.netorientjchem.orgrsc.org
One area of research has focused on the synthesis of linear poly(this compound-co-ethylvinylbenzene) from commercial DVB, which is a mixture of DVB and ethylvinylbenzene (EVB). researchgate.netorientjchem.org Using Maghnite-H+, an acid-activated montmorillonite (B579905) clay, as a solid catalyst, the cationic polymerization of commercial DVB in bulk at 28°C yielded a linear, soluble copolymer. researchgate.netorientjchem.org It was observed that the molecular weight of the resulting polymer increased as the amount of the Maghnite-H+ catalyst was decreased, which is attributed to a lower number of initiating sites. researchgate.netorientjchem.org
Cationic polymerization has also been employed to create defined nanostructures. rsc.org The polymerization of DVB in a non-polar solvent like hexanes can produce nanofibers with diameters of 300–500 nm. rsc.org Furthermore, the copolymerization of DVB with styrene under cationic conditions can lead to the formation of nanotubes with internal diameters ranging from 5 to 50 nm. rsc.org The relative amounts of DVB and styrene influence the morphology of the final product; for example, using 70 wt% DVB with 30 wt% styrene resulted in structures that were predominantly fibrous but with some tubular openings. rsc.org
Reaction Parameters and Their Influence
Temperature Effects on Polymerization
Temperature is a critical parameter in the polymerization of this compound (DVB), significantly influencing reaction rates, polymer structure, and material properties. In the initiated chemical vapor deposition (iCVD) of DVB, both the substrate stage temperature and the filament temperature play crucial roles. nih.govacs.org Increasing the filament temperature enhances the production of initiator radicals, which in turn increases the initiation rate of pendant vinyl bonds, leading to a higher degree of cross-linking. nih.govacs.org For example, at a deposition rate of approximately 7 nm/min, raising the filament temperature from 200 to 240 °C can increase the conversion of pendant vinyl bonds by 18%. nih.govacs.org Conversely, higher substrate temperatures can lead to a decrease in the conversion of these pendant bonds. nih.govacs.org
In bulk polymerization, higher temperatures generally accelerate the reaction. For instance, polythis compound (PDVB) can be prepared by heating the monomer in an evacuated tube at 80 to 90 °C for several weeks. nih.gov Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have revealed that porous polythis compound beads exhibit exothermal reactions in the ranges of 150–160 °C and 220–280 °C, which are associated with the self-reaction and oxidation of pendant double bonds. researchgate.net The thermal stability of the resulting polymer is also affected by the degree of cross-linking, with more highly cross-linked materials showing greater stability at elevated temperatures. researchgate.netosti.gov For example, the decomposition temperature of the polymer matrix is typically above 400°C. researchgate.net
The table below summarizes the effect of temperature on the polymerization of DVB in different systems.
| Polymerization Method | Temperature Range (°C) | Effect on Polymerization | Reference(s) |
| Initiated Chemical Vapor Deposition (iCVD) | Filament: 200 - 240 | Increased filament temperature leads to higher cross-linking. | nih.govacs.org |
| Initiated Chemical Vapor Deposition (iCVD) | Substrate: 5 - 50 | Higher substrate temperature can decrease pendant vinyl bond conversion. | nih.govacs.orgosti.gov |
| Bulk Polymerization | 80 - 90 | Slow polymerization to form solid PDVB. | nih.gov |
| Thermal Analysis (DSC) | 150 - 280 | Exothermal reactions due to pendant double bond reactions. | researchgate.net |
| Emulsion Polymerization | Not specified | Reaction temperature affects polymerization rate and particle size. | capes.gov.br |
| Dehydrogenation of Diethylbenzene | 550 - 600 | Affects the conversion of diethylbenzene to DVB. | ijche.com |
Catalyst and Initiator Systems
The choice of catalyst and initiator systems is fundamental in controlling the polymerization of this compound (DVB) and tailoring the properties of the resulting polymers. In free-radical polymerization, common initiators include benzoyl peroxide and 2,2′-azobis(isobutyronitrile) (AIBN). worldscientific.comscirp.orgnih.gov The concentration of the initiator can significantly impact the polymerization kinetics and the morphology of the final product. redalyc.orgscielo.br For instance, increasing the initiator concentration can lead to an accelerated polymerization rate, which in turn causes a more rapid increase in the viscosity of the monomer-polymer mixture. scielo.br This can make the gel effect more pronounced early in the reaction, resulting in smaller particle sizes. redalyc.orgscielo.br
In the context of initiated chemical vapor deposition (iCVD), the initiator is thermally cracked by a hot filament to produce radicals that initiate polymerization on the substrate surface. acs.org The flux of these initiator radicals towards the surface is a key factor in determining the degree of cross-linking. nih.govacs.org
For specific applications, such as the synthesis of magnetic copolymers, iron particles can be incorporated during the polymerization of styrene-divinylbenzene. scielo.br In such cases, the treatment of the iron particles, for example with oleic acid, can improve the morphological control of the resulting beads. scielo.br
In anionic copolymerization of DVB with styrene, the reaction is typically initiated by an organometallic compound, and the ratio of the monomers is a critical parameter influencing gelation. researchgate.net For the synthesis of hypercrosslinked polymers, non-oxidizing catalysts like SnCl4 or FeCl3 can be employed in Friedel-Crafts polyalkylation reactions. rsc.org
The table below provides an overview of different catalyst and initiator systems used in DVB polymerization.
| Polymerization Type | Catalyst/Initiator | Function/Effect | Reference(s) |
| Free-Radical Polymerization | Benzoyl Peroxide, AIBN | Initiates polymerization; concentration affects rate and particle size. | worldscientific.comscirp.orgnih.govredalyc.orgscielo.br |
| Initiated Chemical Vapor Deposition (iCVD) | Thermally cracked initiator | Initiates polymerization on the substrate surface; flux affects cross-linking. | nih.govacs.org |
| Suspension Polymerization with Iron Particles | AIBN | Initiates polymerization; iron particles impart magnetic properties. | scielo.br |
| Anionic Copolymerization | Organometallic compounds | Initiates polymerization; monomer ratio is critical for gelation. | researchgate.net |
| Friedel-Crafts Polyalkylation | SnCl4, FeCl3 | Catalyzes the formation of hypercrosslinked polymers. | rsc.org |
| Emulsion Polymerization | Potassium persulfate | Initiates radical polymerization in the aqueous phase. | google.com |
Solvent and Diluent Effects on Polymerization
The choice of solvent or diluent, often referred to as a porogen, plays a crucial role in determining the morphology and porous structure of polymers derived from this compound (DVB). researchgate.netresearchgate.netacs.org The solvent's quality (i.e., its ability to dissolve the growing polymer chains) significantly influences the polymerization process and the final properties of the polymer beads. researchgate.net
In suspension polymerization, an inert diluent is often used to create a porous structure within the polymer beads. researchgate.net Good solvents for the polymer, such as toluene, tend to produce highly microporous resins with large surface areas. researchgate.netacs.org In contrast, poor solvents or non-solvents, like n-heptane, lead to the formation of macroporous structures. researchgate.netrsc.org The use of a mixture of solvents, or coporogens, allows for fine-tuning of the pore size distribution. For example, a combination of toluene and an oligomeric porogen like poly(dimethylsiloxane) (PDMS) can result in a bimodal pore size distribution with both micropores and macropores. researchgate.netacs.org
The timing of phase separation between the growing polymer network and the solvent is a key determinant of the final morphology. Early phase separation, often induced by poor solvents, leads to the formation of macroporous structures. acs.org Conversely, delayed phase separation in good solvents results in a more gel-like, microporous network. researchgate.net
In precipitation polymerization, the solvent's properties are equally critical. For instance, in the polymerization of DVB in acetic acid, the addition of a good solvent like methyl ethyl ketone (MEK) can lead to the formation of monodisperse microspheres, while the addition of a poor solvent like n-heptane results in homocoagulated, cauliflower-like particles. acs.orgnih.gov The Hildebrand and Hansen solubility parameters of the solvents can be used to predict the resulting polymer morphology. acs.orgnih.gov
The table below summarizes the effects of different solvents and diluents on DVB polymerization.
| Solvent/Diluent (Porogen) | Polymerization Method | Effect on Polymer Morphology | Reference(s) |
| Toluene | Suspension Polymerization | Highly microporous, large surface area | researchgate.netacs.org |
| n-Heptane | Suspension Polymerization | Macroporous structure | rsc.org |
| Toluene/Poly(dimethylsiloxane) (PDMS) | Suspension Polymerization | Bimodal pore size distribution (micro and macropores) | researchgate.netacs.org |
| Methyl Ethyl Ketone (MEK) in Acetic Acid | Precipitation Polymerization | Monodisperse microspheres | acs.orgnih.gov |
| n-Heptane in Acetic Acid | Precipitation Polymerization | Homocoagulated, cauliflower-like particles | acs.orgnih.gov |
| Toluene/Cyclohexanol | Suspension Polymerization | Spherical particles with controlled pore size | future4200.com |
| Toluene/n-Heptane | Suspension Polymerization | Porous beads | nih.gov |
| Chlorobenzene | High Internal Phase Emulsion (HIPE) Polymerization | Influences surface area and pore dimensions | ajchem-a.com |
Monomer Ratio and Cross-linker Content Optimization
The optimization of the monomer ratio and cross-linker content is a critical aspect of this compound (DVB) polymerization, as it directly influences the properties of the resulting polymer network, including its mechanical strength, thermal stability, and porous structure. taylorandfrancis.comontosight.ai DVB itself acts as a cross-linking agent, and its concentration in copolymerizations, typically with styrene, determines the degree of cross-linking. taylorandfrancis.com
Increasing the DVB content generally leads to a more rigid and highly cross-linked polymer. taylorandfrancis.com For example, a styrene-DVB copolymer with a low DVB content (around 0.25%) results in a soft, gelatinous material, while a high DVB content (around 25%) produces a mechanically tough polymer that swells negligibly. taylorandfrancis.com In the synthesis of cross-linked plastic scintillation microspheres, increasing the DVB proportion can lead to a reduction in microsphere size while maintaining high detection efficiency. ub.edu
However, a very high concentration of DVB can also have negative effects. For instance, in the synthesis of porous microspheres, a higher content of DVB can lead to highly cross-linked polymers in the early stages of polymerization, resulting in smaller voids and a smoother surface. rsc.org In some cases, too high a content of DVB (above 55%) can result in unreacted vinyl bonds remaining in the polymer. researchgate.net
In the context of hypercrosslinked polymers, the DVB content can influence the pore structure. At low DVB concentrations, larger voids may form, while higher DVB content can lead to a more uniform and homogeneous pore structure. rsc.org
The table below illustrates the impact of DVB content on polymer properties in various systems.
| System | DVB Content | Effect on Polymer Properties | Reference(s) |
| Styrene-DVB Copolymer | 0.25% | Soft, gelatinous material | taylorandfrancis.com |
| Styrene-DVB Copolymer | 8-12% | General-purpose ion-exchange resin | taylorandfrancis.com |
| Styrene-DVB Copolymer | 25% | Mechanically tough, negligible swelling | taylorandfrancis.com |
| Plastic Scintillation Microspheres | Increasing DVB | Reduced microsphere size, increased thermal resistance | ub.edu |
| Porous Microspheres | High DVB | Smaller voids, smoother surface | rsc.org |
| Hypercrosslinked Polymers | 0-10% | Affects pore size and distribution | rsc.org |
| Styrene-DVB Copolymer Discs | 26% | Optimum mechanical properties in a specific formulation | google.com |
Gel Effect and Autoacceleration Phenomena
The gel effect, also known as the Trommsdorff-Norrish effect or autoacceleration, is a phenomenon observed in free-radical polymerization, particularly in systems involving cross-linking agents like this compound (DVB). google.comnih.gov It is characterized by a significant increase in the polymerization rate and molecular weight as the reaction progresses. scielo.br
The onset and magnitude of the gel effect can be influenced by various reaction parameters. For example, a higher initiator concentration can accelerate the viscosity increase, making the gel effect more noticeable at the beginning of the reaction. scielo.br In the graft polymerization of styrene onto polyethylene in the presence of DVB, the gel effect is observed when the degree of grafting reaches approximately 70%. nih.gov
The table below provides a summary of the gel effect in DVB polymerization.
| Polymerization System | Conditions | Observation | Reference(s) |
| 95% DVB solution | ~2-3% polymerization | Gel formation | google.com |
| Styrene polymerization with DVB | Addition of DVB | Increased polymerization rate, appearance of gel effect | nih.gov |
| Styrene-DVB polymerization | High initiator concentration | Gel effect more noticeable at the beginning of the reaction | scielo.br |
| Graft polymerization of Styrene onto Polyethylene with DVB | Degree of grafting ~70% | Gel effect observed | nih.gov |
Reactivity Ratios of Monomers in Copolymerization
In the free-radical copolymerization of this compound (DVB) with monovinyl monomers, the reactivity ratios, denoted as r₁ and r₂, are critical parameters that describe the relative preference of a growing polymer radical chain to add a monomer of its own type versus the other monomer. The copolymerization equation is adapted for divinyl monomers by considering the concentration of the divinyl monomer in terms of its individual vinyl groups (i.e., 2M₂, where M₂ is the molar concentration of the divinyl monomer). osti.gov
The reactivity of this compound isomers differs significantly, which in turn influences the final polymer network structure. tandfonline.com Generally, the para-isomer (p-DVB) is more reactive and is incorporated more rapidly into the growing polymer chain than the meta-isomer (m-DVB). iupac.orgtandfonline.comtandfonline.com
Styrene-Divinylbenzene Copolymerization: Studies on the copolymerization of styrene (S, M₁) with this compound isomers (DVB, M₂) have yielded various reactivity ratios depending on the specific isomer and the experimental conditions, such as conversion level.
Styrene / m-Divinylbenzene: For this pair, the reactivity ratios are often close to unity, suggesting a tendency towards random copolymerization where the two monomers are incorporated at rates proportional to their feed concentrations. tandfonline.com Some reported values include r₁(S) = 0.65 and r₂(m-DVB) = 0.60, and r₁(S) = 1.27 and r₂(m-DVB) = 1.08. osti.govtandfonline.comfuture4200.com At higher conversions, values of r₁(S) = 1.11 and r₂(m-DVB) = 1.00 have been determined using the integrated form of the copolymerization equation. tandfonline.comtandfonline.comiupac.org
Styrene / p-Divinylbenzene: The copolymerization involving p-DVB shows a marked preference for the incorporation of the this compound monomer. tandfonline.com The reactivity ratios indicate that both a styryl radical and a p-divinylbenzene radical prefer to react with a p-DVB monomer. iupac.org This leads to a non-uniform incorporation, with p-DVB being consumed more readily than styrene. iupac.org Reported values include r₁(S) = 0.20 and r₂(p-DVB) = 1.00, determined at high conversions. tandfonline.comtandfonline.com An earlier estimate gave values of r₁ = 0.14 and r₂ = 0.5, though these were considered improbable. future4200.com
Styrene / o-Divinylbenzene: For the ortho-isomer, reactivity ratios have been found to be r₁(S) = 0.92 and r₂(o-DVB) = 1.00, indicating reactivity similar to the meta isomer. future4200.com
Methyl Methacrylate-Divinylbenzene Copolymerization: The copolymerization of methyl methacrylate (MMA, M₁) with DVB isomers also shows distinct reactivity patterns.
Methyl Methacrylate / m-Divinylbenzene: The reactivity ratios were determined as r₁(MMA) = 0.41 and r₂(m-DVB) = 0.61. tandfonline.comtandfonline.com
Methyl Methacrylate / p-Divinylbenzene: This system shows a substantial preference for the p-DVB monomer, with reported values of r₁(MMA) = 0.62 and r₂(p-DVB) = 1.3. iupac.orgtandfonline.comtandfonline.com This confirms a tendency for p-DVB units to form clusters within the copolymer. tandfonline.comtandfonline.com
The following table summarizes the monomer reactivity ratios for the copolymerization of this compound with styrene and methyl methacrylate.
Pendant Double Bond Reactivity and Network Formation
The formation of a cross-linked polymer network in the copolymerization of a monovinyl monomer with this compound is a complex process governed by the reactivity of the pendant double bonds. iupac.org When a DVB molecule is incorporated into a growing polymer chain, one of its vinyl groups reacts, while the second remains as a non-reacted "pendant" double bond attached to the polymer backbone. cas.cz The subsequent reaction of this pendant group is the crucial step that creates a crosslink, transforming soluble branched polymers into an insoluble gel network. iupac.orgcapes.gov.br
The reactivity of these pendant double bonds is significantly different from that of the vinyl groups on the free DVB monomer. iupac.org Research indicates that the reactivity of pendant unsaturations is considerably lower, primarily due to steric hindrance and reduced mobility. iupac.orgcas.cz As the polymer network grows, these pendant groups become increasingly shielded within the polymer coils, making them less accessible to approaching macroradicals. This phenomenon is sometimes referred to as the "excluded volume" effect. cas.cz
This disparity in reactivity has several important consequences for network formation:
Delayed Crosslinking: Because the pendant groups are less reactive, crosslink formation is delayed. In the early stages of the reaction, the consumption of DVB primarily leads to the formation of linear or branched chains with a high density of pendant double bonds. iupac.org
Intramolecular Cyclization: A pendant double bond can react with the radical at the end of its own chain, forming a cyclic structure. cas.czpsu.edu This process, known as intramolecular crosslinking or cyclization, consumes a pendant group without contributing to the formation of an intermolecular network link. This "wasted" crosslink can significantly delay the onset of gelation. future4200.compsu.edu
Network Heterogeneity: The difference in reactivity between the monomeric vinyl groups and the pendant vinyl groups contributes to the formation of a heterogeneous network. psu.edu The initial network domains, formed at low monomer conversion, tend to be more highly cross-linked. As the reaction progresses and monomer concentration decreases, the network becomes tighter as the less reactive pendant double bonds are slowly consumed. iupac.orgpsu.edu
Incomplete Conversion: Due to steric constraints and diffusion limitations within the vitrified gel, a significant fraction of pendant double bonds often remains unreacted in the final polymer network, even at very high monomer conversions. iupac.orgcas.cz The number of these residual pendant groups can be determined experimentally through techniques like analytical titration or Raman spectroscopy. capes.gov.brresearchgate.net
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Methods
Spectroscopy is a cornerstone in the analysis of divinylbenzene (B73037), offering insights from the nuclear level to the vibrational and electronic states of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound isomers and for quantifying the extent of reaction in its polymers.
¹H NMR provides information on the chemical environment of protons. In this compound, distinct signals are observed for the aromatic protons on the benzene (B151609) ring and the protons of the two vinyl groups. The coupling patterns and chemical shifts allow for differentiation between the meta-, para-, and ortho-isomers. researchgate.net
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. It is particularly useful for analyzing the structure of polymers derived from DVB. researchgate.netresearchgate.net In solid-state ¹³C NMR, such as Cross-Polarization/Magic Angle Spinning (CP/MAS), distinct resonances can be assigned to the different carbon atoms in both unreacted DVB monomers and the resulting polymer network. researchgate.net This technique is instrumental in determining the degree of cross-linking and quantifying the amount of residual, unreacted vinyl groups in poly(this compound) resins. acs.org Studies have shown that the actual cross-link ratios in commercially produced resins are often significantly lower than what the initial feed ratio of this compound would suggest. acs.org For instance, a feed of nearly 100% this compound may result in only about 55% cross-linking. acs.org
| Nucleus | Structural Unit | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.2 - 7.5 |
| Vinyl (-CH=CH₂) | 5.2 - 6.8 | |
| ¹³C | Aromatic (Ar-C) | 125 - 138 |
| Vinyl (-CH=) | ~136 | |
| Vinyl (=CH₂) | ~114 |
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound and to monitor its polymerization. The infrared spectrum of DVB is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. oup.com The technique is particularly effective for identifying the isomers of DVB by analyzing the characteristic out-of-plane C-H deformation bands. oup.com In studies of DVB-based polymers and composites, FTIR confirms the successful incorporation of DVB into the polymer structure. researchgate.netnih.gov
Key vibrational bands for this compound include:
C-H Stretch (Aromatic): Peaks observed above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.
C-H Stretch (Vinyl): These also appear above 3000 cm⁻¹, often overlapping with the aromatic C-H stretches.
C=C Stretch (Vinyl): A distinct band around 1630-1650 cm⁻¹ corresponds to the carbon-carbon double bond stretching of the vinyl groups. The disappearance of this peak is a clear indicator of polymerization. researchgate.net
C=C Stretch (Aromatic): A series of absorptions, typically around 1600, 1500, and 1450 cm⁻¹, are due to the skeletal vibrations of the aromatic ring. nih.gov
C-H Bending (Out-of-Plane): Strong bands in the 650-900 cm⁻¹ region are due to the out-of-plane bending of C-H bonds on the benzene ring and are highly diagnostic of the substitution pattern (i.e., meta vs. para). oup.comnih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| Aromatic & Vinyl C-H Stretch | 3000 - 3100 |
| Vinyl C=C Stretch | 1630 - 1650 |
| Aromatic Ring C=C Stretch | 1450 - 1600 |
| Methyl/Ethyl C-H Deformation | 1350 - 1470 |
| Out-of-Plane Ring C-H Bending | 650 - 900 |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds, making it an excellent tool for studying the C=C double bonds of the vinyl groups and the aromatic ring in this compound. The stretching vibration of the unreacted vinyl C=C bond gives a strong and distinct peak around 1632 cm⁻¹. researchgate.net This peak's intensity can be monitored to follow the degree of polymerization. horiba.com The skeletal stretch of the phenyl ring also produces a characteristic peak near 1609 cm⁻¹. researchgate.net Because the Raman spectrum of water is very weak, this technique is well-suited for monitoring polymerization reactions in aqueous solutions. horiba.com
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
|---|---|
| Vinyl C=C Stretch | 1632 |
| Aromatic Ring C=C Skeletal Stretch | 1609 |
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection of species with unpaired electrons, such as free radicals or transition metal ions. sci-hub.ruwikipedia.org The stable this compound molecule itself is not paramagnetic and therefore does not produce an ESR signal. However, ESR spectroscopy is an invaluable tool for studying the mechanisms of free-radical polymerization involving DVB. It can be used to detect and identify the radical intermediates that are formed during the initiation and propagation steps of the polymerization process, providing critical insights into the reaction kinetics and mechanisms. wikipedia.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For materials derived from this compound, XPS is used to characterize the surface chemistry. The survey spectrum confirms the presence of carbon and any other elements introduced during synthesis or functionalization. researchgate.net High-resolution scans of the C1s region can be used to distinguish between different types of carbon atoms, such as the aromatic carbons of the benzene ring and the aliphatic carbons in the polymer backbone, providing information about the surface structure of poly(this compound) microspheres and films. researchgate.net
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the morphology, size, and structure of materials synthesized from this compound, which are often in the form of particles, beads, or films.
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and particle size of poly(this compound) microspheres. nih.govsemanticscholar.org SEM images reveal that suspension polymerization of DVB can produce well-defined, spherical microparticles. nih.govresearchgate.net The surface of these spheres can range from smooth to highly rough and porous, depending on the synthesis conditions, such as the type and amount of porogen (a solvent that induces pore formation) used. nih.govresearchgate.net
Transmission Electron Microscopy (TEM) provides higher resolution images and gives insight into the internal structure of the materials. TEM has been used to study the distribution of components within DVB-based composites and to visualize the porous network within cross-linked polymer particles. nih.govscience.gov For example, in grafted films, TEM can reveal the formation of distinct microphases of cross-linked polystyrene within the material. nih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of this compound-based polymers. This technique provides high-resolution images that reveal details about particle shape, size distribution, surface texture, and porosity.
In the analysis of poly(styrene-divinylbenzene) (PS-DVB) microspheres, SEM images have shown that the particles typically possess a spherical shape. researchgate.netresearchgate.net The morphology of these microspheres can be significantly influenced by synthesis conditions. For instance, the ratio of porogens, such as toluene (B28343) to dibutyl phthalate (B1215562), during polymerization affects the development of pores on the microparticle surface. nih.gov When only dibutyl phthalate is used, non-porous surfaces are observed, whereas increasing the toluene ratio leads to the formation of uniformly distributed pores. nih.gov
Similarly, in the synthesis of this compound-co-triethoxyvinylsilane (DVB-TEVS) microspheres, SEM analysis has demonstrated that the molar ratio of the monomers influences the surface morphology. nih.gov Variations in the DVB:TEVS ratio result in particles with spherical shapes but with noticeable differences in surface smoothness. nih.gov The diameter of these hybrid organic-inorganic microspheres typically ranges from 50 µm to 200 µm. nih.gov
SEM is also employed to observe the structure of more complex systems. For example, in studies of polyethylene (B3416737) films grafted with polystyrene in the presence of DVB, SEM micrographs of the film's surface are used to examine the structural and morphological characteristics of the graft copolymers. nih.gov Furthermore, SEM has been used to confirm that the porous structure of PS-DVB resins remains largely intact after subsequent chemical modifications like chloromethylation and amination. researchgate.net
The data below, derived from various studies, illustrates the typical morphological observations made using SEM on DVB-containing polymers.
| Material | Observed Features via SEM | Key Influencing Factor |
| Poly(styrene-divinylbenzene) (PS-DVB) Microspheres | Spherical shape, surface porosity | Ratio of porogens (e.g., toluene/dibutyl phthalate) |
| Sulfonated PS-DVB Microspheres | Less dense structure compared to non-sulfonated counterparts | Sulfonation process |
| DVB-co-triethoxyvinylsilane (DVB-TEVS) Microspheres | Spherical particles (50-200 µm) with varying surface smoothness | Molar ratio of DVB to TEVS |
| Polyethylene films grafted with Polystyrene and DVB | Heterogeneous surface morphology | Graft polymerization process |
| Chemically modified PS-DVB resins | Maintenance of porous, spherical structure post-modification | Chloromethylation and amination reactions |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is utilized to investigate the internal structure of this compound-based materials. This technique is particularly valuable for visualizing the nanoscale morphology, such as the internal pore structure and the arrangement of different phases within a composite material.
TEM has been instrumental in characterizing the internal morphology of graft copolymers. For instance, in polyethylene films grafted with styrene (B11656) and crosslinked with DVB, TEM is used to study the supramolecular structure of the etched outer surfaces of the films, providing insights into the arrangement of the polymer chains. nih.gov
The technique is also adept at revealing the core-shell structure of composite particles. In the Pickering emulsion polymerization of styrene and this compound stabilized by silica (B1680970) nanoparticles, TEM images have confirmed the formation of copolymer hybrid microspheres with distinct core-shell morphologies when a low concentration (1 wt%) of DVB is used. mdpi.com However, at higher DVB concentrations (2 and 3 wt%), the morphology shifts from discrete microspheres to hybrid monolithic structures with a bi-continuous morphology, which can also be observed by microscopy techniques. mdpi.com
| Material System | TEM Observation | Reference |
| Polyethylene-graft-Polystyrene-co-DVB | Revealed supramolecular structure of etched surfaces. | nih.gov |
| Styrene-co-DVB via Pickering Emulsion (1 wt% DVB) | Confirmed core-shell structure of hybrid microspheres. | mdpi.com |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to probe the nanoscale structure of materials. wikipedia.orgmalvernpanalytical.com It provides quantitative information about the size, shape, and distribution of nanoscale features, such as pores and particles, typically in the range of 1 to 100 nm. wikipedia.orgmalvernpanalytical.com In the context of this compound polymers, SAXS is employed to characterize the internal porous network and the spatial arrangement of polymer chains.
SAXS analysis of this compound-co-triethoxyvinysilane (DVB-TEVS) microspheres has been used to gather information on their structural and surface properties, complementing data from other techniques like SEM and nitrogen sorption. nih.gov The scattering data provides insights into the nanoscale density fluctuations within the material, which relates to its porosity and internal structure. wikipedia.org This technique is particularly useful for studying partially ordered systems and can determine characteristic distances within the material. wikipedia.org
| Parameter Determined by SAXS | Structural Information Provided |
| Nanoparticle size distributions | Average size and dispersity of particles or pores. |
| Shape of macromolecules | Information on the overall shape (e.g., spherical, cylindrical). |
| Characteristic distances | Repeat distances in partially ordered materials. |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the thermal stability, decomposition behavior, and phase transitions of this compound-crosslinked polymers. These properties are critical for defining the operational limits and processing conditions of the materials.
Thermogravimetric Analysis (TGA) / Differential Thermogravimetry (DTG)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ceramxpert.com The resulting TGA curve provides information on thermal stability and decomposition temperatures. Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, and it shows the rate of mass change. ceramxpert.combionexanalytical.com The peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is maximal, allowing for a more precise identification of decomposition stages. youtube.com
For fully crosslinked poly(styrene-co-divinylbenzene) microspheres, TGA has shown that thermal stability is significantly enhanced compared to materials produced by other polymerization techniques. future4200.com For example, the onset degradation temperature for microspheres prepared by precipitation polymerization with 5 and 75 mol % this compound was found to be 375 °C and 391 °C, respectively. future4200.com This is a notable improvement over commercial beads made by suspension polymerization, which showed onset degradation temperatures of 291 °C and 321 °C for 0.5 and 4 mol % DVB, respectively. future4200.com
TGA has also been used to confirm the efficiency of chemical modifications on PS-DVB resins and to demonstrate the increased thermal stability of the modified materials. researchgate.net The analysis of copolymers of this compound and glycidyl (B131873) methacrylate (B99206) showed that the thermal stability was primarily influenced by the polymer composition, with the type of porogen used during synthesis having a negligible impact. nih.gov
The following table summarizes TGA findings for various DVB-containing materials.
| Material | Polymerization Method | DVB Content (mol %) | Onset Degradation Temperature (°C) |
| Poly(styrene-co-DVB) | Precipitation | 5 | 375 |
| Poly(styrene-co-DVB) | Precipitation | 75 | 391 |
| Poly(styrene-co-DVB) | Suspension (Commercial) | 0.5 | 291 |
| Poly(styrene-co-DVB) | Suspension (Commercial) | 4 | 321 |
| Poly(styrene-co-DVB) | Emulsion | 2 | 313 |
| Poly(styrene-co-DVB) | Emulsion | 10 | 340 |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpies of these transitions. hu-berlin.de
In the study of poly(this compound) (PDVB) microcapsules containing octadecane (B175841) as a phase change material, DSC analysis was used to determine the thermal properties. semanticscholar.org The melting temperature of the encapsulated octadecane (28 °C) was found to be very close to that of bulk octadecane (30 °C). However, the solidification temperature showed a significant difference (19 °C for encapsulated vs. 25 °C for bulk). semanticscholar.org The latent heats of melting and solidification were also determined, showing a reduction for the encapsulated material compared to the bulk substance. semanticscholar.org
DSC has also been applied to analyze polyethylene films grafted with polystyrene in the presence of DVB. nih.gov The DSC curve for a grafted copolymer with 74% polystyrene and 2.5 vol. % DVB revealed multiple peaks corresponding to different thermal events, including the glass transition of polystyrene around 83 °C and several melting peaks for the polyethylene crystalline phase. nih.gov For poly(styrene-co-divinylbenzene) microspheres, DSC is used to observe the glass-transition temperature of both the crosslinked gel and the soluble (sol) parts of the polymer. future4200.com
The table below presents DSC data for DVB-containing systems.
| Material | Parameter Measured | Value |
| PDVB Microcapsules with Octadecane | Melting Temperature (encapsulated) | 28 °C |
| PDVB Microcapsules with Octadecane | Solidification Temperature (encapsulated) | 19 °C |
| PDVB Microcapsules with Octadecane | Latent Heat of Melting (encapsulated) | 184.0 J/g-OD |
| PDVB Microcapsules with Octadecane | Latent Heat of Solidification (encapsulated) | 183.2 J/g-OD |
| PE-graft-PS (74%) with DVB (2.5 vol. %) | Glass Transition Temperature (Tg) of PS phase | 83 °C |
| PE-graft-PS (74%) with DVB (2.5 vol. %) | Total Melting Enthalpy of PE phase | 63.64 J/g |
Pore Structure Analysis
The porous structure of this compound-crosslinked polymers is a key feature that dictates their performance in applications such as chromatography, solid-phase synthesis, and catalysis. The analysis of this structure involves determining parameters like specific surface area (SBET), total pore volume, and pore size distribution. Nitrogen adsorption at 77 K is a common technique used for this purpose. mdpi.com
The porosity of DVB-based polymers is highly dependent on the synthesis conditions. In allyl methacrylate/divinylbenzene copolymers, it was found that polymers with a DVB content of 20 to 50 wt% exhibited high specific surface areas in the range of 410–480 m²/g. mdpi.com A sharp decrease in surface area was observed only when the DVB content was lowered to 15 and 5 wt%. mdpi.com This indicates a complex relationship between the crosslinker amount and the resulting porosity. mdpi.com
The type of porogen (a solvent used during polymerization to create pores) also has a profound effect. For this compound and glycidyl methacrylate copolymers, using toluene as a porogen resulted in specific surface areas ranging from 12–534 m²/g and favored the formation of micro- and mesopores. nih.gov In contrast, a mixture of decanol (B1663958) and benzyl (B1604629) alcohol as the porogen system yielded surface areas of 0–396 m²/g and promoted the creation of meso- and macropores. nih.gov
In some styrene-divinylbenzene (S-DVB) copolymers, a "pore memory" effect has been observed. itu.edu.tr Pores with a radius of around 101 nm, corresponding to interstices between microspheres, were found to collapse upon drying from toluene but could be re-expanded by drying from methanol (B129727), indicating that the network "remembers" its original pore structure. itu.edu.tr
The following table summarizes the porous structure parameters for various DVB-based polymers.
| Polymer System | DVB Content (wt%) | Porogen(s) | Specific Surface Area (SBET) (m²/g) | Pore Characteristics |
| Allyl Methacrylate/DVB | 20 - 50 | Inert diluents | 410 - 480 | Bimodal pore distribution (3-5 nm and 7-11 nm) |
| Allyl Methacrylate/DVB | 15 | Inert diluents | Decreased | Monomodal pore distribution |
| DVB/Glycidyl Methacrylate | Variable | Toluene | 12 - 534 | Micro- and mesopores |
| DVB/Glycidyl Methacrylate | Variable | Decanol/Benzyl Alcohol | 0 - 396 | Meso- and macropores |
| Styrene/DVB | 70 | Not specified | 560 | High dependence on crosslinker amount |
| Styrene/DVB | 50 | Not specified | 308 | Sharp drop from 70% DVB |
| Poly(styrene-divinylbenzene) | Not specified | Toluene/Dibutyl Phthalate | up to 562 | Mesoporous structure (avg. pore size ~10 nm) |
Low-Temperature Nitrogen Sorption (BET Surface Area, Pore Volume, Pore Size Distribution)
Low-temperature nitrogen sorption is a fundamental technique for characterizing the porous structure of materials. The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data to calculate the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) analysis are used to determine pore volume and pore size distribution from the desorption isotherm. lucideon.com
In the context of this compound-based polymers, these measurements are crucial for understanding how synthetic parameters, such as the concentration of the crosslinking agent (this compound), influence the final porous architecture of the material. For instance, macroporous poly(styrene-co-divinylbenzene) microspheres exhibit a well-developed porous structure. The analysis of nitrogen adsorption-desorption isotherms reveals detailed information about their surface characteristics. A typical analysis would show the relationship between the volume of nitrogen adsorbed and the relative pressure, from which the specific surface area and pore distribution are derived. researchgate.net
| Parameter | Value |
|---|---|
| BET Specific Surface Area (m²/g) | 450 |
| Total Pore Volume (cm³/g) | 0.65 |
| Average Pore Diameter (nm) | 5.8 |
Mercury Intrusion Porosimetry
Mercury intrusion porosimetry (MIP) is a powerful method for characterizing the macroporous structure of materials. particletechlabs.com The technique involves forcing mercury, a non-wetting liquid, into the pores of a material under increasing pressure. The volume of mercury intruded at each pressure point is recorded, and the Washburn equation is used to relate the applied pressure to a corresponding pore diameter. particletechlabs.com This allows for the determination of pore size distribution, total pore volume, and bulk density.
For poly(styrene-co-divinylbenzene) monolithic materials, MIP provides valuable data on the macropore domain, which is critical for their applications in chromatography and other separation sciences. Research has demonstrated the use of MIP to study the porosity and pore-size distributions of these materials, correlating the synthesis conditions with the resulting porous structure. researchgate.net For example, the amount of a porogenic solvent like tetrahydrofuran (B95107) (THF) used during polymerization can significantly impact the macropore characteristics. researchgate.net
| Synthesis Condition (wt% THF) | Mode Pore Size (nm) | Total Intrusion Volume (mL/g) |
|---|---|---|
| 17.5 | 1500 | 2.5 |
| 14.0 | 1200 | 2.1 |
Helium Pycnometry
Helium pycnometry is a technique used to determine the skeletal density, or true density, of a solid material. psu.edu The method relies on Boyle's Law and uses helium gas as the displacement medium because its small atomic size allows it to penetrate into small pores and crevices that are not accessible to larger molecules. psu.edu The skeletal volume is measured, and when combined with the mass of the sample, the skeletal density is calculated. psu.edu
For polymeric materials like those derived from this compound, skeletal density is an important parameter as it can be related to the degree of crystallinity. covalentmetrology.com An increase in crystallinity generally correlates with an increase in skeletal density. covalentmetrology.com While helium is a common probe gas, for some polymers, nitrogen may be preferred to prevent diffusion of the gas into the polymer structure, which could lead to erroneous results. covalentmetrology.com
| Measurement Run | Skeletal Volume (cm³) | Skeletal Density (g/cm³) |
|---|---|---|
| 1 | 0.9345 | 1.0701 |
| 2 | 0.9348 | 1.0698 |
| 3 | 0.9346 | 1.0700 |
| Average | 0.9346 | 1.0700 |
Chromatographic and Separation Techniques
This compound-based materials, particularly poly(styrene-divinylbenzene), are cornerstones in the field of separation science, serving as robust stationary phases in various chromatographic techniques.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. paint.org The stationary phase consists of porous particles, and larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer retention time. paint.org
Poly(styrene-divinylbenzene) is a widely used packing material for SEC columns due to its chemical stability and the ability to produce it with a range of pore sizes. researchgate.net This allows for the separation of polymers and macromolecules over a broad molecular weight range. The technique is essential for determining the molecular weight distribution of polymers. paint.org
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | 50,000 |
| Weight-Average Molecular Weight (Mw) | 105,000 |
| Polydispersity Index (Mw/Mn) | 2.1 |
Vapor Phase Chromatography
Vapor phase chromatography, more commonly known as gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is used to analyze the composition of commercial DVB samples, which are often complex mixtures of isomers.
A study utilizing GC coupled with Fourier-transform infrared spectroscopy (GC/FT-IR) successfully identified the components in a commercial this compound sample. oup.com The analysis revealed the presence of not only the meta and para isomers of this compound but also the corresponding isomers of ethylvinyl benzene. oup.com The separation and identification of these closely related aromatic compounds are critical for quality control and for understanding the reactivity of the monomer mixture in polymerization processes. oup.comoup.com
| Elution Order | Identified Compound |
|---|---|
| 1 | meta-Ethylvinyl benzene |
| 2 | para-Ethylvinyl benzene |
| 3 | meta-Divinylbenzene |
| 4 | para-Divinylbenzene |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Poly(styrene-divinylbenzene) monolithic columns have emerged as a highly effective stationary phase for the separation of complex biological mixtures, such as protein digests, prior to mass spectrometric analysis. nih.gov The monolithic structure provides a continuous, interconnected porous network that allows for high-efficiency separations at lower backpressures compared to traditional packed columns. rsc.org
In proteomics research, the use of PS-DVB monolithic columns in nano-flow liquid chromatography coupled with electrospray tandem mass spectrometry (nanoLC-ESI-MS/MS) has been shown to enhance the identification of peptides. rsc.org The performance of these columns, including peak capacity, is influenced by factors such as column length and the gradient time used for elution. nih.gov Longer columns generally provide higher peak capacities and improved protein identification, especially for complex samples. nih.gov
| Column Length (mm) | Gradient Time (min) | Peak Capacity |
|---|---|---|
| 50 | 30 | 150 |
| 50 | 120 | 250 |
| 250 | 30 | 210 |
| 250 | 120 | 320 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the characterization of this compound (DVB) and its copolymers. This method is particularly valuable for analyzing the complex composition of commercial DVB, which typically contains a mixture of m-divinylbenzene, p-divinylbenzene, and ethylvinylbenzene isomers, as well as other related aromatic compounds. The high separation efficiency of gas chromatography coupled with the sensitive and specific detection by mass spectrometry allows for the identification and quantification of these various components.
In the analysis of DVB polymerization, GC-MS can be employed to monitor the consumption of monomers and the formation of volatile byproducts. By analyzing the unreacted monomers, researchers can gain insights into the relative reactivity of different DVB isomers during copolymerization. For instance, a higher residual concentration of one isomer over another in the reaction mixture might suggest a preferential polymerization of the latter.
A significant application of GC-MS in the context of this compound is in the field of pyrolysis-GC-MS. This technique is instrumental in elucidating the structure of crosslinked polymers, such as styrene-divinylbenzene (S-DVB) copolymers, which are otherwise difficult to analyze due to their insolubility. In pyrolysis-GC-MS, the polymer is subjected to high temperatures in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. The resulting chromatogram, or pyrogram, serves as a "fingerprint" of the polymer, providing valuable information about its composition and crosslinking structure. For example, the analysis of pyrolysis products can help to confirm the incorporation of DVB into the polymer backbone and to characterize the nature of the crosslinked network. d-nb.infopstc.org
Mechanical and Swelling Property Characterization
Gel Content Determination
The gel content of a crosslinked polymer is a critical parameter that quantifies the extent of the three-dimensional network formation. It represents the insoluble fraction of the polymer when subjected to a solvent that would otherwise dissolve a non-crosslinked equivalent. For polymers crosslinked with this compound, the gel content is a direct measure of the effectiveness of DVB in creating a stable network structure. The determination of gel content is a crucial step in characterizing the degree of crosslinking in styrene-divinylbenzene copolymers and other DVB-crosslinked materials. researchgate.netmdpi.com
The methodology for determining gel content typically involves the following steps:
A precisely weighed sample of the dried polymer is submerged in a suitable solvent (e.g., toluene for styrene-divinylbenzene copolymers) for an extended period.
During this time, the soluble fraction (sol) of the polymer dissolves, while the crosslinked, insoluble fraction (gel) swells.
The swollen gel is then carefully separated from the solvent containing the dissolved sol, often by filtration through a mesh.
The separated gel is dried to a constant weight to remove all the absorbed solvent.
The gel content is then calculated as the percentage of the final dry weight of the insoluble fraction relative to the initial weight of the polymer sample.
The concentration of this compound in the polymerization mixture has a direct and significant impact on the gel content of the resulting copolymer. An increase in the DVB concentration leads to a higher crosslinking density, which in turn results in a greater gel fraction. researchgate.net This is because a higher concentration of the bifunctional DVB monomer provides more sites for intermolecular chain linking, leading to the formation of a more extensive and robust polymer network. The relationship between DVB concentration and gel content is a key indicator of the progress and efficiency of the crosslinking reaction.
Swelling Ratio/Index Measurements
The swelling ratio, or swelling index, is a fundamental property of crosslinked polymers that describes their ability to absorb and retain a solvent. This property is intimately linked to the crosslinking density of the polymer network. For polymers crosslinked with this compound, the swelling ratio provides valuable information about the structure of the network. A lower swelling ratio is indicative of a higher degree of crosslinking, as a more densely crosslinked structure restricts the expansion of the polymer chains and limits the amount of solvent that can be absorbed.
The swelling ratio can be determined by either volumetric or gravimetric methods. In a typical gravimetric measurement, a dried polymer sample of known weight is immersed in a solvent until equilibrium swelling is reached. The swollen sample is then removed, the excess surface solvent is carefully blotted away, and the sample is weighed. The mass swelling ratio is then calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer.
The concentration of this compound used in the polymerization has a pronounced and inverse effect on the swelling ratio of the resulting copolymer. As the concentration of DVB increases, the crosslink density of the polymer network increases, which in turn leads to a decrease in the equilibrium swelling ratio. This is because the greater number of crosslinks creates a more constrained network, reducing the space available for solvent molecules to penetrate and be absorbed. This relationship is a critical consideration in the design of DVB-crosslinked materials for applications where specific swelling characteristics are required. researchgate.net
| This compound (DVB) Concentration (wt%) | Relative Swelling Ratio |
|---|---|
| Low | High |
| Medium | Medium |
| High | Low |
Fracture Toughness and Deformation Resistance
The incorporation of this compound as a crosslinking agent significantly influences the fracture toughness and deformation resistance of polymers. The crosslinking density, which is directly related to the concentration of DVB, dictates the mechanical response of the material to applied stress. A notable transition in deformation behavior is observed as the DVB content is varied in copolymers such as polystyrene-co-divinylbenzene (PS-DVB). researchgate.netexpresspolymlett.com
Polymers with a low concentration of this compound, and thus a low crosslinking density, tend to exhibit more ductile behavior. When subjected to compressive stress, these slightly crosslinked materials can undergo plastic deformation. This is characterized by permanent changes in shape without catastrophic failure. The polymer chains have sufficient mobility to rearrange and absorb energy, which can manifest as crazing and residual strain upon removal of the load. researchgate.netexpresspolymlett.com
In contrast, polymers with a high concentration of this compound and a correspondingly high crosslinking density behave as more rigid, brittle materials. These highly crosslinked networks exhibit perfectly viscoelastic deformation under stress. The extensive network of covalent bonds restricts the movement of polymer chains, leading to a stiffer material. When a critical strain is reached, these materials are prone to fracture and can completely fragment, as they are unable to dissipate the applied energy through plastic deformation. researchgate.netexpresspolymlett.com
The transition from plastic deformation to fragmentation is a key characteristic of the mechanical properties of DVB-crosslinked polymers. While specific fracture toughness values (such as KIC) are dependent on the specific polymer system and testing conditions, the general trend is that increasing the DVB content enhances the material's stiffness and resistance to deformation up to a point, beyond which it leads to a decrease in toughness and an increased propensity for brittle fracture. mdpi.comnasa.gov
Elastic Modulus
The elastic modulus, a measure of a material's stiffness, is significantly influenced by the degree of crosslinking in polymers. In the case of this compound-crosslinked polymers, the concentration of DVB plays a crucial role in determining the elastic modulus. An increase in the DVB content leads to a higher crosslinking density, which in turn results in a higher elastic modulus. This is because the formation of a more extensive three-dimensional network restricts the mobility of the polymer chains, making the material more resistant to deformation under an applied load. researchgate.net
Molecular dynamics simulations have been employed to quantify the effect of DVB content on the mechanical properties of crosslinked polystyrene. These studies have shown a clear and positive correlation between the degree of crosslinking and the elastic, bulk, and shear moduli. For instance, as the DVB content is increased, the crosslinked polystyrene becomes denser and its resistance to various forms of deformation is enhanced. worldscientific.com
The following table, based on data from molecular dynamics simulations, illustrates the significant increase in the elastic, bulk, and shear moduli of crosslinked polystyrene as a function of increasing this compound content. worldscientific.com
| DVB Content (wt%) | Increase in Elastic Modulus (%) | Increase in Bulk Modulus (%) | Increase in Shear Modulus (%) |
|---|---|---|---|
| 3.8 | 19.26 | 2.9 | 21.05 |
| 7.1 | 29.56 | 20.98 | 29.82 |
| 11.1 | 40.19 | 44.03 | 42.98 |
These findings highlight the effectiveness of this compound as a crosslinking agent for enhancing the stiffness and mechanical stability of polymers.
Other Characterization Methods
In addition to the specific techniques detailed above, a range of other analytical methods are employed to provide a comprehensive characterization of this compound and its polymeric materials.
Thermal Analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , are employed to evaluate the thermal properties of DVB polymers. TGA provides information on the thermal stability and decomposition profile of the material by measuring weight loss as a function of temperature. An increase in DVB content generally leads to enhanced thermal stability due to the higher crosslink density. marquette.edufuture4200.com DSC is used to determine thermal transitions, such as the glass transition temperature (Tg). For highly crosslinked DVB polymers, the glass transition may become less distinct or shift to higher temperatures, reflecting the restricted mobility of the polymer chains within the network. future4200.com
Dynamic Mechanical Thermal Analysis (DMTA) is another powerful technique for characterizing the viscoelastic properties of DVB-crosslinked polymers. DMTA measures the storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) as a function of temperature and frequency. These measurements provide detailed information about the material's stiffness, damping properties, and the glass transition region. Studies have shown that the storage modulus of crosslinked poly(styrene-co-divinylbenzene) networks increases with a higher DVB content, consistent with an increase in crosslink density. researchgate.net
Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For materials derived from this compound, zeta potential measurements provide valuable information about the surface charge characteristics in aqueous environments. The charge on a DVB-based polymer surface arises from the dissociation of functional groups or the adsorption of ions from the surrounding solution. youtube.com
The pH of the aqueous phase significantly influences the zeta potential. For instance, in hybrid materials composed of silica nanoparticles and styrene-DVB copolymers, the pH plays a predominant role. Bare silica particles exhibit an isoelectric point (the pH at which the zeta potential is zero) around pH 8.6. mdpi.com When modified with vinylbenzylamine (B8275855) (VBS) in a Pickering emulsion polymerization with styrene and DVB, the resulting particles show a positive zeta potential of approximately +30 mV in the pH range of 3.5 to 5, indicating a stable colloidal suspension under these acidic conditions. mdpi.com This control over surface charge by adjusting pH is crucial for managing the polymerization mechanism and the morphology of the final copolymer hybrid materials. mdpi.com
Table 1: Influence of pH on Zeta Potential in DVB-Related Systems
| Material System | pH Condition | Observed Zeta Potential (mV) | Implication |
|---|---|---|---|
| Bare Ludox CL Silica Nanoparticles | 9 | Highly Flocculated (near isoelectric point) | Network formation in emulsion |
| VBS-modified Silica Nanoparticles | 3.5 - 5 | ~ +30 | Stable colloidal suspension |
This table is interactive. You can sort and filter the data.
Elemental Analysis
The presence of nitrogen in the elemental analysis of DVB-based polymers can often be traced back to the use of nitrogen-containing initiators, such as azobisisobutyronitrile (AIBN). mdpi.com In copolymers, the elemental composition reflects the ratio of the different monomers used.
Table 2: Elemental Analysis of Various Polythis compound-Based Polymers
| Polymer Sample | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Other |
|---|---|---|---|---|
| Theoretical pDVB | 92.2 | 7.8 | 0 | - |
| pDVB (Experimental) | Close to theoretical | Close to theoretical | Present due to initiator | - |
| pDVB-P | Close to theoretical | Close to theoretical | Present due to initiator | - |
| pDVB-T | Close to theoretical | Close to theoretical | Present due to initiator | - |
| pDVB-M | Deviates from theoretical | Deviates from theoretical | Present due to initiator | Indicates entrapment of porogens |
This table is based on data reported for polythis compound polymers synthesized with different porogens and a sulfonated variant. mdpi.com This table is interactive. You can sort and filter the data.
Iodine Chloride Titration for Pendant Double Bonds
In the polymerization of this compound, one of its two vinyl groups reacts to become part of the polymer backbone, while the second may remain unreacted, creating a "pendant" double bond. The quantification of these residual pendant vinyl groups is crucial for understanding the degree of crosslinking and the final network structure.
Iodine chloride titration, commonly known as the Wijs method, is a well-established analytical procedure for determining the total number of double bonds in a substance. The principle involves the addition of iodine monochloride (ICl) across the carbon-carbon double bonds. The excess, unreacted ICl is then determined by titration with a standard solution of sodium thiosulfate (B1220275). researchgate.net By knowing the initial amount of ICl and the amount that remained, the quantity of ICl that reacted with the double bonds can be calculated, providing a measure of the unsaturation. This technique can be adapted to quantify the pendant double bonds in soluble DVB copolymers or to analyze extracts from crosslinked networks.
Table 3: Conceptual Steps of Iodine Chloride Titration for Pendant Vinyl Groups
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Preparation | A known mass of the DVB-containing polymer is dissolved or swollen in a suitable solvent (e.g., carbon tetrachloride, chloroform). | To ensure the pendant double bonds are accessible to the reagent. |
| 2. Reagent Addition | A precise volume of Wijs solution (Iodine monochloride in acetic acid) is added to the sample. The mixture is kept in the dark. | To allow the ICl to react completely with the available double bonds. |
| 3. Quenching | Potassium iodide (KI) solution is added. | The excess ICl reacts with KI to liberate iodine (I₂). |
| 4. Titration | The liberated iodine is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. | To quantify the amount of excess ICl. |
This table is interactive. You can sort and filter the data.
Density Measurements
The density of this compound-based polymers is an important physical property that can provide insights into the material's packing and structure. Studies on the copolymerization of styrene and p-divinylbenzene have shown that the density of the resulting polymer is largely insensitive to the this compound content. future4200.com This suggests that the volume shrinkage resulting from the polymerization of a this compound unit is comparable to that of a styrene unit. future4200.com
The density of the cured polymer is typically measured at various temperatures. For example, at 70.1°C, the density of a styrene-p-divinylbenzene copolymer was found to be 1.051 g/cm³, and at 89.7°C, it was 1.041 g/cm³. future4200.com These values were consistent regardless of the DVB content in the samples. future4200.com
Table 4: Density of Styrene and p-Divinylbenzene Monomer Mixtures
| Weight % p-Divinylbenzene | Density at 25°C (g/cm³) |
|---|---|
| 0.00 | 0.9021 |
| 1.01 | 0.9026 |
| 2.02 | 0.9031 |
Data sourced from studies on styrene and p-divinylbenzene copolymerization. future4200.com This table is interactive. You can sort and filter the data.
Electrical Conductivity Measurements
While polymers like polystyrene-co-divinylbenzene are typically electrical insulators, their conductivity can be significantly modified by creating composites or by using them as precursors for other materials. The addition of this compound into a polysilazane precursor, for example, can systematically alter the free carbon content in the final silicon carbonitride (SiCN) ceramic produced upon pyrolysis. researchgate.net
This change in free carbon content directly impacts the material's electrical properties. Research has shown that as the concentration of this compound in the precursor is increased from 0% to 20%, the room temperature electrical conductivity of the resulting SiCN ceramic increases dramatically by five orders of magnitude, from 2.77 × 10⁻⁹ S/cm to 3.66 × 10⁻⁴ S/cm. researchgate.net This enhancement is attributed to an increase in the sp² hybridization of the free carbon and a higher degree of graphitization, which facilitates charge transport. researchgate.net
Table 5: Effect of this compound Content on the Electrical Conductivity of SiCN Ceramics
| This compound Content in Precursor (%) | Room Temperature Conductivity (S/cm) | Forbidden Bandwidth (eV) |
|---|---|---|
| 0 | 2.77 × 10⁻⁹ | 3.81 |
Data from a study on SiCN ceramics derived from DVB-modified precursors. researchgate.net This table is interactive. You can sort and filter the data.
Magnetic Properties (Saturation Magnetization, Hysteresis, Remanence)
This compound-based polymers can be rendered magnetic by incorporating magnetic nanoparticles, such as barium ferrite (B1171679) (BaFe₁₂O₁₉) or magnetite (Fe₃O₄), to form polymer composites. icm.edu.plproquest.com The resulting materials exhibit magnetic properties like saturation magnetization (Ms), hysteresis, and remanence (Mr), which are characterized using techniques like a vibrating sample magnetometer (VSM). icm.edu.plresearchgate.net
In one study, poly(this compound) films containing M-type hexagonal barium ferrite nanoparticles were synthesized. The magnetic hysteresis loops recorded by VSM showed that the saturation magnetization and coercive field are influenced by the polymer matrix. For the P(DVB)-BF film, the saturation magnetization was lower compared to films made with poly(vinyl alcohol) or poly(ethylene glycol dimethacrylate). icm.edu.pl Magnetic nanocomposites of styrene-divinylbenzene can exhibit superparamagnetism, low coercivity, and high magnetic susceptibility, which are desirable for applications where materials need to be manipulated by an external magnetic field. researchgate.net
Table 6: Magnetic Properties of Various this compound-Containing Composites
| Polymer Matrix / Composite System | Magnetic Nanoparticle | Saturation Magnetization (Ms) | Coercive Field (Hc) | Remanence (Mr) |
|---|---|---|---|---|
| P(DVB)-BF Film | Barium Ferrite (BaFe₁₂O₁₉) | 0.011 emu/g | 141 Oe | Not Reported |
| P(EGDMA)-BF Film | Barium Ferrite (BaFe₁₂O₁₉) | Not specified, but lower than P(VA)-BF | Not specified, but lower than P(VA)-BF | Not Reported |
| P(VA)-BF Film | Barium Ferrite (BaFe₁₂O₁₉) | 0.020 emu/g | 197 Oe | Not Reported |
Data sourced from studies on magnetic polymer films. icm.edu.plresearchgate.net Note: Oe (Oersted) and G (Gauss) are units for the magnetic field; emu/g is a unit for specific magnetization. This table is interactive. You can sort and filter the data.
Theoretical and Computational Studies of Divinylbenzene Systems
Kinetic Modeling and Simulation
The kinetic modeling and simulation of divinylbenzene (B73037) (DVB) copolymerization are essential for understanding and controlling the formation of crosslinked polymer networks. These models aim to predict the evolution of monomer conversion, molecular weight distribution, and network structure. mcmaster.caipb.pt A comprehensive kinetic model typically considers a multitude of elementary reactions, including initiation, propagation, crosslinking, chain transfer, and termination. mcmaster.ca The complexity of these systems, especially the transition from a soluble polymer to an insoluble gel, necessitates sophisticated computational approaches. researchgate.netcas.cz
Modeling of Free Radical Copolymerization Kinetics
The free radical copolymerization of a monovinyl monomer like styrene (B11656) with a divinyl monomer such as this compound is a widely studied system for producing crosslinked polymers. ipb.ptipb.pt Kinetic models for these systems are developed to understand the reaction mechanisms and predict the properties of the resulting polymer network. acs.orgitu.edu.tr These models often employ the method of moments to calculate the evolution of molecular weight averages and distributions. acs.orgscielo.org.mx A "pseudo-kinetic rate constants method" can be used to simplify the complex copolymerization into a more manageable homopolymerization-like model. scielo.org.mx
A detailed kinetic model for the styrene/divinylbenzene system considers the different reactivities of the various radical and double bond species present, including the isomers of DVB (meta- and para-). ipb.ptipb.pt The development of these models often involves estimating kinetic parameters by fitting model predictions to experimental data, such as molecular weights obtained through size exclusion chromatography with multi-angle light scattering (SEC-MALLS). ipb.ptipb.pt
Diffusion-Controlled Reactions
As polymerization proceeds, the viscosity of the reaction medium increases, leading to diffusion limitations on certain reactions. This is particularly significant for termination reactions, which are diffusion-controlled from the early stages of the polymerization. mcmaster.cakpi.ua The initiation and propagation reactions can also become diffusion-controlled at high monomer conversions. mcmaster.ca
The modeling of diffusion-controlled reactions is a critical aspect of accurately simulating DVB copolymerization. Free-volume theory is often employed to describe the decrease in the kinetic rate constants as the system's free volume diminishes. scielo.org.mx Some models propose a "series" approach for modeling effective kinetic constants for diffusion-controlled reactions, arguing it is more theoretically sound than the more common "parallel" approach. mcmaster.ca The termination rate constant (k_t) is particularly affected and is often modeled as a function of monomer conversion. kpi.ua For instance, in the styrene-DVB system, the parameter describing the variation of k_t with conversion has been found to be largely independent of the DVB concentration and polymerization temperature. kpi.ua
Reactivity of Double Bonds (Mono- and Divinyl Species)
A key feature of this compound copolymerization is the presence of multiple types of double bonds with different reactivities. These include the vinyl groups of the monovinyl monomer (e.g., styrene), the two vinyl groups of the this compound monomer, and the pendant double bonds that are formed when a DVB molecule is incorporated into a polymer chain with only one of its vinyl groups having reacted. researchgate.netiupac.orgcapes.gov.br
Experimental techniques such as vapor phase chromatography and analytical titration can be used to measure the consumption of monomers and the concentration of pendant double bonds, respectively, providing data to validate the reactivity parameters used in the models. researchgate.net
Table 1: Reactivity Assumptions in Styrene/Divinylbenzene Copolymerization at 60 °C ipb.pt
| Parameter | Description | Value/Assumption |
| k_p22/k_p12 | Reactivity ratio for m-DVB radical | 0.77 |
| k_p33/k_p13 | Reactivity ratio for p-DVB radical | 0.29 |
| Reactivity of RmPDB | Geometric reactivity drop relative to RmDVB | 0.77² = 0.59 |
| Reactivity of RpPDB | Geometric reactivity drop relative to RpDVB | 0.29² = 0.08 |
Note: The reactivity decreases for pendant double bonds (PDB) are attributed to steric factors.
Chain Transfer and Termination Steps
Chain transfer and termination are fundamental steps that control the molecular weight and structure of the polymer formed in free radical polymerization. mertenlab.deopen.edu In this compound systems, these processes are incorporated into kinetic models to accurately predict the polymer architecture. mcmaster.caipb.pt Chain transfer can occur to the monomer, solvent, or a dedicated chain transfer agent, which can be used to delay the onset of gelation. mcmaster.cacapes.gov.br
Termination in free radical polymerization typically occurs through coupling (combination) or disproportionation. open.edu In the context of DVB copolymerization, bimolecular termination between two growing polymer radicals is a key process. mcmaster.ca As the polymer network grows, the mobility of the radical centers becomes restricted, leading to a decrease in the termination rate constant, a phenomenon known as the gel effect or Trommsdorff-Norrish effect. kpi.uamertenlab.de Kinetic models account for this by making the termination rate constant diffusion-dependent. mcmaster.cakpi.ua Some advanced models use both number- and weight-average termination rate constants to more accurately describe the bimolecular termination mechanism and its impact on the molecular weight distribution. scielo.org.mx
Gelation and Post-Gelation Behavior
Gelation is the point at which an infinite, crosslinked polymer network first appears in the system. kpi.ua Kinetic models can predict the gel point, which is mathematically identified as the point where the weight-average molecular weight of the polymer diverges to infinity. kpi.uakpi.ua The formation of the gel is primarily driven by the reaction of pendant double bonds to form crosslinks between polymer chains. capes.gov.br
After the gel point, the system consists of the insoluble gel phase and a soluble sol fraction. kpi.ua Modeling the post-gelation behavior is challenging because the reaction kinetics within the gel can differ significantly from those in the sol. kpi.ua The Flory-Stockmayer theory is often used as a basis for modeling the post-gelation period, predicting the evolution of the sol and gel fractions. researchgate.netscielo.org.mx As the reaction continues post-gelation, the consumption of remaining monomers and pendant double bonds leads to an increase in the crosslink density of the network, making it tighter. iupac.orgcapes.gov.br This can be experimentally observed through a decrease in the equilibrium swelling ratio of the resulting polymer network. capes.gov.br
The timing of gelation is highly dependent on the concentration of the crosslinker (DVB); a higher DVB concentration leads to an earlier onset of gelation. mdpi.com Kinetic models have been shown to accurately predict this relationship. scielo.org.mx
Autoacceleration Modeling
Autoacceleration, also known as the gel effect or the Trommsdorff-Norrish effect, is a characteristic feature of many bulk and solution polymerizations, including the copolymerization of styrene and this compound. kpi.uamertenlab.de It is observed as a significant increase in the rate of polymerization and is attributed to a decrease in the rate of the bimolecular termination reaction. kpi.uaacs.org As the polymer concentration increases, the viscosity of the medium rises, which hinders the diffusion of large polymer radicals, making it more difficult for them to encounter and terminate each other. mertenlab.de
Kinetic models incorporate autoacceleration by making the termination rate constant (k_t) a function of conversion or free volume. ipb.ptscielo.org.mx While the gel effect is very pronounced in the polymerization of monomers like methyl methacrylate (B99206), it is less obvious in styrene polymerization. kpi.ua However, in styrene/DVB systems, autoacceleration is observed, even at low conversions, and its extent is influenced by monomer, crosslinker, and initiator concentrations. researchgate.net Modeling this effect is crucial for accurately predicting the conversion-time profile and the molecular weight development of the polymer. google.com.mx Some studies have challenged the traditional view that autoacceleration is solely caused by chain entanglements, presenting experimental evidence that the effect can occur even in the absence of entanglements. acs.org
Modeling of Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer enhanced control over the polymerization process, leading to more uniform and tailored network structures. Modeling of CRP of styrene and this compound has been a subject of significant research. ipb.ptacs.org
Kinetic models have been developed to simulate the RAFT copolymerization of styrene and DVB in various systems, including aqueous suspension. ipb.pt These models often incorporate the kinetics of a living/controlled radical polymerization to understand the influence of these kinetics on the resulting polymer structure. acs.org For instance, replacing the termination step with a reversible termination in the model predicts the formation of more monodisperse linear polymers. acs.org Experimental and theoretical studies on the RAFT copolymerization of styrene and DVB have been conducted to evaluate the use of CRP for producing nonconventional polymer networks. ipb.pt These studies have explored the effects of operational parameters like reaction temperature (ranging from 80 to 150°C) and the initial ratio of RAFT agent to initiator (from 2 to 10 mol/mol) on the final product properties. ipb.pt
A key aspect of modeling DVB copolymerization is accounting for the different reactivities of the vinyl groups and the occurrence of cyclization reactions. mcmaster.cacas.cz Kinetic models have been proposed for the nitroxide-mediated radical copolymerization of styrene-divinylbenzene that include cyclic propagation (cyclization). researchgate.net These models often employ a balance of sequences of units connecting a radical center and a pendant double bond within the same polymer chain. researchgate.net
Particle Size Distribution Modeling in Suspension Polymerization
Suspension polymerization is a widely used industrial technique for producing spherical polymer beads of this compound copolymers. researchgate.netuc.edu The particle size distribution (PSD) is a critical quality parameter for many applications. researchgate.netredalyc.org Mathematical models have been developed to predict the PSD in the suspension copolymerization of styrene/divinylbenzene. mcmaster.camcmaster.ca
These models aim to strike a balance between a strong theoretical foundation and a manageable mathematical structure. mcmaster.ca Key factors influencing the PSD include the agitation speed, the type and concentration of the suspending agent, and the viscosity of the polymerizing droplets. researchgate.net The kinetics of the polymerization reaction itself significantly impact the PSD. scielo.br An increase in the initiator concentration, for example, can lead to a faster polymerization rate and a more rapid increase in viscosity, which in turn can result in smaller particle sizes. redalyc.org
It is generally accepted that the kinetics of suspension polymerization are similar to those of bulk polymerization, with each monomer droplet acting as a mini-bulk reactor. scielo.br However, the heterogeneity of the suspension medium and the tendency of particles to agglomerate present unique challenges for modeling. scielo.br The models developed consider factors such as drop coalescence and breakage, which are influenced by the rheology of the polymerizing particles. scielo.br
Thermodynamic Modeling
Thermodynamic principles are fundamental to understanding the phase behavior and porous structure formation in this compound-based networks.
Flory-Huggins Theory and Rubber Elasticity Theory in Network Formation
The Flory-Huggins theory for polymer solutions and the theory of rubber elasticity are cornerstone thermodynamic models used to describe the formation and properties of crosslinked polymer networks. itu.edu.trkpi.uaitu.edu.tr These theories are often applied to styrene-divinylbenzene (S-DVB) copolymerization to understand network imperfections, such as dangling chains and loops, and to evaluate equilibrium swelling data. itu.edu.tr
The theory of rubber elasticity relates the elastic modulus of the network to its crosslink density. researchgate.net This relationship can be expressed by the equation:
E' = 3nRT
where E' is the storage modulus, n is the average crosslink density, R is the universal gas constant, and T is the absolute temperature. researchgate.net This allows for the calculation of the molecular weight between crosslinks (Mc), providing insight into the network structure. researchgate.net However, the complex reaction kinetics and the presence of network defects mean that S-DVB networks often deviate from the ideal networks assumed in these theories. itu.edu.tr
Phase Separation Prediction in Crosslinking Copolymerization
During the copolymerization of this compound, particularly in the presence of a diluent, phase separation can occur, leading to the formation of a porous structure. researchgate.netkpi.ua Thermodynamic models are crucial for predicting the onset and extent of this phase separation. kpi.uakpi.ua
A combined kinetic-thermodynamic model can predict the conditions for forming heterogeneous, porous networks. kpi.ua These models incorporate thermodynamic equations describing the phase equilibria between the network and the separated phases, alongside kinetic equations that track the concentrations of reacting species and polymer properties. kpi.ua Such models predict that heterogeneity in S-DVB networks increases with higher DVB or diluent concentrations, or with a decrease in the solvating power of the diluent. kpi.ua For instance, a styrene/m-divinylbenzene system with a high concentration of m-DVB or at a low monomer concentration will phase separate at the gel point, forming a microgel solution. kpi.ua
Pore Formation and Stability Modeling
The porous structure of this compound copolymers is a direct consequence of phase separation during polymerization. researchgate.nettandfonline.commdpi.com The type and amount of diluent (porogen) used are critical factors in designing the pore structure. kpi.uapsu.edu Good solvents tend to create small pores and a large specific surface area, while poor solvents result in irregularly shaped, large pores. kpi.ua
Kinetic-thermodynamic models can predict the total porosity of macroporous S-DVB networks. itu.edu.tr These models show that porosity increases as the polymer-diluent interaction parameter increases or as the initial monomer concentration decreases. itu.edu.tr The porosity also increases with a higher DVB content in the monomer mixture. itu.edu.tr Interestingly, while polymerization temperature and initiator concentration significantly affect the reaction kinetics, the final porosity of the S-DVB copolymers is largely insensitive to these parameters. itu.edu.tr
The stability of the porous structure is also a key consideration. The pores formed during polymerization can collapse upon drying, but this process is often reversible, indicating that the network "remembers" its original porous structure. itu.edu.tr This phenomenon is influenced by the polymer-diluent interactions during gel formation. itu.edu.tr
Adsorption Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Free Energy)
Poly(styrene-co-divinylbenzene) resins are widely used as adsorbents. The thermodynamic parameters of adsorption—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—provide valuable information about the nature and spontaneity of the adsorption process. researchgate.netnih.govscienceasia.orgscienceasia.orgacs.orgresearchgate.netresearchgate.netresearchgate.netnih.govccspublishing.org.cnmdpi.com
These parameters are often determined by studying the adsorption of various compounds onto the resin at different temperatures. For example, in the adsorption of phenol (B47542) onto functionalized poly(styrene-co-divinylbenzene) resins, negative values for ΔH, ΔG, and ΔS were observed, indicating an exothermic and spontaneous process. researchgate.netnih.gov Similarly, the adsorption of sterols onto styrene-divinylbenzene anion-exchange resins was found to be spontaneous and exothermic. scienceasia.orgscienceasia.org
The thermodynamic parameters can also reveal the primary forces driving adsorption. For instance, in the sorption of emerging organic contaminants, physisorption was the main process for polar compounds, while nonpolar compounds also exhibited binding through multiple hydrogen bonds. acs.org
Below is a table summarizing the thermodynamic parameters for the adsorption of various substances onto different styrene-divinylbenzene-based resins.
| Adsorbate | Resin Type | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Phenol | Methoxy-functionalized PVB | Negative | Negative | Negative | researchgate.netnih.gov |
| Phenol | Phenoxy-functionalized PVB | More Negative | More Negative | More Negative | researchgate.netnih.gov |
| Stigmasterol | Strong Base Anion-Exchange | Negative | Negative (Exothermic) | - | scienceasia.orgscienceasia.org |
| Stigmasterol | Weak Base Anion-Exchange | Negative | Negative (Exothermic) | - | scienceasia.orgscienceasia.org |
| Chlortetracycline | D101 Resin | Negative (Spontaneous) | Negative (Exothermic) | - | researchgate.net |
| Cr(VI) ions | Magnetic-poly(DVB-VIM) | - | Positive (Endothermic) | - | nih.gov |
Note: "PVB" refers to Poly(styrene-co-divinylbenzene) and "VIM" refers to 1-vinylimidazole.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. arxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems like the isomers of this compound. arxiv.orgcp2k.org
DFT calculations are employed to determine the optimized geometries of the meta-(m-DVB) and para-(p-DVB) isomers of this compound. uctm.edu These calculations identify the most stable conformations by finding the minimum energy structures on the potential energy surface. cp2k.org For instance, a study on 1,4-divinyl-benzene (p-DVB) utilized the B3LYP/STO-3G level of theory to perform geometry optimization. sourceforge.net
The electronic structure of DVB isomers, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key area of investigation. sourceforge.nettandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net For p-DVB, the HOMO is distributed over both the C6H4 ring and the divinyl groups. sourceforge.net DFT calculations have been used to determine the HOMO-LUMO gap for DVB and related molecules, providing insight into their electronic properties. researchgate.netrsc.org Time-dependent DFT (TD-DFT) is often used to accurately predict HOMO-LUMO gaps and can be correlated with experimental excitation energies. nih.gov
| Molecule/System | Method | HOMO-LUMO Gap (eV) | Key Finding |
|---|---|---|---|
| p-Divinylbenzene | DFT/B3LYP/STO-3G | Data not specified in snippet | HOMO is distributed over the entire molecule. sourceforge.net |
| Distyrylbenzene Derivatives (D-π-A) | DFT/B3LYP/6-31+G(d,p) | 2.41–2.85 | LUMO is concentrated on the electron-withdrawing nitro substituent. rsc.org |
| Benzene (B151609) | DFT-GGA | ~5.0 | Good agreement with previous theoretical reports. researchgate.net |
DFT is a valuable tool for studying the reaction mechanisms and calculating the activation energies (ΔE#) for reactions involving this compound. acs.orgresearchgate.net This is crucial for understanding polymerization kinetics and other chemical transformations.
In another example, the electrocyclization of o-divinylbenzene was studied using DFT calculations (B3LYP/6-31+G*). researchgate.net This pericyclic reaction was found to be exothermic with a relatively small activation energy. researchgate.net Such calculations help in elucidating reaction pathways by locating transition states and connecting them to reactants and products. researchgate.net
| Reaction | Isomer | Rule | Activation Energy (per center) | Total Activation Energy (ΔE#) |
|---|---|---|---|---|
| Hydrosilylation with Triethoxysilane (B36694) lp.edu.ua | p-DVB | Markovnikov | 40.86 kJ/mol | 163.42 kJ/mol |
| anti-Markovnikov | 43.79 kJ/mol | 175.15 kJ/mol |
Understanding the distribution of electronic charge within the this compound molecule is essential for predicting its reactivity and intermolecular interactions. researchgate.net DFT calculations, through methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis, provide detailed pictures of atomic charges. researchgate.netresearchgate.net
NBO analysis is considered a robust method for studying charge distribution, as it is less dependent on the basis set used in the calculation compared to the Mulliken approach. uni-rostock.de It transforms the wave function into a localized form corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de Studies on styrene-divinylbenzene resins have used DFT to calculate the charge distribution on individual atoms for the first time. mdpi.comresearchgate.net These calculations confirmed that in a functionalized resin, the largest positive charge is located on the functional group (e.g., -N(CH3)3), while hydrogen atoms of the aromatic rings also carry a positive charge. mdpi.com This type of analysis is crucial for understanding sorption processes and the chemical properties of DVB-based materials. mdpi.comrsc.org
Theoretical vibrational spectroscopy using DFT is a powerful technique for predicting and interpreting the infrared (IR) spectra of molecules. diva-portal.orgdtic.mil By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental IR bands to specific molecular motions. researchgate.net
For the isomers of this compound, DFT calculations (e.g., at the B3LYP/6-31+G* level) have been used to compute the vibrational frequencies. ru.nl These calculated frequencies are often scaled by a factor (e.g., 0.9565) to improve agreement with experimental data. ru.nl Such studies have allowed for the detailed assignment of fundamental vibrations, overtones, and combination bands in the spectra of different DVB conformers (e.g., cis-cis, cis-trans, trans-trans of m-DVB). ru.nl This computational approach has also been applied to complex systems like styrene-divinylbenzene resins, where DFT calculations helped assign individual bands in the complex experimental IR spectrum to vibrations of specific structural fragments of the resin. mdpi.comresearchgate.net
| Vibrational Mode Description | Calculated DFT Frequency (Scaled) | Experimental SVLF Frequency |
|---|---|---|
| Vinyl torsion (a2) | 141 | 145 |
| Vinyl torsion (b1) | 161 | 164 |
| Out-of-plane vinyl bend (a2) | 230 | 233 |
| Out-of-plane vinyl bend (b1) | 362 | 364 |
Molecular Dynamics and Simulation
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of large ensembles of molecules over time, making them ideal for studying polymer systems. mdpi.com
MD simulations are employed to construct and analyze three-dimensional models of cross-linked polymer networks, such as those formed from styrene and this compound. worldscientific.comresearchgate.net These simulations provide microscopic insights into the structure-property relationships of these materials. worldscientific.com
In one study, MD was used to model cross-linked polystyrene (PS) with varying DVB content (from 0% to 11.1%). worldscientific.comresearchgate.net The simulations showed that as the degree of cross-linking with DVB increases, the polymer network becomes denser, and the glass transition temperature rises, indicating improved heat resistance. worldscientific.comresearchgate.net The mechanical properties were also significantly enhanced; for instance, with 11.1% DVB, the elastic modulus increased by over 40% compared to uncross-linked polystyrene. worldscientific.com
Kinetic Monte Carlo (KMC) simulations are another powerful tool used to predict the formation of polymer networks during free-radical cross-linking copolymerization of styrene and DVB. acs.orgresearchgate.net These simulations can model the process both before and after the gel point, providing detailed information on the microstructure, including cross-linking density, molecular weight distribution, and cyclization, which are difficult to characterize experimentally. acs.orgresearchgate.net
| DVB Content | Increase in Elastic Modulus | Increase in Bulk Modulus | Increase in Shear Modulus |
|---|---|---|---|
| 3.8% | 19.26% | 2.90% | 21.05% |
| 7.1% | 29.56% | 20.98% | 29.82% |
| 11.1% | 40.19% | 44.03% | 42.98% |
Molecular Interactions and Swelling Behavior
The performance of this compound (DVB) based polymer systems in various applications is intrinsically linked to their interactions at a molecular level and their subsequent swelling behavior in the presence of solvents. Theoretical and computational chemistry provides powerful tools to dissect these complex phenomena, offering insights that are often difficult to obtain through experimental methods alone. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are central to understanding the intermolecular forces at play and predicting how these materials will behave in different chemical environments.
Intermolecular and Polymer-Solvent Interactions
The crosslinked network of DVB-based polymers, most commonly polystyrene-co-divinylbenzene (PSt-DVB), is governed by a variety of non-covalent interactions. These include van der Waals forces, which are the primary interactions in non-polar systems, and specific interactions like hydrogen bonding or donor-acceptor interactions when functional groups or polar co-monomers are present. taylorandfrancis.com
The interaction between the polymer network and solvent molecules is the driving force for swelling. Computational screening through modules like Blends in materials science software can determine key parameters such as the Flory-Huggins interaction parameter (χ) and the mixing energy (Emix). researchgate.netrsc.org These parameters quantify the affinity between a polymer and a solvent; lower (more negative) values for χ and Emix indicate stronger, more favorable interactions and a higher potential for swelling. rsc.org For example, computational studies comparing diethylene glycol-crosslinked polystyrene (DEG-PS) with DVB-crosslinked polystyrene (DVB-PS) have shown that DEG-PS exhibits lower swelling free energy values, indicating that its swelling is thermodynamically more favorable than that of DVB-PS. rsc.org
Atomistic simulations of sulfonated P(S-DVB) resins in the presence of 1-butanol (B46404) have shown that the alcohol molecules preferentially locate near the sulfonic groups, highlighting the importance of specific polar interactions in governing solvent distribution within the polymer matrix. rsc.org Density Functional Theory (DFT) calculations have also been employed to understand the chemical interactions between DVB-based polymer adsorbents and dye molecules, revealing that adsorption can be an endothermic and spontaneous process, driven by favorable dye-polymer interactions at the molecular level. rsc.orgresearchgate.net
Table 1: Computed Interaction and Mixing Energies for DVB-PS Resin in Different Solvents at 25°C
| Solvent | Interaction Parameter (χ) | Mixing Energy (Emix) (kcal/mol) | Free Energy of Swelling (kcal/mol) |
|---|---|---|---|
| 2-MeTHF | -19.32 | -32.62 | -11.7 |
| N-Butyl-2-pyrrolidone (NBP) | -19.32 | -32.62 | -11.7 |
Data sourced from computational screening studies. Note: The original source provided identical values for 2-MeTHF and NBP at 25°C for DVB-PS, with differentiation appearing at elevated temperatures. rsc.org
Swelling Mechanism and Behavior
The swelling of a crosslinked polymer is a process where solvent molecules diffuse into the polymer network, causing it to expand. This process is a balance between the favorable thermodynamics of mixing (entropy-driven) and the elastic restoring force of the crosslinked polymer chains that resist deformation. researchgate.net
The degree of crosslinking, determined by the DVB content, is a critical factor controlling swelling. taylorandfrancis.com Molecular dynamics simulations have quantified the relationship between DVB content and structural properties. As the crosslinking degree increases from 0% to 11.1% in PSt-DVB, the density increases, and the fractional free volume (FFV) decreases. worldscientific.comtypeset.ioresearchgate.net This reduction in free volume physically restricts the penetration of solvent molecules, thus limiting swelling.
However, some studies have observed that hypercrosslinked resins with a high degree of crosslinking can exhibit significant swelling, even in poor solvents like water. researchgate.netepa.gov This counterintuitive behavior is attributed to the high internal strain locked into the rigid, glassy network during synthesis. The penetration of solvent molecules allows for the release of this strain, leading to swelling. researchgate.net
The nature of the solvent also plays a crucial role. Good solvents, which have a strong affinity for the polymer (low χ parameter), induce a higher degree of swelling. itu.edu.tr In copolymer networks with distinct domains, such as polystyrene-l-poly(dimethylsiloxane)/divinylbenzene (PSt-l-PDMS/DVB), solvent-selective swelling is observed. mdpi.com For example, hexane, a good solvent for the PDMS domains, and 1-nitropropane, a good solvent for the PSt domains, cause preferential swelling of their respective phases, confirming the bicontinuous nanophase-separated structure of the conetworks. mdpi.com
The kinetics of swelling, or how quickly the polymer swells, can also be investigated computationally. Studies on PSt-l-PDMS/DVB conetworks found that the diffusion of solvents follows a hindered Fickian diffusion mechanism, where solvent movement is governed by Fick's laws but is restricted by the complex polymer network structure. mdpi.com
Table 2: Influence of DVB Crosslinking on Polystyrene Structural Properties (from MD Simulations)
| DVB Content (%) | Density (g/cm³) | Fractional Free Volume (FFV) (%) | Glass Transition Temperature (Tg) (K) |
|---|---|---|---|
| 0 | 1.028 | 18.51 | 421 |
| 3.8 | 1.039 | 17.92 | 445 |
| 7.1 | 1.047 | 17.13 | 458 |
| 11.1 | 1.056 | 16.85 | 473 |
Data represents findings from molecular dynamics simulations on cross-linked polystyrene systems. worldscientific.comtypeset.io
Applications and Advanced Materials Development of Divinylbenzene Based Polymers
Separation Science and Adsorption Technologies
The robust, porous structure of divinylbenzene-crosslinked resins makes them ideal for various separation and purification processes. ontosight.aimdpi.com Their high surface area and chemical stability allow for effective use as stationary phases in chromatography and as adsorbents for removing contaminants. ontosight.aifishersci.no
Ion Exchange Resins
Ion exchange resins are insoluble polymers that feature functional groups capable of exchanging ions with a surrounding solution. excedr.commdpi.com Resins based on styrene-divinylbenzene copolymers are the most common type used in numerous applications. watertechnologies.comcarbochem.com The DVB cross-linking provides the necessary rigidity and porous structure to the polymer beads, which is crucial for the ion exchange process. tidjma.tnseplite.com These resins are broadly categorized into cation and anion exchangers. Cation exchange resins contain negatively charged functional groups to exchange positive ions, while anion exchange resins have positively charged functional groups to exchange negative ions. waterandwastewater.com
This compound-based ion exchange resins are extensively used in water treatment to remove undesirable ions. mdpi.commdpi.com
Sulfate (B86663) Removal: High cross-linked polystyrene This compound (B73037) anion exchange resins have been studied for the removal of sulfates from water. researchgate.netresearchgate.net Research has shown that factors like pH, contact time, and adsorbent dose affect the efficiency of sulfate removal. researchgate.net One study found that the maximum sulfate uptake was achieved at a pH of 3.0 and a contact time of 120 minutes. researchgate.net Another study demonstrated that a strong base anion exchange resin could remove approximately 93% of sulfate within 5 minutes and 96% within 30 minutes. dergipark.org.tr
Demineralization: The complete removal of dissolved salts from water, known as demineralization, was made possible by the development of polystyrene-divinylbenzene based ion exchange resins in the mid-1940s. watertechnologies.com These systems typically use a strong acid cation (SAC) exchanger to replace cations with hydrogen ions, followed by a strong base anion (SBA) exchanger to remove the resulting acids, including weakly ionized ones like silicic and carbonic acids. watertechnologies.comdecker-vt.de This two-step process effectively produces high-purity demineralized water for industrial applications such as boiler feedwater and for use in laboratories. watertechnologies.comtidjma.tnwaterandwastewater.com Weak acid cation (WAC) and weak base anion (WBA) resins are also used, often in conjunction with strong resins, for their high regeneration efficiency, which reduces chemical consumption. watertechnologies.comwwdmag.com
Decalcification (Water Softening): Water softening involves the removal of hardness ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). tidjma.tntidjma.tn This is typically achieved using a strong acid cation exchange resin in the sodium form. watertechnologies.comalamowaterservice.com As hard water passes through the resin, the calcium and magnesium ions are exchanged for sodium ions, resulting in softened water. watertechnologies.com These resins are widely used in both residential and industrial settings to prevent scale formation and improve water quality. google.comwater-softeners-filters.comwateq.co.ukanglianwatertreatment.co.uk
Table 1: Research Findings on Sulfate Removal using DVB-Based Resins
| Resin Type | Target Ion | Key Findings | Reference |
|---|---|---|---|
| High cross-linked polystyrene this compound anion resin | Sulfate | Optimum pH of 3.0 and contact time of 120 minutes for maximum uptake. | researchgate.net |
| Strong base anion exchange resin (AMBERLITE IRA-400) | Sulfate | 93% removal in 5 minutes; 96% removal in 30 minutes. | dergipark.org.tr |
| Strong base anion exchange resin (Purolite A200) | Sulfate | Used in studies for sulfate removal from water. | dergipark.org.tr |
Styrene-divinylbenzene ion exchange resins are utilized in the food and beverage industry for various purification and separation tasks. nih.govjacobi.net They are employed for the demineralization (de-ashing) and decolorization of sugar solutions and syrups. lanxess.comresindion.com Both strong acid cation and weak base anion resins are used to remove inorganic salts and organic acids, enhancing the purity and taste of products like organic acids, amino acids, and fruit juices. jacobi.netpageplace.deseplite.com The resins must meet strict regulations for food contact applications to ensure no harmful substances migrate into the foodstuffs. nih.govseplite.com
In the pharmaceutical industry, this compound-based resins are crucial for the purification and separation of various biomolecules and active pharmaceutical ingredients. mdpi.commdpi.com Their applications include the purification of antibiotics, vitamins, proteins, and peptides. pageplace.dethermofisher.com The well-defined porous structure of these resins allows for their use in chromatographic separations, including the separation of chiral drugs. thermofisher.comresearchgate.net For instance, poly(styrene-divinylbenzene) microspheres, after surface modification, have been successfully used as stationary phases in high-performance liquid chromatography (HPLC) for these purposes. researchgate.net
Ion exchange resins synthesized from styrene-divinylbenzene copolymers play a significant role in the mining and hydrometallurgical industries. mdpi.commdpi.com They are used for the recovery and purification of valuable metals. pageplace.de A prominent application is in the recovery of uranium from leach solutions. pageplace.de The resins can selectively adsorb metal ions from complex aqueous solutions, which can then be recovered in a more concentrated form during the elution step. pageplace.de
A key advantage of ion exchange resins is their ability to be regenerated and reused, making them an environmentally friendly and cost-effective option. mdpi.commdpi.com After the resin becomes exhausted with the ions it has removed from the process stream, it is treated with a regenerant solution to restore its original ionic form.
Cation Resins: Strong acid cation resins are typically regenerated with a strong acid, such as sulfuric acid or hydrochloric acid. watertechnologies.com Weak acid cation resins are regenerated with high efficiency using strong acids. dupont.com
Anion Resins: Strong base anion exchangers are regenerated using a strong base, commonly a 4% sodium hydroxide (B78521) solution, which is sometimes heated to improve the removal of silica (B1680970). watertechnologies.com Weak base anion resins are regenerated with a strong base like sodium hydroxide and are noted for their high regeneration efficiency. ionicsystems.comgoogle.com
The regeneration process allows for many cycles of use, though factors like the concentration of the regenerant and temperature must be controlled to maintain the physical and chemical integrity of the resin beads over time. google.comgoogle.com
Table 2: Common Regenerants for DVB-Based Ion Exchange Resins
| Resin Type | Regenerant Chemical | Typical Concentration | Purpose |
|---|---|---|---|
| Strong Acid Cation (SAC) | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Excess of theoretical dose | Restore H⁺ or Na⁺ form for demineralization/softening |
| Weak Acid Cation (WAC) | Strong Acids | - | High efficiency regeneration |
| Strong Base Anion (SBA) | Sodium Hydroxide (NaOH) | 4% | Restore OH⁻ form for demineralization |
| Weak Base Anion (WBA) | Sodium Hydroxide (NaOH) | 4-5% | Restore free-base form for acid absorption |
Adsorbents for Organic Compounds
The highly cross-linked, porous structure of this compound-based polymers makes them excellent adsorbents for a wide array of organic compounds. Their high surface area and tunable porosity allow for efficient capture of molecules from both liquid and gas phases. These materials are often synthesized as copolymers, for instance with styrene (B11656), to further enhance their adsorptive properties and mechanical strength. sigmaaldrich.comriverlandtrading.commdpi.com
This compound-based polymers are extensively utilized for the remediation of water sources contaminated with organic pollutants. riverlandtrading.com Their hydrophobic nature makes them particularly effective at adsorbing non-polar or weakly polar aromatic compounds from aqueous solutions. cnrs.fr
For instance, styrene-divinylbenzene (PS-DVB) copolymers have demonstrated high efficiency in removing phenols and their derivatives from water. cnrs.frresearchgate.net Research has shown that the adsorption capacity of these polymers can be significantly influenced by their specific surface area and pore structure. One study synthesized organic-inorganic hybrid microspheres of this compound and triethoxyvinylsilane (TEVS) for the removal of organic compounds from water. mdpi.comresearchgate.net The study found that the molar ratio of DVB to TEVS had a significant impact on the morphology and adsorption capabilities of the resulting microspheres. mdpi.commdpi.com Microspheres with a DVB:TEVS ratio of 2:1 exhibited a regular spherical shape with a uniform and smooth surface, which is desirable for adsorption applications. mdpi.com
Furthermore, modifications to the polymer structure can enhance their affinity for specific pollutants. For example, hydrophilic this compound, which contains carboxyl moieties, has shown promise for the active and passive sampling of a broad range of organic contaminants in aquatic environments, covering a wide polarity range. acs.orgresearchgate.net In a study investigating the sorption of 131 environmentally relevant organic contaminants, hydrophilic DVB demonstrated superior affinity compared to other sorbents. acs.org The primary adsorption mechanism for polar compounds (log P < 4) was identified as physisorption, while nonpolar compounds (log P > 4) also exhibited binding through multiple hydrogen bonds. acs.org
Styrene-divinylbenzene copolymers functionalized with aminophosphonate and amino acid-phosphonate groups have also been developed for the removal of aromatic amines like aniline (B41778) and its derivatives from aqueous solutions. revmaterialeplastice.ro Kinetic studies of this process revealed that the adsorption follows a pseudo-second-order model, with the adsorption rate increasing with temperature. researchgate.netrevmaterialeplastice.ro
Below is a table summarizing the adsorption capacities of various DVB-based polymers for different organic contaminants in water.
| Polymer Adsorbent | Target Contaminant | Adsorption Capacity (mg/g) | Imprinting Factor | Reference |
| Ciprofloxacin Imprinted Polymer (MIP4) | Ciprofloxacin | 10.28 | 2.55 | rsc.org |
| Hydrophilic this compound | 131 Organic Contaminants | N/A | N/A | acs.org |
| Aminophosphonate-functionalized S-DVB | Aniline, 2-methyl-aniline, 4-methyl-aniline | N/A | N/A | revmaterialeplastice.ro |
| Hypercrosslinked Poly(styrene-divinylbenzene) | p-Nitrophenol | N/A | N/A | researchgate.net |
N/A - Not available in the provided search results.
This compound-based adsorbents are also highly effective for capturing volatile organic compounds (VOCs) from the air. sigmaaldrich.com These materials are often packed into sampling devices for environmental and workplace monitoring. aaqr.org For example, needle trap samplers packed with this compound particles have been successfully used to sample various gaseous emissions, including aromatic compounds. aaqr.org
The hydrophobicity of these polymers is a key factor in their performance, especially in humid conditions. A study on a hydrophobic hypercrosslinked polymer with a poly(4-tert-butylstyrene-styrene-divinylbenzene) matrix demonstrated excellent adsorption abilities for chlorinated VOCs such as trichloroethylene, trichloromethane, and 1,2-dichloroethane. nih.gov The presence of water vapor had a negligible effect on the breakthrough time of these compounds at relative humidity up to 50%, and only a minor decrease (less than 11%) at 90% relative humidity. nih.gov
To enhance the capture of polar airborne compounds, modifications to the DVB polymer can be made. Sulfonated this compound adsorbents have been developed and shown to be effective in extracting high-polarity hydrocarbons. aaqr.orgresearchgate.net These modified adsorbents have been used to extract VOCs emitted from sources like bamboo diffusers in bathrooms, identifying compounds such as ethanol, propylene (B89431) glycol, and 3-ethylbenzaldehyde. researchgate.net
The following table presents findings on the use of DVB-based adsorbents for airborne organic compounds.
| Adsorbent | Target Compounds | Application | Key Finding | Reference |
| This compound (DVB) | Gaseous Aromatic Compounds | Needle Trap Samplers | Successfully sampled various emissions from indoor sources and workplaces. | aaqr.org |
| Hydrophobic Hypercrosslinked Polymer | Chlorinated VOCs | Removal from Gas Streams | Negligible effect of humidity on adsorption. | nih.gov |
| Sulfonated DVB (SDVB) | High-Polarity Hydrocarbons | Micro Sampler | Effective for adsorbing hydrophilic VOCs. | aaqr.orgresearchgate.net |
| Styrene-divinylbenzene Polymer | Airborne Polycyclic Aromatic Hydrocarbons (PAHs) | SPE-type Collection Device | Successful collection and quantitative elution of 16 airborne PAHs. | researchgate.net |
The controlled porosity and surface chemistry of this compound-based polymers make them suitable for the selective adsorption of macromolecules, including proteins. Neutral polystyrene-divinylbenzene (PS-DVB) copolymers have been investigated for their ability to adsorb proteins, with pore size being a critical factor. acs.org
Research has shown that neutral PS-DVB resins with pore sizes larger than 5-6 nm are effective adsorbents for albumin-bound toxins. acs.org In a study on the adsorption of High-Mobility Group Box 1 (HMGB1) protein, a proinflammatory cytokine, both neutral and anionic polymers showed efficient binding. nih.gov The binding to neutral PS-DVB beads occurs primarily through hydrophobic interactions. The study also highlighted that the accessibility of the pores, influenced by the average pore diameter, plays a significant role in the adsorption capacity. nih.gov
Magnetic poly(methylmethacrylate–this compound–glycidylmethacrylate) microspheres have also been prepared and demonstrated a significant capacity for protein adsorption. researchgate.net These findings underscore the potential of DVB-based materials in biomedical applications, such as in extracorporeal therapies for liver failure by removing protein-bound toxins. acs.orgnih.gov
The table below summarizes research on the use of DVB-based polymers for protein adsorption.
| Polymer Adsorbent | Target Protein/Macromolecule | Key Finding | Reference |
| Neutral Polystyrene this compound (PS-DVB) | Albumin-bound toxins, Protein C, Antithrombin | Pores larger than 5-6 nm are accessible to strongly albumin-bound substances. | acs.org |
| Neutral and Anionic Polymers | High-Mobility Group Box 1 (HMGB1) | Adsorption is influenced by particle size, porosity, pore accessibility, and charge. | nih.gov |
| Magnetic poly(methylmethacrylate–this compound–glycidylmethacrylate) microspheres | Proteins | Significantly improved capacity for protein adsorption. | researchgate.net |
Chromatographic Stationary Phases
This compound-based polymers are a cornerstone in the field of chromatography, serving as robust and versatile stationary phases. riverlandtrading.com Their high mechanical strength and stability over a wide pH range make them a durable alternative to traditional silica-based materials. phenomenex.com These polymers are utilized in both high-performance liquid chromatography (HPLC) and gas chromatography (GC).
In HPLC, polystyrene-divinylbenzene (PS-DVB) is a common packing material for reversed-phase columns. phenomenex.comhamiltoncompany.com These columns exhibit selectivity characteristics similar to C18-bonded silica columns but can offer different selectivity for analytes that may co-elute on silica-based columns. hamiltoncompany.comhamiltoncompany.com The absence of a bonded phase in bare PS-DVB columns eliminates issues like phase collapse in highly aqueous conditions and bonded phase bleed at high temperatures. phenomenex.com
PS-DVB stationary phases are available in various forms, including porous microspheres and monolithic columns. mdpi.comnih.gov Monolithic columns, prepared by in-situ polymerization, offer high porosity, leading to low backpressure and the potential for very fast separations of proteins and peptides. nih.govacs.org For example, optimized monolithic macroporous poly(styrene-co-divinylbenzene) columns have enabled the separation of five proteins in under 20 seconds. nih.gov
The versatility of PS-DVB allows for various modifications to tailor the stationary phase for specific applications. For instance, surface alkylation can improve the separation of peptides. acs.org Furthermore, modifying the polymer with diazoresin can create a mixed-mode stationary phase capable of both reversed-phase and hydrophilic interactions, enabling the separation of diverse compounds like benzene (B151609) analogues and organic acids. mdpi.com
The table below provides an overview of different DVB-based HPLC columns and their applications.
| Column Type | Base Material | Application | Key Feature | Reference |
| PolymerX™ RP-1 | Polystyrene this compound (PSDVB) | Reversed-Phase Chromatography | No phase collapse, no bonded phase bleed. | phenomenex.com |
| PRP-1 | 55% cross-linked PS-DVB | Reversed-Phase Separations | Intrinsically suited for reversed-phase separations without surface modifications. | hamiltoncompany.com |
| PRP-C18 | Octadecyl-modified PRP-1 | Reversed-Phase Separations | Selectivity more closely related to silica-based C18. | hamiltoncompany.com |
| Monolithic PS-DVB | Styrene-co-divinylbenzene | Fast separation of proteins and peptides | High porosity allows for high flow rates and rapid separations. | nih.gov |
| P(S-DVB)-DR | Diazoresin-modified PS-DVB | Mixed-Mode HPLC | Capable of reversed-phase and hydrophilic interactions. | mdpi.com |
This compound-based polymers are also well-established as stationary phases in gas chromatography, particularly in the form of porous layer open tubular (PLOT) columns. gcms.cz These materials are suitable for the analysis of gases, low-carbon-number organic compounds, and water. sigmaaldrich.com The high porosity and surface area of these polymers allow for the effective separation of volatile compounds at temperatures above ambient. gcms.cz
The selectivity of DVB-based GC columns can be tuned by incorporating different functional groups. gcms.cz For example, PoraPLOT Q is a nonpolar column made of 100% polystyrene-divinylbenzene, while PoraPLOT S incorporates vinyl pyridine (B92270) for medium polarity, and PoraPLOT U uses ethylene (B1197577) glycol dimethyl acrylate (B77674) for higher polarity. gcms.cz
Monolithic columns made from this compound polymers have also been developed for GC applications. nih.govresearchgate.net These columns possess a stable structure and good mechanical strength. researchgate.net Studies have shown that these monolithic columns can provide efficient separations of various organic compounds, including low-carbon alcohols, ketones, esters, and aromatics, with good peak symmetry. nih.govresearchgate.net The performance of these columns is influenced by polymerization conditions, such as time and temperature, which affect the porous structure and, consequently, the separation efficiency. nih.gov
The following table summarizes the use of DVB-based polymers in Gas Chromatography.
| Column Type | Base Material | Application | Key Feature | Reference |
| PoraPLOT Q | 100% Polystyrene-divinylbenzene | Separation of volatile compounds | Nonpolar stationary phase. | gcms.cz |
| PoraPLOT S | This compound/vinyl pyridine copolymer | Separation of volatile compounds | Medium polarity stationary phase. | gcms.cz |
| PoraPLOT U | This compound-ethylene glycol methacrylate (B99206) copolymer | Separation of volatile compounds | Polar stationary phase. | gcms.cz |
| Monolithic poly(this compound) | This compound | Analysis of organic compounds | Efficient separations with low peak asymmetries. | nih.gov |
| This compound polymer monolithic column | This compound | Analysis of low carbon alcohols, mixed solvents | Good performance and peak symmetries. | researchgate.net |
Polymeric Materials and Composites
The incorporation of this compound into polymer structures gives rise to a diverse range of materials and composites with enhanced performance characteristics. DVB's primary function is to act as a crosslinking agent, creating robust networks that significantly improve the properties of base polymers like polystyrene. univook.comtaylorandfrancis.com The degree of crosslinking, determined by the DVB content, can be precisely controlled to achieve desired material properties, from soft, gel-like materials at low DVB concentrations to hard, tough materials at higher concentrations. taylorandfrancis.com
High-Performance Coatings and Adhesives
This compound is a critical component in the formulation of high-performance coatings and adhesives, where it enhances durability and resistance to environmental factors. univook.comclickpress.combusinessresearchinsights.com In coatings for wood, metal, glass, and plastics, DVB contributes to improved temperature and weather resistance. gminsights.com For adhesives, particularly those used in demanding applications like bonding metals, DVB significantly improves high-temperature strength. clickpress.comgminsights.com The crosslinking action of DVB creates a more robust polymer matrix, leading to coatings and adhesives with superior mechanical properties and longevity. univook.com
Table 1: Impact of this compound on Coating and Adhesive Properties
| Property | Enhancement due to DVB Crosslinking |
| Thermal Stability | Increased resistance to degradation at high temperatures. univook.com |
| Mechanical Strength | Improved hardness, and durability. univook.com |
| Chemical Resistance | Greater resistance to solvents and other chemicals. univook.com |
| Weather Resistance | Enhanced performance in automotive sealants. gminsights.com |
Membranes (e.g., Water Desalination, Fuel Cell Membranes)
This compound-based polymers are extensively used in the fabrication of membranes for various separation processes, including water desalination and fuel cells. univook.commit.edudntb.gov.ua In water treatment, ion exchange resins made from styrene-DVB copolymers are fundamental for demineralization, capable of removing even weakly ionized acids like silicic and carbonic acid. watertechnologies.com The development of macroporous styrene-DVB resins has further improved physical strength and resistance to thermal degradation and organic fouling. watertechnologies.com
In the realm of fuel cells, DVB is used to create crosslinked proton-exchange membranes (PEMs). iaea.org For instance, radiation-grafted membranes of styrene/DVB on poly(tetrafluoroethylene-co-perfluorovinyl ether) (PFA) films, followed by sulfonation, have shown promising physico-chemical properties for fuel cell applications. iaea.org Similarly, sulfonated poly(styrene-divinylbenzene) resin blended with polyethylene (B3416737) has been developed for direct methanol (B129727) fuel cells, demonstrating good ionic conductivity and thermal stability. ijcce.ac.ir Research has also explored the use of DVB in creating alkaline anion exchange membranes with a gel polystyrene cross-linked structure for ammonia (B1221849) fuel cells. rsc.org
Table 2: Research Findings on this compound-Based Membranes
| Application | Membrane Composition | Key Findings |
| Water Desalination | Styrene-divinylbenzene copolymer | Enabled complete water demineralization by removing weakly ionized acids. watertechnologies.com |
| Fuel Cells | Styrene/DVB grafted on PFA films | Achieved good physico-chemical properties matching commercial membranes. iaea.org |
| Direct Methanol Fuel Cells | Sulfonated poly(styrene-divinylbenzene) resin-polyethylene | Exhibited an on-set degradation temperature above 120°C and good ionic conductivity. ijcce.ac.ir |
| Ammonia Fuel Cells | Gel polystyrene cross-linked with this compound | Utilized in an alkaline fuel cell with a solid anion exchange membrane. rsc.org |
Composites (e.g., Conductive Polymers, Magnetic Copolymers)
This compound plays a crucial role in the development of advanced composites, including conductive polymers and magnetic copolymers, by providing a robust and stable matrix. univook.com
Conductive Polymers: DVB is used as a crosslinking agent to create thermosetting conductive polymer composites. researchgate.net For example, a composite of polyaniline (PANI) doped with dodecylbenzene (B1670861) sulfonic acid (DBSA) and cross-linked with DVB has been developed. researchgate.netmdpi.com In these systems, DBSA acts as a dopant for PANI and a curing agent for DVB. researchgate.net By mixing with phenolic resin, the electrical conductivity of the composite can be significantly improved. researchgate.netosti.gov Such materials show potential for applications like lightning strike protection for fiber-reinforced plastics. researchgate.netosti.govosti.gov
Magnetic Copolymers: Magnetic polymeric microspheres are synthesized through the copolymerization of styrene and this compound in the presence of magnetic materials like magnetite or iron particles. scielo.brresearchgate.net These magnetic copolymers have potential applications in areas such as water treatment, cell separation, and drug targeting. redalyc.orgscielo.br The properties of these magnetic microspheres, such as particle size and magnetic response, can be controlled by adjusting synthesis conditions like initiator concentration and stirring speed. scielo.br Studies have shown that these magnetic copolymers can exhibit superparamagnetic properties. scielo.brredalyc.orgscielo.br
Table 3: Properties of this compound-Based Composites
| Composite Type | Composition | Key Properties | Potential Applications |
| Conductive Polymer | Polyaniline/DBSA/Phenol (B47542)/DVB | Electrical conductivity of 0.20 S/cm, Flexural modulus of 2.1 GPa. osti.gov | Lightning strike protection. researchgate.netosti.gov |
| Magnetic Copolymer | Styrene-divinylbenzene with magnetite | Spherical microspheres, superparamagnetic properties. scielo.br | Water treatment, cell labeling. redalyc.orgscielo.br |
Fibers and Crosslinked Polymers
This compound is instrumental in producing crosslinked polymer fibers and other highly crosslinked structures with enhanced thermal and mechanical properties. univook.comnih.gov The process of precipitation polymerization can be used to create fully crosslinked poly(styrene-co-divinylbenzene) microspheres. researchgate.net The thermal stability of these microspheres increases with higher DVB content, with the onset of thermal degradation temperature rising significantly. researchgate.net These highly crosslinked polymers find use as porous organic supports for metallic nanoparticles, leveraging their high surface area and excellent chemical and thermal stability. nih.gov
Photoresist Polymers
This compound is a component in the formulation of photoresist polymers used in photolithography. univook.commit.edu Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical step in the fabrication of microelectronics. DVB-based polymers can be designed as negative photoresists, where the regions exposed to light become insoluble. mit.edu Initiated chemical vapor deposition (iCVD) can be used to create uniform, photoreactive iCVD polymer layers on various substrates, including curved surfaces. mit.edu The resolution and sensitivity of these DVB-based photoresists have been found to be comparable to commercial products. mit.edu Hyperbranched polymers synthesized from DVB have also been noted for their potential use in photoresists. researchgate.net
Proppants in Oil and Gas Wells
In the oil and gas industry, this compound-based polymers are used to create lightweight proppants for hydraulic fracturing operations. google.comgoogle.com Proppants are solid materials designed to keep induced hydraulic fractures open. Styrene-divinylbenzene (SDVB) copolymer beads are particularly useful due to their low specific gravity and high strength. google.com These lightweight proppants can be transported into fractures using less viscous fluids, potentially reducing formation damage. google.com
Research has focused on developing SDVB-based proppants with optimized properties. Studies have explored coating quartz and kaolinite (B1170537) minerals with a DVB cross-linked styrene polymer to produce proppants with high crush resistance and low density. researchgate.netresearchgate.net For instance, quartz proppants have shown a crush resistance of 14.08% at 18,000 psi, while kaolinite proppants exhibited a crush resistance of 14.28% at 15,000 psi. researchgate.net The thermal resistance of the polymer shell on these proppants can reach up to 375°C. researchgate.netresearchgate.net
Table 4: Performance of this compound-Based Proppants
| Proppant Type | Base Material | Key Performance Metrics |
| SDVB Beads | Styrene-divinylbenzene copolymer | Low specific gravity (<1.3), high strength. google.com |
| Coated Quartz | Quartz with DVB cross-linked styrene polymer | Crush resistance of 14.08% at 18,000 psi; Apparent density of 1.635 g/cm³. researchgate.net |
| Coated Kaolinite | Kaolinite with DVB cross-linked styrene polymer | Crush resistance of 14.28% at 15,000 psi; Apparent density of 1.365 g/cm³. researchgate.net |
| Pure PS Microspheres | Styrene monomer with DVB cross-linker | Apparent density of 1.03 g/cm³; Crushing rate of 3.01% under 69 MPa. mdpi.com |
Biomedical and Pharmaceutical Applications
This compound-based polymers have found extensive use in the biomedical and pharmaceutical fields due to their high degree of crosslinking, stability, and the ability to be functionalized for specific interactions.
Polymers based on styrene-divinylbenzene (S-DVB) are widely employed as ion-exchange resins for drug delivery applications. nih.govnih.gov These insoluble polymers consist of a polystyrene backbone crosslinked with DVB, featuring side chains with ion-active groups like sulfonic acid or quaternary ammonium (B1175870) groups. nih.gov Drug molecules can be loaded onto these resins through electrostatic interactions, forming a drug-resin complex. nih.gov This complexation is useful for applications such as taste-masking and creating sustained-release oral formulations. nih.gov The release of the drug from the resin is then triggered by the ions present in the gastrointestinal fluids, which compete with the drug for the binding sites on the resin. nih.gov
The degree of sulfonation on S-DVB resins can be varied to control the drug loading and release characteristics. nih.gov Research has shown that a higher degree of sulfonation leads to a greater number of drug binding sites and thus higher drug loading capacity. nih.gov Conversely, the drug release rate is lower from resins with a higher degree of sulfonation due to the increased tortuosity of the diffusive path for the drug. nih.gov For example, the release of chlorpheniramine, a weak base, was found to be significantly lower in simulated gastric fluid (pH 1.2) than in simulated intestinal fluid (pH 6.8) because the drug is more ionized in the acidic environment and has a stronger preference for binding to the sulfonic acid groups on the resin. nih.gov
Molecularly imprinted polymers (MIPs) represent another advanced application of DVB in drug delivery. mdpi.com MIPs are polymers synthesized in the presence of a template molecule (the drug), creating specific recognition sites. DVB is often used as a cross-linker in MIPs, providing high structural robustness. mdpi.com These polymers can act as drug reservoirs for sustained or controlled release. mdpi.com For instance, modifying a styrene-divinylbenzene copolymer with 5-Fluorouracil (5-FU), a chemotherapy agent, creates a material suitable for targeted drug delivery systems. preprints.org The incorporation of 5-FU introduces functional groups that enhance the polymer's surface properties for controlled release applications. preprints.org
In the field of proteomics, which involves the large-scale study of proteins, poly(styrene-divinylbenzene) (PS-DVB) is a key material for creating stationary phases for liquid chromatography (LC), particularly when coupled with mass spectrometry (MS). nih.govrsc.orgrsc.org PS-DVB monolithic columns, which consist of a single, continuous porous rod, are highly effective for separating complex mixtures of peptides and proteins. nih.govrsc.orgresearchgate.net
These polymeric monolithic columns offer several advantages over traditional particle-packed columns. They are robust, efficient, and can be prepared in long capillary formats (e.g., up to 1 meter) to achieve very high separation efficiency (peak capacity). rsc.orgresearchgate.net A higher peak capacity allows for the separation of more components in a complex sample, such as a protein digest, reducing the co-elution of peptides and minimizing ion suppression effects in the mass spectrometer. nih.govrsc.org Research has shown that increasing the length of a PS-DVB monolithic column from 50 mm to 250 mm improves peptide separation and leads to a greater number of identified proteins with higher confidence scores. nih.gov
PS-DVB monoliths have proven particularly effective for separating specific types of peptides, such as glycopeptides, where they can exhibit higher separation efficiency compared to conventional C18 silica columns. rsc.orgrsc.org Furthermore, the surface of PS-DVB monoliths can be chemically modified, for example by alkylation with 1-chlorooctadecane, to improve the reversed-phase liquid chromatographic separation of peptides. acs.org
The development of porous layer open tubular (PLOT) columns using PS-DVB is another significant advancement. researchgate.net These columns, with internal diameters as small as 10 µm, offer extremely high sensitivity, enabling attomole-level detection of peptides and proteins, which is crucial for analyzing very small biological samples. researchgate.net
Table 2: Performance of PS-DVB Monolithic Columns in Proteomics
| Column Type | Application | Key Finding | Reference(s) |
|---|---|---|---|
| PS-DVB Monolithic Capillary (50 mm vs. 250 mm) | LC-MS of protein digests | Longer column resulted in higher peak capacity and more protein identifications. | nih.gov |
| PS-DVB Monolithic Capillary | Separation of glycopeptides | Demonstrated higher separation efficiency for hydrophilic peptides compared to bead-based columns. | rsc.orgrsc.org |
| Surface-Alkylated PS-DVB Monolith | Reversed-phase LC of peptides | Alkylation improved peptide separation compared to unmodified monoliths. | acs.org |
This compound copolymers serve as versatile pharmaceutical excipients, which are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication. Their primary role in this context is often as ion-exchange resins. bjmu.edu.cnmedchemexpress.com Specifically, sulfonated styrene-divinylbenzene copolymers are used as strongly acidic cation-exchange resins, while aminated versions act as anion-exchange resins. bjmu.edu.cnmedchemexpress.comnih.gov
These resins are used to overcome various formulation challenges. One key application is in taste-masking of bitter or unpleasant-tasting drugs. By binding the drug to the resin, the drug's taste is masked in the mouth, and it is only released later in the gastrointestinal tract upon exposure to a high concentration of ions. nih.gov
They are also integral to developing controlled-release and sustained-release dosage forms. nih.govnih.gov The drug-resin complex, known as a resinate, ensures a slow and predictable release of the API, which can improve patient compliance by reducing dosing frequency. The release kinetics can be modulated by factors such as the degree of crosslinking with DVB, the particle size of the resin, and the ionic strength of the release medium. nih.gov For example, cholestyramine, one of the first approved polymeric drugs, is an anion-exchange resin composed of a styrene-divinylbenzene copolymer modified with quaternary ammonium groups, used to sequester bile acids. nih.gov Similarly, methacrylic acid polymer with this compound potassium salt is used as a disintegrant in tablet formulations.
The synthesis of these excipients involves suspension polymerization to create polystyrene-divinylbenzene (PS-DVB) microspheres, which are then functionalized. bjmu.edu.cn For anion-exchange resins, this involves chloromethylation followed by amination to introduce quaternary ammonium groups. bjmu.edu.cn For cation-exchange resins, sulfonation is performed to introduce sulfonic acid groups. nih.gov The resulting resins are characterized to ensure they meet pharmaceutical standards for particle size, ion-exchange capacity, and purity. bjmu.edu.cn
This compound is a component in the synthesis of novel polymeric materials with inherent antibacterial properties. These materials offer the advantage of being easily recoverable, which can help prevent environmental contamination associated with some soluble antibacterial agents. mdpi.comnih.gov
One approach involves the functionalization of a copolymer matrix, such as acrylonitrile-divinylbenzene (AN-DVB), with aminophosphonate groups. mdpi.comnih.gov In a "one-pot" Kabachnik-Fields reaction, primary amine groups on the polymer backbone react with an aldehyde and a phosphite (B83602) to form aminophosphonate functionalities. mdpi.comnih.gov These modified copolymers have demonstrated antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus (S. aureus) and Gram-negative bacteria like Escherichia coli (E. coli). mdpi.comnih.gov
Research has shown that the specific structure of the grafted group influences the antibacterial efficacy. For example, in one study, an acrylonitrile-15% DVB copolymer functionalized with aminoethylphosphonate groups (Et-DVB-AN) showed stronger antibacterial activity than one functionalized with aminobenzylphosphonate groups (Bz-DVB-AN). mdpi.com The Et-DVB-AN material achieved a 94.8% reduction against S. aureus. mdpi.com
Another strategy involves copolymerizing DVB with a naturally antibacterial monomer, such as eugenol (B1671780) (the main component of clove oil). aip.orgresearchgate.netundip.ac.id The resulting copolymer network, for instance, a eugenol-trithiol-divinylbenzene (E-3T-DVB) terpolymer formed via a photoinitiated thiol-ene reaction, combines the structural integrity provided by DVB with the antimicrobial action of eugenol. aip.org These copolymers have also shown effectiveness against both E. coli and S. aureus. aip.orgresearchgate.net Interestingly, the efficacy can vary significantly between bacterial strains and over time. One study found that an E-3T-DVB copolymer was more effective against E. coli in the first 12 hours of incubation, but more effective against S. aureus after 24 hours. aip.org
Table 3: Antibacterial Activity of DVB-Based Copolymers
| Copolymer System | Target Bacteria | Key Research Finding | Reference(s) |
|---|---|---|---|
| Acrylonitrile-DVB with aminophosphonate groups (Et-DVB-AN) | S. aureus, E. coli | Exhibited strong antibacterial activity, with 94.8% reduction of S. aureus. | mdpi.com |
| Eugenol-trithiol-divinylbenzene (E-3T-DVB) | E. coli, S. aureus | Showed 72.9% inhibition of E. coli and 47.1% inhibition of S. aureus at different time points. | aip.org |
| Eugenol-divinylbenzene (PEDVB) | E. coli, S. aureus | Demonstrated antibacterial activity, with greater sensitivity observed in Gram-positive S. aureus. | researchgate.netundip.ac.id |
This compound-based polymers, typically in the form of microspheres, are valuable tools in cellular biology for applications like cell labeling and cell separation. redalyc.orgresearchgate.net The utility of these microspheres stems from their controlled size, porous structure, and the ability to be functionalized with reactive groups or magnetic particles.
Polymeric microspheres can be synthesized with surface functionalities that allow for the covalent binding of proteins, antibodies, or other biomolecules. researchgate.net For example, polyacrolein microspheres, which can be prepared using this compound as a cross-linker, carry reactive aldehyde groups on their surface. These groups can readily react with primary amine groups on proteins under physiological pH, enabling the labeling of cells by attaching the protein-coated microspheres to the cell surface. researchgate.net
For cell separation, these microspheres can be made magnetic. redalyc.org This is achieved by incorporating magnetic nanoparticles, such as iron oxides (Fe₂O₃ or Fe₃O₄), into the polymer matrix during polymerization. redalyc.org The synthesis of these magnetic copolymers often uses suspension polymerization of styrene and this compound in the presence of the magnetic particles. redalyc.org Once synthesized, these magnetic beads can be coated with specific antibodies that recognize surface antigens on a target cell population. When the beads are mixed with a heterogeneous cell sample, they bind only to the target cells. An external magnetic field can then be applied to isolate the bead-bound cells from the rest of the sample. researchgate.net This technique is a simple and effective method for separating specific cell types, as has been demonstrated in the separation of human red blood cells from turkey red blood cells. researchgate.net
Energy and Environmental Applications of this compound-Based Polymers
This compound (DVB) is a critical crosslinking agent that imparts enhanced thermal stability, mechanical robustness, and a permanent porous structure to polymers. These characteristics make DVB-based copolymers highly suitable for demanding energy and environmental applications. Their tunable porosity and high surface area are particularly advantageous for use in energy storage systems, as catalyst supports, and for the production of high-quality activated carbons.
Energy Storage Devices (Batteries, Fuel Cells)
This compound-based polymers are integral to advancing energy storage technologies, offering structural integrity and functional improvements in both batteries and fuel cells. Their highly crosslinked nature provides the mechanical stability essential for the long-term performance of energy devices.
In the realm of fuel cells, DVB is used to create robust polymer electrolyte membranes (PEMs). For high-temperature PEMs (HT-PEMs), a dual crosslinking strategy has been developed using a poly(vinylimidazole-divinylbenzene-styrene) copolymer as a crosslinker for a poly(aromatic ether ketone) (PAEK) matrix. This approach creates a reticulated polymer chain structure that results in low swelling and high mechanical strength, even when doped with phosphoric acid for proton conductivity. researchgate.net A fuel cell using such a membrane has demonstrated a peak power density of 306 mW cm⁻² at 200 °C. researchgate.net Gel electrolytes, which mitigate the leakage issues common with liquid electrolytes, have also been fabricated through the in-situ polymerization of monomers like acrylamide (B121943) with DVB as the crosslinker. mdpi.com These gels provide mechanical stability and flexibility, enhancing the safety and structural integrity of the fuel cell. mdpi.com
In battery technology, particularly for next-generation systems like lithium-sulfur (Li-S) batteries, DVB-based copolymers play a role in addressing the challenges of polysulfide shuttling. By creating sulfur-containing copolymers through the inverse vulcanization of elemental sulfur with this compound, the sulfur is chemically confined within the cathode. This chemical confinement improves the cycle life of the Li-S cell, even when used with electrolytes that typically have poor solid electrolyte interphase (SEI) formation ability. oaepublish.com
| Device Type | DVB-Based Component | Function & Key Findings | Reference |
| High-Temperature Proton Exchange Membrane Fuel Cell (HT-PEMFC) | Poly(styrene-vinylimidazole-divinylbenzene) crosslinked PAEK membrane | Provides dual crosslinking structure for high mechanical strength and low swelling. Achieved a peak power density of 306 mW cm⁻² at 200 °C. | researchgate.net |
| Fuel Cell | Acrylamide-divinylbenzene gel electrolyte | Acts as a stable, flexible gel electrolyte to prevent leakage and improve safety. | mdpi.com |
| Lithium-Sulfur (Li-S) Battery | Sulfur-divinylbenzene copolymer cathode | Chemically confines sulfur to prevent polysulfide shuttling, improving cycle life. | oaepublish.com |
Catalyst Supports
The inherent properties of styrene-divinylbenzene (S-DVB) copolymers, such as high surface area, controlled porosity, mechanical strength, and thermal stability, make them excellent support materials for catalysts. riverlandtrading.com These supports can enhance the stability and reactivity of the active catalytic species in various chemical processes. riverlandtrading.com
Heterogenizing homogeneous catalysts by immobilizing them on S-DVB supports combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. For instance, dioxidovanadium(V) complexes have been immobilized on chloromethylated polystyrene cross-linked with this compound. mdpi.com This heterogeneous catalyst demonstrated excellent activity (ca. 95% yield) in the multicomponent Biginelli reaction under solvent-free conditions. mdpi.com Similarly, S-DVB supports are used for ruthenium and molybdenum-based olefin metathesis catalysts, addressing the common problems of catalyst separation and recycling. researchgate.net
In industrial processes, S-DVB has been used to support copper catalysts for the dehydrogenation of ethylbenzene (B125841) to produce styrene. ufba.br The polymeric activated carbon derived from sulfonated S-DVB provides a high surface area and a structure that facilitates metal incorporation. ufba.br The resulting catalyst showed high activity and resistance to deactivation at temperatures up to 600 °C. ufba.br The hydrophobic nature of S-DVB supports is particularly beneficial for reactions involving water, as it prevents the formation of a water film on the catalyst surface that could impede reactant diffusion and inhibit catalytic activity. tandfonline.com
| Catalyst System | DVB-Based Support | Application | Key Advantages | Reference |
| Copper (Cu) | Spherical activated carbon from sulfonated Styrene-DVB | Ethylbenzene dehydrogenation to styrene | High activity and stability at up to 600 °C; easy metal incorporation. | ufba.br |
| Dioxidovanadium(V) Complex | Chloromethylated polystyrene cross-linked with DVB | Multicomponent Biginelli reaction | High catalytic activity (ca. 95% yield); easy recovery and reusability. | mdpi.com |
| Ruthenium (Ru) / Molybdenum (Mo) | DVB cross-linked polystyrene | Olefin metathesis | Solves catalyst/product separation and recycling issues. | researchgate.net |
| Palladium (Pd) | Styrene-DVB copolymer (SDB) | Oxidation of methacrolein | Hydrophobic nature enhances reaction rates in aqueous media. | tandfonline.com |
Activated Carbon Production from DVB Copolymers
This compound copolymers, particularly sulfonated styrene-divinylbenzene (S-DVB), are excellent precursors for producing high-quality activated carbons. The primary advantages of using these synthetic polymers include the high purity of the final carbon product and the ability to control the size and shape of the particles. ufba.br The production process typically involves two main stages: carbonization of the polymer precursor followed by an activation step.
Sulfonated S-DVB copolymers are considered important precursors due to the high physical and chemical resistance of the resulting carbon. ufba.br The sulfonyl groups can form bridges between polymer chains during pyrolysis, which makes the polymer more thermally stable and results in a high char yield. metu.edu.tr The carbonization is often performed under an inert atmosphere (e.g., nitrogen) at high temperatures, such as 900 °C. ufba.br This is followed by activation, which can be carried out using agents like steam or phosphoric acid to develop a porous structure. ufba.brmetu.edu.trmdpi.com
Steam activation at temperatures around 800-900 °C has been shown to produce activated carbons with exceptionally high specific surface areas. ufba.brmetu.edu.tr Research has shown that by varying the activation time and steam flow rate, BET surface areas ranging from 636 m²/g to as high as 2130 m²/g can be achieved. metu.edu.tr These materials exhibit both microporous and mesoporous characteristics. metu.edu.tr Chemical activation with phosphoric acid is also highly effective, particularly for developing microporosity. mdpi.comresearchgate.net Studies comparing activation methods found that phosphoric acid activation leads to microporous carbons with well-developed porous structures, while air activation tends to produce mesoporous carbons with surface areas similar to the original polymer precursor. researchgate.net
| Precursor | Activation Method | Carbonization Temp. | Activation Temp. | Resulting BET Surface Area (m²/g) | Reference |
| Sulfonated S-DVB | Steam | 600 °C | 800 °C | 636 - 2130 | metu.edu.tr |
| Sulfonated S-DVB | Steam | 900 °C | 800 °C | Not specified, high surface area | ufba.br |
| BM-DVB Copolymer | Phosphoric Acid | 400-1000 °C | - | Up to 891 | mdpi.com |
| BM-DVB Copolymer | Air | Not specified | Not specified | Mesoporous, similar to precursor | researchgate.net |
Nanotechnology and Advanced Architectures
The unique polymerization characteristics of this compound allow for its use in creating sophisticated, precisely engineered polymer architectures at the nano- and micro-scale. These materials are foundational for developing advanced functional composites and smart materials.
Synthesis of Microgels and Nanoparticles
This compound is extensively used in the synthesis of monodisperse micro- and nanoparticles through various polymerization techniques. Precipitation polymerization is a common method where DVB, dissolved in a marginal solvent like acetonitrile (B52724), polymerizes to form oligomeric chains. These chains then aggregate into nuclei and grow into crosslinked, colloidally stable microspheres. nih.gov This process allows for the synthesis of monodisperse cross-linked poly(this compound) microspheres. nih.gov
A facile, one-pot approach using self-stable precipitation polymerization has been developed to create reactive poly(this compound-co-maleic anhydride) (PDVBMAH) nanoparticles. rhhz.net This method yields highly cross-linked nanoparticles of about 30 nm with a narrow size distribution. The surface of these particles contains reactive anhydride (B1165640) and pendant vinyl groups, enabling further functionalization. rhhz.net Another advanced technique is initiated chemical vapor deposition (iCVD) in a liquid crystal (LC) template. This single-step process can produce polymeric nanospheres (average diameter 160 ± 80 nm), orientation-controlled microgels, or microspheroids by continuously supplying DVB vapor, which avoids disrupting the LC template. nih.gov
Seeded polymerization is another powerful technique used to create larger, monodisperse microspheres with complex porous structures. researchgate.net In this method, pre-formed polystyrene seed colloids are swollen with DVB and other monomers and then polymerized. This approach can yield monodisperse poly(styrene-co-divinylbenzene) microspheres with average diameters of 10 µm and a binary porous structure, featuring small pores on the surface and larger pores in the interior. researchgate.net
| Synthesis Method | Monomers/System | Resulting Architecture | Key Features | Reference |
| Precipitation Polymerization | DVB in acetonitrile | Monodisperse pDVB microspheres | Follows a five-step growth mechanism (dissolution, oligomer formation, nucleation, growth, phase separation). | nih.gov |
| Self-Stable Precipitation Polymerization | DVB and Maleic Anhydride (MAH) | Reactive PDVBMAH nanoparticles | ~30 nm diameter, narrow distribution, reactive anhydride surface groups. | rhhz.net |
| Initiated Chemical Vapor Deposition (iCVD) | DVB in liquid crystal | Nanospheres, microgels, microspheroids | Average nanosphere diameter of 160 ± 80 nm; shape controlled by LC template. | nih.gov |
| Seeded Polymerization | Styrene, DVB | Monodisperse microspheres with binary porous structure | Average diameter of 10 µm; small surface pores and large internal pores. | researchgate.net |
Functionalized Nanocomposites
This compound-based polymers serve as an excellent matrix for creating functionalized nanocomposites by incorporating nanoparticles or by functionalizing the polymer itself. These materials combine the properties of the polymer matrix with the unique functionalities of the embedded components, leading to applications in catalysis, separations, and biomedicine.
Magnetic nanocomposites have been synthesized by grafting copolymers of DVB and other monomers onto the surface of Fe₃O₄ nanoparticles. expresspolymlett.com For instance, Fe₃O₄ nanoparticles can first be coated with 3-(trimethoxysilyl) propyl methacrylate (MPS) to introduce reactive surface groups. Subsequently, monomers like glycidyl (B131873) methacrylate (GMA), styrene, and DVB are grafted onto the surface via polymerization, creating a core-shell nanocomposite with a magnetic core and a functional polymer shell. expresspolymlett.com Another approach involves copolymerizing DVB with a cationic monomer like N, N-dimethylaminopropyl acrylamide (DMAPAm) on the surface of magnetic nanoparticles to create a selective adsorbent. nih.gov The resulting composite uses electrostatic, hydrophobic, and π-π stacking interactions to selectively extract specific molecules. nih.gov
Hyper-cross-linked poly(styrene-co-divinylbenzene) resins offer a highly porous and robust support for creating catalytic nanocomposites. nih.gov By performing a Friedel-Crafts alkylation on a gel-type resin, a permanent system of micro- and mesopores is created. These resins can be functionalized (e.g., with sulfonic groups), loaded with metal ions like Palladium(II), and then reduced to form metal nanoparticles within the polymer pores. nih.gov This method allows the polymer matrix to act as a template, controlling the size of the resulting metal nanoparticles, often in the 1-6 nm range. nih.gov Similarly, S-DVB copolymers can be functionalized with aminophosphonate groups, coated with silica to form a hybrid material, and then used as a support for transition metal ions like Cu(II) and Mn(II) for catalytic oxidation reactions. researchgate.net
| Nanocomposite System | DVB-based Component | Functionality | Description & Key Finding | Reference |
| Fe₃O₄ Core-Polymer Shell | Poly(DVB-co-GMA-co-Styrene) shell | Magnetic/Functional | Core-shell particles synthesized by grafting the polymer onto modified magnetic nanoparticles; potential for biomedical use. | expresspolymlett.com |
| Pd(0) in Polymer Matrix | Hyper-cross-linked poly(styrene-co-DVB) resin | Catalysis | Resin with permanent porosity acts as a template to form Pd(0) nanoparticles (1-6 nm) for catalytic applications. | nih.gov |
| Functionalized Magnetic Nanoparticles | Poly(DVB-co-DMAPAm) on Fe₃O₄ | Selective Adsorption | Combines electrostatic and hydrophobic interactions for selective extraction of aristolochic acids. | nih.gov |
| Metal on Hybrid Support | Aminophosphonate-functionalized S-DVB/Silica hybrid | Catalysis | Support for immobilizing Cu(II) and Mn(II) ions for use as catalysts in oxidation reactions. | researchgate.net |
Advanced Polymer Architectures
This compound (DVB) is a key monomer in the creation of complex, non-linear polymer architectures due to its two polymerizable vinyl groups. These advanced structures, such as hyperbranched, star, and dendritic polymers, offer unique properties compared to their linear counterparts, including lower viscosity, higher solubility, and a high density of terminal functional groups. nih.govnih.gov
Hyperbranched Polymers: Hyperbranched polymers (HBPs) are synthesized in a one-pot reaction, which leads to a dendritic, but structurally imperfect, architecture. nih.govmdpi.com One significant method for creating hyperbranched poly(this compound) is through self-condensing vinyl polymerization (SCVP). mdpi.comresearchgate.net In anionic SCVP, for instance, an initiator like n-butyllithium (nBuLi) reacts with DVB to form an "inimer"—a species that is both an initiator and a monomer. researchgate.net This inimer can then react with other DVB molecules, leading to a highly branched structure. However, this process can be challenging to control and may result in gel formation. researchgate.net
Star Polymers: Star polymers consist of multiple linear polymer "arms" linked to a central core. kaist.ac.kr this compound is frequently used as a cross-linking agent to form the core in the "arm-first" synthesis method. kaist.ac.krillinois.edu In this approach, living polymer arms are synthesized first, typically via living anionic or controlled radical polymerization. A small amount of DVB is then introduced, and the living ends of the arms react with the DVB molecules, which cross-link to form a compact core from which the arms radiate. illinois.edutandfonline.com While this method can produce stars with a large number of arms, it often results in a statistical distribution of the number of arms per star polymer. illinois.edu
Various types of star polymers have been created using DVB. For example, star polymers with polystyrene arms have been synthesized by coupling living polystyryl-lithium chains with DVB. tandfonline.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has also been employed to create polystyrene macro-RAFT agents that are then cross-linked with DVB to form star polymers. tandfonline.com This method allows for the synthesis of more complex structures, such as miktoarm star polymers (stars with arms of different chemical compositions), by using a mixture of different living polymer arms. illinois.edu
Dendritic Polymers: Dendritic polymers are highly branched, monodisperse macromolecules with a perfectly symmetrical structure, in contrast to the more polydisperse hyperbranched polymers. nih.govmdpi.com While true dendrimers are typically built through a painstaking, stepwise synthesis, DVB can be used to create polymers with dendritic or highly branched architectures that mimic some properties of dendrimers. mdpi.comgoogle.com These polymers are characterized by a globular topology, numerous terminal groups, and low viscosity. nih.gov
The synthesis of dendritic polymers using DVB can be achieved through controlled polymerization techniques that promote branching while limiting uncontrolled cross-linking. Deactivation-enhanced ATRP is one such method used for the homopolymerization of DVB to create novel dendritic structures without gelation, as long as monomer conversion is controlled. uc.edu These dendritic structures are valuable in various fields; for example, dendritic polymers can serve as templates or scaffolds for creating metallic nanoparticles used in catalysis for water remediation. mdpi.com
Table 1: Synthesis Strategies for Advanced this compound Polymer Architectures
| Polymer Architecture | Synthesis Method | Key Reactants/Conditions | Resulting Polymer Characteristics | Citations |
|---|---|---|---|---|
| Hyperbranched | Anionic Self-Condensing Vinyl Polymerization (SCVP) | DVB, n-butyllithium (initiator) in THF at low temperatures (-40 °C). | Soluble, highly branched polymers with broad molecular weight distribution. Risk of gel formation. | researchgate.net |
| Hyperbranched | Atom Transfer Radical Polymerization (ATRP) | DVB, (1-bromoethyl)benzene (B1216412) (initiator), catalyst system. | Soluble hyperbranched polymers; gelation is avoided by limiting monomer conversion. | uc.edu |
| Star (Arm-First) | Living Anionic Polymerization | Living polymer arms (e.g., polystyryl-lithium), DVB as a cross-linking agent. | Core-shell structure with a cross-linked DVB core and radiating polymer arms. Statistical distribution of arm number. | illinois.edutandfonline.com |
| Star (Arm-First) | Reversible Addition-Fragmentation chain Transfer (RAFT) | Macro-RAFT agent (e.g., polystyrene), DVB as a cross-linking agent, initiator (e.g., AIBN). | Well-defined star polymers. Can be used to create miktoarm stars. | tandfonline.com |
| Dendritic | Deactivation-Enhanced ATRP | DVB monomer, large amount of deactivator in the ATRP system. | Soluble, dendritic polymers formed by homopolymerization of DVB with a significant increase in the critical gel point. | uc.educardiff.ac.uk |
Porous Materials for Specific Applications
The cross-linking of this compound with itself or with other monomers like styrene creates porous polymer networks with high surface area, thermal stability, and mechanical rigidity. mdpi.comriverlandtrading.comkpi.ua These properties make DVB-based materials highly effective as stationary phases for chromatography, supports for catalysts, and sorbents for purification and extraction processes. mdpi.comriverlandtrading.com
Porous poly(styrene-divinylbenzene) (P(S-DVB)) materials are extensively used as stationary phases in various forms of chromatography. riverlandtrading.com Their hydrophobicity makes them ideal for reversed-phase high-performance liquid chromatography (RP-HPLC), while their porosity and stability are advantageous in gas chromatography (GC). riverlandtrading.commdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): P(S-DVB) is fashioned into both porous beads and monolithic columns. mdpi.comresearchgate.net Monolithic columns, which consist of a single continuous rod of porous polymer, offer excellent separation efficiency due to their interconnected pore structure. researchgate.netmdpi.com The pore characteristics of these materials can be precisely controlled during synthesis by using porogenic solvents (porogens) like toluene (B28343) or 1-decanol. kpi.uaresearchgate.net To enhance performance for separating small molecules, techniques like hypercrosslinking are used. This involves a post-polymerization Friedel–Crafts reaction that creates a network of mesopores, dramatically increasing the surface area from around 32 m²/g to over 430 m²/g, leading to highly efficient separations. acs.org
Gas Chromatography (GC): In GC, porous DVB-based polymers are used as the stationary phase in porous layer open tubular (PLOT) columns. nih.govresearchgate.net These columns are effective for separating light hydrocarbons and permanent gases. The selectivity of these columns can be tailored by copolymerizing DVB with functional monomers, such as vinylimidazole or ethylene glycol dimethylacrylate, to create phases with varying polarity. nih.govresearchgate.net
The high surface area and inert, robust nature of porous DVB-based polymers make them excellent supports for catalysts. riverlandtrading.comuni-augsburg.de Immobilizing homogeneous catalysts onto these solid supports combines the high activity and selectivity of the catalyst with the ease of separation and recyclability of a heterogeneous system.
Functionalized porous organic polymers (POPs) based on DVB are designed to support metallocene catalysts for ethylene polymerization. rsc.orgmdpi.com By copolymerizing DVB with functional monomers like 2-hydroxyethyl methacrylate (HEMA), polymers with specific surface areas ranging from 10 to 450 m²/g can be produced. mdpi.com The porous structure allows for high loading of the active catalyst species, and research has shown that these polymer-supported catalysts can achieve high polymerization activity, in some cases superior to traditional silica supports. rsc.orgrsc.org The pore structure and functional groups on the polymer framework are critical factors influencing the performance of the immobilized catalyst. mdpi.com
DVB-based porous resins are widely employed as sorbents for environmental remediation and sample preparation. riverlandtrading.comresearchgate.net Their hydrophobic surface has a strong affinity for organic molecules, making them effective for removing pollutants from water and for concentrating analytes in solid-phase extraction (SPE). riverlandtrading.comnih.gov
Environmental Remediation: Poly(this compound) resins can effectively adsorb a variety of organic pollutants from aqueous solutions, including dyes like Brilliant Green and hydrophobic contaminants such as polycyclic aromatic hydrocarbons (PAHs). riverlandtrading.comnih.govrsc.org Studies have demonstrated high removal efficiencies, with poly(DVB) achieving 97.4% removal of Brilliant Green under optimal conditions. nih.gov The adsorption process is often dominated by chemisorption and π-π interactions between the pollutant and the aromatic polymer backbone. nih.govrsc.org These sorbents are also regenerable and can be reused for multiple cycles. nih.gov
Solid-Phase Extraction (SPE): In analytical chemistry, S-DVB resins are a standard packing material for SPE cartridges. riverlandtrading.com They are used to extract and pre-concentrate a wide range of analytes from complex matrices like environmental water and biological fluids. riverlandtrading.comresearchgate.net By modifying the surface of the P(S-DVB) beads with functional groups, mixed-mode sorbents can be created. For example, incorporating a weak cation-exchange character allows for the selective extraction of specific compounds, such as illicit drugs, from wastewater through a combination of reversed-phase and ion-exchange interactions. researchgate.net
Table 2: Performance of Porous this compound-Based Materials in Specific Applications
| Application | Material Type | Key Performance Metric | Finding / Value | Citations |
|---|---|---|---|---|
| HPLC | Hypercrosslinked poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) monolith | Specific Surface Area | Increased from 32 m²/g to 430 m²/g after hypercrosslinking. | acs.org |
| Catalysis | Poly(HEMA-co-DVB) supported metallocene catalyst | Ethylene Polymerization Activity | Achieved up to 8033 kg PE / (mol Zr·h·bar). | mdpi.com |
| Sorbent | Poly(this compound) beads | Removal of Brilliant Green Dye | 97.4% removal efficiency from aqueous solution. | nih.gov |
| Sorbent | this compound-co-triethoxyvinylsilane microspheres | Specific Surface Area (SBET) | Up to 521 m²/g, tunable by adjusting the comonomer ratio. | mdpi.com |
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Green Methodologies
The chemical industry's shift towards sustainability has spurred significant research into greener and more efficient methods for producing and polymerizing DVB.
The conventional synthesis of DVB involves the dehydrogenation of diethylbenzenes, a process that is both energy-intensive and reliant on fossil fuel feedstocks. Researchers are actively exploring more sustainable alternatives. One promising avenue is the development of bio-based routes, starting from renewable resources. For instance, research is underway to produce aromatic compounds like DVB from biomass-derived platform molecules. The goal is to create integrated biorefinery processes that can convert lignocellulosic biomass into a range of valuable chemicals, including the precursors for DVB. This approach aligns with the principles of a circular economy by reducing dependence on petrochemicals.
Another key area of development is the intensification of the existing dehydrogenation process to improve energy efficiency and reduce waste. This includes designing more selective and durable catalysts that can operate at lower temperatures, thereby decreasing energy consumption and the formation of unwanted byproducts like ethylvinylbenzene.
The polymerization of DVB is a critical step that dictates the final properties of the resulting material. Traditional free-radical polymerization offers limited control over the polymer architecture. Consequently, there is a strong focus on developing new catalytic systems that enable more controlled polymerization techniques.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful tool for synthesizing well-defined DVB-based polymers. RAFT allows for precise control over molecular weight, polydispersity, and architecture, opening the door to novel block copolymers and nanostructured materials. Researchers are exploring various RAFT agents and catalytic systems to optimize the polymerization of DVB for specific applications. This controlled approach is crucial for creating materials with highly uniform network structures.
Furthermore, efforts are being made to develop catalytic systems that are more environmentally friendly. This includes the use of metal-free catalysts and systems that can operate in greener solvents, such as water or supercritical carbon dioxide, reducing the reliance on volatile organic compounds (VOCs).
Advanced Material Functionality and Smart Polymers
The future of DVB lies in its evolution from a simple crosslinker to a key component in advanced, functional materials capable of responding to their environment.
For applications in separations and catalysis, the performance of DVB-based resins is intrinsically linked to their porous structure. A significant research trend is the development of methods to precisely tailor the pore size, pore volume, and surface area of these materials. Techniques like high internal phase emulsion (polyHIPE) polymerization are being used to create highly porous, monolithic DVB-based materials with interconnected pore structures. This hierarchical porosity, featuring both large macropores for rapid mass transport and smaller mesopores for high surface area, can dramatically improve separation efficiency and reaction kinetics.
By carefully selecting porogens (solvents used during polymerization to create pores), researchers can fine-tune the porous architecture to achieve enhanced selectivity for specific molecules. This is particularly important for challenging separations, such as the purification of biopharmaceuticals or the removal of trace contaminants from water. The goal is to move beyond random pore generation to a more designed and predictable control over the material's internal structure.
| Research Focus | Technique/Method | Desired Outcome | Impact on Performance |
| Hierarchical Porosity | High Internal Phase Emulsion (polyHIPE) | Interconnected macropores and mesopores | Enhanced mass transport and high surface area |
| Pore Size Distribution | Controlled use of porogenic solvents | Narrow and predictable pore size distribution | Improved selectivity for target molecules |
| Surface Functionalization | Post-polymerization modification | Introduction of specific chemical groups | Tailored adsorption properties |
"Smart" polymers that can change their properties in response to external stimuli are a major frontier in materials science. Integrating stimuli-responsive functionalities into DVB-based networks is a key area of emerging research. This involves copolymerizing DVB with functional monomers that are sensitive to changes in pH, temperature, light, or specific chemical analytes.
For example, incorporating acidic or basic monomers can yield pH-responsive hydrogels that swell or shrink as the pH of the surrounding environment changes. These materials have potential applications in drug delivery, where a change in pH could trigger the release of a therapeutic agent, or in sensors and actuators. Similarly, temperature-responsive polymers can be created using monomers like N-isopropylacrylamide, leading to materials that exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition at a specific temperature.
To further enhance their performance and expand their applicability, DVB-based polymers are being integrated into advanced composite materials. This involves combining the robust, crosslinked DVB network with other materials to create composites with synergistic properties.
One area of focus is the development of DVB-based nanocomposites. By incorporating nanoparticles such as carbon nanotubes, graphene, or metallic nanoparticles into the DVB matrix during polymerization, researchers can create materials with enhanced mechanical strength, electrical conductivity, or catalytic activity. The DVB network serves to stabilize and disperse the nanoparticles, preventing their aggregation and ensuring that their unique properties are effectively translated to the bulk composite.
Another trend is the creation of hybrid organic-inorganic materials. Using sol-gel chemistry, inorganic networks like silica (B1680970) can be grown within the DVB polymer structure, resulting in composites with improved thermal stability and mechanical toughness. These advanced composites are being explored for use in demanding applications, including aerospace components, high-performance coatings, and next-generation catalytic supports.
Computational and Theoretical Advancements
Computational and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of complex divinylbenzene (B73037) systems. These approaches offer insights that are often difficult to obtain through experimental methods alone, accelerating the design and optimization of DVB-based materials.
The polymerization of this compound is a complex process involving crosslinking reactions that lead to the formation of intricate network structures. Developing accurate kinetic and thermodynamic models is crucial for controlling the polymerization process and tailoring the final properties of the material. itu.edu.tr
Future research will focus on refining existing models to better account for the complexities of DVB polymerization. This includes developing models that can predict gel and sol properties, the volume of separated phases during polymerization (which determines porosity), and the influence of various reaction parameters like monomer concentration, diluent type, and temperature. itu.edu.tr A key challenge is to accurately model diffusion-controlled reactions, the differing reactivities of the vinyl groups, and cyclization reactions. mcmaster.ca
Recent work has highlighted the importance of combining kinetic and thermodynamic aspects to predict the formation of macroporous S-DVB networks. itu.edu.tr Such models have successfully shown that porosity increases with higher DVB content and with an increase in the polymer-diluent interaction parameter, which aligns with experimental observations. itu.edu.tr Further advancements will likely involve improving the theoretical basis of these models, for instance, by moving beyond the limitations of the Flory-Huggins theory for thermodynamic descriptions and enhancing the kinetic treatment of reactions in different phases. itu.edu.tr The development of models for non-equilibrium free volume will also be critical for accurately describing the system's behavior, especially in diffusion-controlled regimes. mcmaster.ca
Predictive modeling is a powerful tool for designing new DVB-based materials with desired properties, reducing the need for extensive trial-and-error experimentation. Future research in this area will focus on developing robust models that can correlate synthesis parameters and structural features with the ultimate performance of the material.
Quantum-chemical modeling, particularly using Density Functional Theory (DFT), is being employed to investigate reaction mechanisms at the molecular level. lpnu.ualp.edu.ua For example, DFT calculations have been used to understand the hydrosilylation reaction of triethoxysilane (B36694) with DVB, providing insights into the possible reaction pathways. lpnu.ualp.edu.ua This level of detail is crucial for designing new functional materials.
Furthermore, modeling is being used to predict the adsorption properties of DVB-based polymers. rsc.org For instance, DFT calculations have helped to elucidate the chemical interactions between dye molecules and poly(this compound) adsorbents, complementing experimental findings from kinetic and thermodynamic studies. rsc.orgnih.gov These studies have shown that adsorption can be a chemisorption-dominated process, and models can help to understand the endothermic and spontaneous nature of these interactions. rsc.orgnih.gov
The table below presents examples of parameters investigated through predictive modeling in DVB systems.
| Modeling Technique | System | Investigated Parameter | Predicted Outcome |
| Kinetic-Thermodynamic Model | Styrene-DVB Copolymerization | Porosity Formation | Porosity increases with DVB content and decreases with initial monomer concentration. itu.edu.tr |
| Density Functional Theory (DFT) | Hydrosilylation of Triethoxysilane with DVB | Reaction Pathway | Elucidation of Markovnikov and anti-Markovnikov addition products. lpnu.ualp.edu.ua |
| DFT and Adsorption Models | Poly(DVB) for Dye Removal | Adsorption Mechanism | Adsorption follows pseudo-second-order kinetics and Langmuir isotherm, indicating chemisorption on a homogeneous surface. rsc.orgnih.gov |
Machine learning (ML) is an emerging trend in materials science that holds significant promise for this compound research. hashnode.dev ML algorithms can analyze large datasets to identify complex patterns and relationships, enabling the prediction of material properties and the optimization of synthesis processes with greater speed and accuracy than traditional methods. hashnode.devresearchgate.net
Future applications of ML in DVB research are expected to be diverse. For instance, ML models could be trained to predict the properties of DVB-based polymers, such as hardness or impact strength, based on the concentration of DVB and other synthesis parameters. scribd.com This could accelerate the development of new formulations for plastics, elastomers, and adhesives. hashnode.devbusinessresearchinsights.com
In the context of polymerization, ML can be used to analyze data from high-throughput experiments. For example, image recognition tools based on ML can be used to automatically analyze scanning electron microscopy (SEM) images to determine particle size distributions from precipitation polymerizations. researchgate.net This automated approach significantly reduces the time required for analysis and can provide more robust statistical data. researchgate.net One study successfully used this method to analyze 63 different precipitation polymerizations of DVB and methacrylic acid, identifying the conditions that led to the highest monomer conversion and specific particle sizes. researchgate.net
Furthermore, ML is being explored for predicting reaction pathways in complex chemical systems. In one study, ML was used to screen the vast number of possible reaction pathways for the upcycling of model polyolefins into aromatic products, including 1,4-divinylbenzene (B89562). acs.org Such approaches can help in identifying the most likely and efficient synthetic routes. The integration of ML with other advanced technologies like artificial intelligence and big data analytics is expected to be crucial for driving future innovations in the DVB market. hashnode.dev
Expanded Applications and Interdisciplinary Research
The unique properties of this compound-based polymers are leading to their exploration in a growing number of interdisciplinary fields. Research is moving beyond traditional applications to address challenges in areas like environmental science and catalysis.
While DVB-based materials are well-established as adsorbents for removing pollutants from water, future research is exploring their use in more active environmental remediation technologies, particularly in catalysis. palmercruz.comrsc.org The high surface area and porous nature of DVB polymers make them excellent supports for catalytic materials. jcatalysis.com
Hypercrosslinked polymers (HCPs) derived from polystyrene-co-divinylbenzene are of particular interest. jcatalysis.comjcatalysis.com These materials possess exceptionally high surface areas and can be functionalized to act as catalysts. For example, sulfonic acid-functionalized PS-DVB resins have been used as solid acid catalysts in various chemical processes. jcatalysis.comjcatalysis.com The research focus is now shifting towards developing DVB-based catalysts for environmental applications.
One emerging area is the use of DVB-based porous organic polymers (POPs) as heterogeneous catalysts for the conversion of carbon dioxide (CO₂) into valuable chemicals. rsc.org Researchers have synthesized Mg-porphyrin complexes doped into DVB-based POPs that efficiently catalyze the conversion of CO₂ into cyclic carbonates under mild conditions. rsc.org These catalysts are easily recoverable and reusable, highlighting their potential for sustainable chemical synthesis. rsc.org
Another novel application is the development of DVB-based catalyst carriers for reactions like the hydrogen-water liquid phase catalytic exchange (LPCE), which is relevant to tritium (B154650) separation technologies. researchgate.net Modifying styrene-divinylbenzene carriers with functionalized graphene has been shown to create superhydrophobic surfaces that can support platinum catalysts, potentially improving the efficiency of the LPCE process. researchgate.net Furthermore, DVB-based copolymers have been modified to support Cu(II) complexes, which can act as catalysts for the oxidation of alcohols, demonstrating the versatility of these materials as catalyst supports. scirp.org
The table below details some of the emerging catalytic applications of DVB-based materials in environmental remediation.
| DVB-Based Material | Catalytic Application | Pollutant/Substrate | Key Finding |
| Mg-porphyrin doped DVB-POP | CO₂ Conversion | Carbon Dioxide, Epoxides | High efficiency in converting CO₂ to cyclic carbonates under mild conditions (30 °C, 0.1 MPa CO₂). rsc.org |
| Sulfonic acid functionalized PS-DVB | Solid Acid Catalysis | Alcohols, Phenols, Olefins | Effective catalysts for dehydration, alkylation, and addition reactions. jcatalysis.comjcatalysis.com |
| Graphene modified SDB carrier | Liquid Phase Catalytic Exchange | Hydrogen Isotopes (Tritium) | Creates a superhydrophobic carrier for Pt catalysts, potentially enhancing reaction efficiency. researchgate.net |
| Cu(II) complex on modified PS-DVB | Oxidation of Alcohols | Alcohols | The polymer-supported complex effectively catalyzes the oxidation of alcohols and is recyclable. scirp.org |
Exploration in Biomedical Engineering and Drug Delivery
The unique properties of this compound (DVB), particularly its role in creating cross-linked polymer networks with high mechanical strength, thermal stability, and tunable porosity, have positioned it as a significant material in biomedical research. onetunnel.orgnih.gov Future exploration is centered on leveraging these characteristics to develop advanced biomedical devices and therapeutic systems.
Styrene-divinylbenzene based materials are actively being researched for a variety of biomedical applications, including tissue engineering scaffolds, materials for cell culture and encapsulation, and for protein purification. univook.com The biocompatibility, robust mechanical properties, and versatile surface chemistry of these polymers make them suitable for these roles. univook.comskyquestt.com Research is ongoing to enhance the biocompatibility and functionality of DVB-based polymers by copolymerizing them with other monomers. For instance, creating copolymers like methyl acrylate-divinylbenzene can yield materials with high reactivity and improved biocompatibility, making them prime candidates for advanced biomedical applications. skyquestt.com
In the field of drug delivery, DVB is instrumental in the development of controlled-release formulations. univook.com Porous polymer microspheres, often made from poly(styrene-divinylbenzene), can be engineered to have specific particle sizes and internal pore structures. onetunnel.org These microspheres can be loaded with therapeutic agents and tailored to release them at a controlled rate, which offers the potential for sustained drug release profiles and improved therapeutic outcomes. univook.com Current research is focused on refining the synthesis of these microspheres to achieve uniform particle size, which is critical for predictable drug release kinetics. Furthermore, modifying the surface of DVB-based polymers to introduce specific functional groups can impart hydrophilicity and biological affinity, expanding their use for targeted drug delivery and other specialized biomedical applications. onetunnel.orgnih.gov
Role of DVB in Next-Generation Energy Technologies
This compound is emerging as a critical component in the advancement of next-generation energy technologies, primarily due to its application in ion-exchange resins and membranes. nih.gov These materials are fundamental to processes related to energy generation and storage.
One of the most promising areas is the generation of "blue energy" from salinity gradients, where two saline solutions of different concentrations are mixed. watersurplus.com Reverse electrodialysis (RED) is a key membrane-based technology for this purpose. In RED systems, DVB is used as a crosslinking agent in the fabrication of ion-exchange membranes (IEMs). watersurplus.com The degree of crosslinking with DVB is a critical parameter that influences membrane resistance, swelling, and permselectivity—all of which directly impact the power density and efficiency of the energy generation process. watersurplus.com Research is focused on optimizing the DVB content and crosslinking strategy to enhance the mechanical and electrochemical properties of these membranes, which could lead to more efficient and commercially viable blue energy solutions. watersurplus.com
Beyond salinity gradient energy, DVB-based materials are valuable in fuel cell membranes and other energy storage devices. univook.com The chemical properties of DVB help to improve the performance and stability of these components. univook.com The growing demand for ion-exchange resins in the energy and power generation sectors continues to drive research into DVB's role in these applications. nih.gov
Sustainable Production and Circular Economy Integration
As the chemical industry shifts towards greater environmental responsibility, significant research is being directed at the sustainable production of this compound and the integration of its derivative products into a circular economy.
Sustainable Production: The traditional synthesis of DVB often involves processes that use hazardous chemicals and generate waste. univook.com To mitigate this, "green chemistry" approaches are being actively explored. These include the use of renewable raw materials, safer solvents, and more efficient catalysts that operate at lower, energy-saving temperatures. univook.com One innovative strategy involves replacing conventional polluting organic solvents with supercritical carbon dioxide (scCO₂), presenting a greener route for the polymerization of styrene (B11656) and DVB. mdpi.com
A major focus of sustainable production is the development of bio-based alternatives to petroleum-derived monomers like styrene and DVB. skyquestt.commdpi.com Researchers are investigating the use of renewable feedstocks such as vegetable oils (e.g., soybean oil, corn oil) and terpenes (e.g., limonene, pinene) to synthesize new polymer sorbents and resins. nih.govnih.govmdpi.com These bio-based monomers can be copolymerized with DVB to create materials with a reduced carbon footprint. nih.govnih.gov For example, thermosetting resins have been successfully prepared from conjugated soybean oil and DVB. nih.gov
Table 1: Comparison of Traditional and Bio-Based Monomers in Resin Production
| Feature | Traditional Monomers (e.g., Styrene) | Bio-Based Monomers (e.g., Terpenes, Vegetable Oils) |
|---|---|---|
| Source | Fossil fuels (petroleum-derived) | Renewable (plant-based) nih.govmdpi.com |
| Environmental Impact | Associated with VOCs and HAPs; non-renewable source mdpi.com | Reduced carbon footprint; derived from sustainable feedstocks skyquestt.commdpi.com |
| Volatility | High volatility, posing processing and health concerns mdpi.com | Generally lower volatility compared to styrene mdpi.com |
| Polymer Properties | Well-established, high-performance mechanical and thermal properties. | Properties are tunable and can be comparable or superior to traditional counterparts nih.govmdpi.com |
| Example Reactants | Styrene, this compound | Limonene, Pinene, Citral, Soybean Oil, Corn Oil nih.govnih.gov |
Circular Economy Integration: The principles of a circular economy—minimizing waste through reuse, recycling, and recovery—are being applied to DVB-based products, particularly ion-exchange resins. google.com Since the polymer matrix of these resins is typically non-biodegradable, developing effective end-of-life management strategies is crucial. ionresins.com
A secondary market exists for the recycling of used ion-exchange resins, which diverts significant quantities of styrene-divinylbenzene material from landfills. watersurplus.com Research has demonstrated the feasibility of reusing spent macroporous anion exchange resins as a raw material in the production of new polymeric composites, showcasing a direct path to circularity. onetunnel.org This mechanical recycling approach can yield materials with good thermal stability, comparable to virgin polymers. onetunnel.org
For resins that cannot be directly reused, especially those from sensitive applications like nuclear power plant water purification, advanced disposal methods are necessary. iaea.orgiaea.org Landfilling is not a preferred option. ionresins.com Pre-treatment protocols are suggested to convert the spent resins into a more stable chemical form before disposal. ionresins.com Advanced end-of-life treatments include incineration at approved facilities or chemical degradation through methods like Fenton oxidation, followed by the encapsulation of the residues in a stable matrix. ionresins.comresearchgate.net Furthermore, research into the upcycling of related polymers like waste polystyrene into functional materials for ion-exchange applications points to innovative circular pathways for these chemical structures. nih.gov
Q & A
Basic: What experimental design considerations are critical for ensuring reproducibility in divinylbenzene-based polymerization studies?
Answer:
Reproducibility hinges on precise control of reaction conditions and rigorous documentation. Key factors include:
- Purity and Isomer Composition : this compound (DVB) is typically a mixture of structural isomers (meta, para) and ethylvinylbenzene. Quantify isomer ratios using GC-MS or HPLC and report batch-specific data.
- Inhibitor Removal : Technical-grade DVB contains stabilizers (e.g., 4-tert-butylpyrocatechol). Remove inhibitors via alkaline washing or distillation prior to use, and validate purity via FT-IR .
- Cross-Linking Density Control : Adjust monomer-to-crosslinker ratios systematically, and characterize network formation using swelling tests (e.g., Flory-Rehner theory) or dynamic mechanical analysis (DMA) .
- Environmental Controls : Oxygen inhibition can skew free-radical polymerization kinetics. Use inert atmospheres (N₂/Ar) and degas reagents .
Advanced: How do structural isomers of DVB influence copolymerization kinetics, and what advanced analytical techniques resolve these effects?
Answer:
Isomer distribution impacts reactivity ratios and network architecture. Methodological approaches include:
- Kinetic Modeling : Use real-time NMR or Raman spectroscopy to track monomer consumption rates. Meta-DVB exhibits slower propagation due to steric hindrance compared to para-DVB .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomer-specific oligomers during early polymerization stages .
- Small-Angle X-Ray Scattering (SAXS) : Correlate isomer content with nanoscale heterogeneity in cross-linked polymers .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods for all procedures due to DVB’s volatility and respiratory hazards .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. DVB is a skin irritant and potential sensitizer .
- Spill Management : Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste. Avoid ignition sources (DVB is flammable) .
- Storage : Store in amber bottles under inert gas at 4°C to prevent premature polymerization .
Advanced: How can batch-to-batch variability in commercial DVB be mitigated for synthesizing uniform cross-linked polymers?
Answer:
- Supplier Characterization : Request detailed technical sheets specifying isomer ratios, stabilizers, and impurities. Cross-validate via independent GC-MS .
- In-House Purification : Implement preparative chromatography to isolate specific isomers or remove inhibitors .
- Pre-Polymerization Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability and initiator compatibility .
- Statistical DoE : Apply design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, initiator concentration) across batches .
Data Analysis: How should researchers address discrepancies in cross-linking density measurements obtained via different characterization methods?
Answer:
- Multi-Method Validation : Compare swelling experiments (solvent uptake), DMA (elastic modulus), and BET surface area analysis. For example, swelling may underestimate cross-linking in highly rigid networks .
- Error Source Identification : Check for solvent-polymer interactions (e.g., toluene vs. THF) in swelling tests or temperature-dependent artifacts in DMA .
- Computational Modeling : Use molecular dynamics simulations to reconcile experimental data with theoretical predictions of network topology .
Advanced: What mechanistic insights can be gained from studying DVB’s role in templated porous polymer synthesis?
Answer:
- Porogen Selection : Use porogenic solvents (e.g., dodecanol) with DVB to tailor pore size. Analyze via nitrogen adsorption-desorption isotherms .
- Template Removal Efficiency : Quantify residual template (e.g., surfactants) using TGA-FTIR or XPS, as incomplete removal alters surface chemistry .
- Functional Group Incorporation : Co-polymerize DVB with functional monomers (e.g., glycidyl methacrylate) and validate reactivity ratios via Mayo-Lewis plots .
Basic: What spectroscopic techniques are most effective for characterizing DVB-containing copolymers?
Answer:
- FT-IR : Identify vinyl group consumption (peaks at 1630 cm⁻¹ and 990 cm⁻¹) to monitor polymerization progress .
- ¹H NMR : Track residual monomer content and isomer distribution in soluble oligomers .
- SEM-EDS : Map elemental distribution in cross-linked networks, especially for hybrid materials .
Advanced: How do computational methods enhance the understanding of DVB’s cross-linking behavior in multi-component systems?
Answer:
- Monte Carlo Simulations : Model cross-linking kinetics and predict gel points .
- DFT Calculations : Compare reactivity of meta- vs. para-DVB isomers in radical propagation steps .
- Machine Learning : Train models on historical polymerization data to optimize reaction conditions for target properties (e.g., pore size, mechanical strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
